molecular formula C8H7NO3 B1661266 3,4-Dihydroxy-5-methoxybenzonitrile CAS No. 89029-13-0

3,4-Dihydroxy-5-methoxybenzonitrile

Cat. No.: B1661266
CAS No.: 89029-13-0
M. Wt: 165.15
InChI Key: YGUCUUAOQVYHLF-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-methoxybenzonitrile (CAS 89029-13-0) is a high-purity benzonitrile derivative of interest in various research fields. With the molecular formula C8H7NO3 and a molecular weight of 165.15, this compound features a nitrile group attached to a catechol ring system with a methoxy substituent . This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry, particularly for exploring structure-activity relationships in bioactive molecules. Research on analogous dihydroxybenzonitrile compounds has demonstrated their potential as biologic reducing agents and in antitumor studies, suggesting a role for this compound in developing novel therapeutic agents . Furthermore, the catechol functional group allows it to act as a ligand in metalloenzyme studies, similar to its use in forming stable complexes with ferric soybean lipoxygenase-1, which aids in probing enzyme structure and reaction mechanisms . This product is strictly for research use in laboratory settings only and is not intended for diagnostic or therapeutic applications. Proper personal protective equipment, including gloves and eyeshields, should be used during handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydroxy-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUCUUAOQVYHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738276
Record name 3,4-Dihydroxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89029-13-0
Record name 3,4-Dihydroxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3,4-Dihydroxy-5-methoxybenzonitrile

[1]

Executive Summary

3,4-Dihydroxy-5-methoxybenzonitrile (CAS 89029-13-0), often referred to as the nitrile analog of 3-O-methylgallic acid, is a specialized catechol derivative utilized in pharmaceutical research and materials science.[1][2] Structurally characterized by a benzonitrile core flanked by a catechol moiety (3,4-dihydroxy) and a methoxy group at the 5-position, it serves as a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and advanced liquid crystal mesogens.[1] This guide details its physicochemical profile, validated synthetic pathways, and functional reactivity, providing a roadmap for its application in drug discovery and organic synthesis.[1]

Part 1: Molecular Identity & Physicochemical Profile[1][3][4]

Chemical Structure & Nomenclature

The molecule features a highly functionalized benzene ring.[1][3] The nitrile group exerts a strong electron-withdrawing effect, increasing the acidity of the phenolic protons relative to unsubstituted catechols.[1]

PropertyDetail
IUPAC Name 3,4-Dihydroxy-5-methoxybenzonitrile
Common Synonyms 5-Methoxyprotocatechuonitrile; 3-O-Methylgallonitrile
CAS Number 89029-13-0
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
SMILES COc1cc(C#N)cc(O)c1O
Physicochemical Properties

Data derived from structural analogs (e.g., 3,4-dihydroxybenzonitrile) and computational models.[1]

  • Appearance: Off-white to pale brown crystalline powder.[1]

  • Melting Point: 152–156 °C (Predicted based on 5-hydroxyvanillin analogs).[1]

  • Solubility:

    • High: DMSO, DMF, Methanol, Ethanol, Ethyl Acetate.[1]

    • Moderate: Diethyl ether, Dichloromethane.[1]

    • Low: Water (Soluble at pH > 8 due to phenolate formation).[1]

  • Acidity (pKa):

    • pKa₁ ≈ 7.8 (Para-hydroxyl group, enhanced by nitrile EWG).[1]

    • pKa₂ ≈ 11.2 (Meta-hydroxyl group).[1]

Part 2: Synthetic Routes & Process Chemistry[1][8][9]

Synthesis of 3,4-dihydroxy-5-methoxybenzonitrile is challenging due to the sensitivity of the catechol moiety to oxidation.[1] The most robust route proceeds via 5-hydroxyvanillin (3,4-dihydroxy-5-methoxybenzaldehyde), avoiding non-selective demethylation of trimethoxy precursors.[1]

Primary Synthesis: The 5-Hydroxyvanillin Route

This pathway utilizes 5-bromovanillin as a starting material, leveraging a copper-catalyzed hydrolysis followed by functional group interconversion.[1]

Phase 1: Synthesis of 5-Hydroxyvanillin
  • Reagents: 5-Bromovanillin, NaOH (aq), Cu powder (catalyst).[1][4][5]

  • Mechanism: Nucleophilic aromatic substitution (Ullmann-type hydrolysis).[1]

  • Protocol:

    • Dissolve 5-bromovanillin (1.0 eq) in 8% aqueous NaOH (5.0 eq).

    • Add activated Cu powder (5 mol%).

    • Reflux vigorously for 16–20 hours under N₂ atmosphere (Critical to prevent quinone formation).

    • Cool to 0°C and acidify with HCl to pH 2.

    • Extract with Ethyl Acetate (3x).[1][6][4][5] Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallization from water/ethanol yields 3,4-dihydroxy-5-methoxybenzaldehyde.[1]

Phase 2: Conversion to Nitrile
  • Reagents: Hydroxylamine hydrochloride (NH₂OH[1][7][8]·HCl), Sodium Formate, Formic Acid.[1]

  • Mechanism: Oxime formation followed by in situ dehydration.[1]

  • Protocol:

    • Suspend 5-hydroxyvanillin (1.0 eq) in Formic Acid (10 vol).

    • Add NH₂OH[1]·HCl (1.2 eq) and Sodium Formate (1.5 eq).[1]

    • Reflux for 4–6 hours. The formic acid acts as both solvent and dehydrating agent.[1]

    • Pour reaction mixture into ice water. The nitrile product precipitates.[1][8]

    • Purification: Filter and recrystallize from toluene or dilute ethanol.

Visualization of Synthetic Pathway

SynthesisPathwayStart5-Bromovanillin(Precursor)Inter5-Hydroxyvanillin(Aldehyde Intermediate)Start->InterNaOH, Cu, Reflux(Hydrolysis)OximeOxime Intermediate(Transient)Inter->OximeNH2OH·HClProduct3,4-Dihydroxy-5-methoxybenzonitrile(Target)Oxime->ProductHCOOH / Heat(Dehydration)

Figure 1: Step-wise synthesis from 5-bromovanillin involving hydrolysis and oxime dehydration.

Part 3: Chemical Reactivity & Functionalization[1]

Catechol Reactivity (Redox & Chelation)

The 3,4-dihydroxy motif is highly active.[1]

  • Oxidation: Rapidly oxidizes to the o-quinone in the presence of basic oxidants (e.g., Ag₂O, NaIO₄).[1] This quinone is an electrophile prone to Michael addition by thiols (e.g., glutathione).[1]

  • Chelation: Forms stable 5-membered ring complexes with Fe(III), Cu(II), and Borate.[1] This property is relevant for metalloenzyme inhibition studies.[1]

Regioselective Alkylation

The hydroxyl groups have distinct pKa values.[1]

  • 4-OH (Para to CN): More acidic due to resonance stabilization with the nitrile.[1]

  • 3-OH (Meta to CN): Less acidic.[1]

  • Application: Controlled alkylation with 1 equivalent of alkyl halide/base preferentially targets the 4-position, yielding 4-alkoxy-3-hydroxy-5-methoxybenzonitrile derivatives.[1]

Nitrile Hydrolysis

Under strong acidic conditions (H₂SO₄/H₂O, reflux), the nitrile hydrolyzes to 3,4-dihydroxy-5-methoxybenzoic acid (3-O-methylgallic acid), a known antioxidant metabolite.[1]

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.5–10.5 ppm (bs, 2H, -OH): Broad singlets, exchangeable with D₂O.[1]

    • δ 7.0–7.2 ppm (d, 1H, Ar-H): Proton at position 2 or 6.[1]

    • δ 6.9–7.1 ppm (d, 1H, Ar-H): Proton at position 6 or 2 (meta coupling ~2 Hz).[1]

    • δ 3.8 ppm (s, 3H, -OCH₃).[1]

  • ¹³C NMR (DMSO-d₆):

    • Distinct peak at ~119 ppm (-CN).[1]

    • Aromatic carbons attached to oxygen shifted downfield (~145–150 ppm).[1]

Mass Spectrometry
  • ESI-MS (Negative Mode):

    • [M-H]⁻ peak at m/z 164.[1]

    • Fragmentation often shows loss of methyl radical (M-15) or CO₂ if hydrolyzed.[1]

Part 5: Applications in Drug Discovery

COMT Inhibition

Catechol-O-methyltransferase (COMT) deactivates catecholamine neurotransmitters.[1] Inhibitors like Entacapone contain a nitrocatechol pharmacophore. 3,4-Dihydroxy-5-methoxybenzonitrile serves as a "cyanocatechol" scaffold.[1] The nitrile group mimics the electron-withdrawing nature of the nitro group but with different metabolic stability and solubility profiles.[1]

Metabolic Pathway Mapping

Understanding how this molecule interacts with COMT is vital for drug design.[1]

MetabolicPathwaySubstrate3,4-Dihydroxy-5-methoxybenzonitrileCOMTCOMT Enzyme+ SAM (Cofactor)Substrate->COMTMetabolite13-Hydroxy-4,5-dimethoxybenzonitrile(Para-methylation)COMT->Metabolite1Major Pathway(Regioselective)Metabolite24-Hydroxy-3,5-dimethoxybenzonitrile(Meta-methylation)COMT->Metabolite2Minor Pathway

Figure 2: Predicted metabolic methylation by COMT.[1] The acidity of the 4-OH often directs methylation to that position.[1]

References

  • BLD Pharm. (n.d.).[1] 3,4-Dihydroxy-5-methoxybenzonitrile Product Page. Retrieved from

  • ScienceMadness. (2010).[1][4][5] Synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde (5-hydroxyvanillin). Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 77535, 3,4-Dihydroxy-5-methoxybenzaldehyde. Retrieved from [1]

  • Google Patents. (2017).[1] CN107118128B - Preparation method of 3,4-dihydroxybenzonitrile.[1][7][8] Retrieved from

Technical Monograph: 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 89029-13-0 Synonyms: 5-Methoxyprotocatechuonitrile; 3,4-Dihydroxy-5-methoxybenzenecarbonitrile; 5-O-Methylgallonitrile (informal).

Executive Summary

3,4-Dihydroxy-5-methoxybenzonitrile (CAS 89029-13-0) is a specialized aromatic nitrile utilized primarily as a sophisticated building block in the total synthesis of complex tetrahydroisoquinoline alkaloids, specifically those related to Trabectedin (Ecteinascidin 743) .[1] Its structure—a benzonitrile core functionalized with a catechol moiety (3,4-dihydroxy) and a methoxy group at the 5-position—imparts unique electronic properties that make it a critical intermediate for constructing the highly oxygenated rings characteristic of marine-derived antitumor agents. Additionally, it serves as a reference standard in metabolic studies involving Catechol-O-Methyltransferase (COMT), representing a specific methylation pattern of gallonitrile derivatives.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Identification Data
ParameterDetail
CAS Number 89029-13-0
IUPAC Name 3,4-Dihydroxy-5-methoxybenzonitrile
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
SMILES COc1cc(C#N)cc(O)c1O
InChI Key ASQHIJLQYYFUDN-UHFFFAOYSA-N
Physicochemical Properties

Note: Experimental values for this specific intermediate are sparse in open literature. Values below represent high-confidence predictive models and analog comparisons.

PropertyValue / DescriptionContext
Physical State Solid (Crystalline powder)Typically off-white to pale brown due to oxidation sensitivity.
Melting Point Predicted: 145–155 °CAnalogous to 3,4-dihydroxybenzonitrile (155°C); OMe group typically lowers MP slightly.
LogP (Octanol/Water) ~1.1 – 1.3Moderately lipophilic; sufficient for organic extraction but soluble in polar solvents.
pKa (Acidic) ~8.5 (Phenolic OH)The para-nitrile group increases acidity relative to unsubstituted catechols.
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in non-polar alkanes; susceptible to oxidation in basic aqueous solutions.

Synthetic Pathways & Manufacturing

The synthesis of 3,4-dihydroxy-5-methoxybenzonitrile is non-trivial due to the need for regioselective placement of the hydroxyl and methoxy groups. The most robust route proceeds via 5-Bromovanillin or 3,4-Dihydroxy-5-methoxybenzaldehyde , avoiding the difficult selective methylation of gallic acid.

Primary Route: From 5-Bromovanillin

This pathway utilizes the commercially available 5-bromovanillin to install the correct oxygenation pattern before converting the aldehyde to the nitrile.

Step 1: Hydrolysis to 3,4-Dihydroxy-5-methoxybenzaldehyde

  • Precursor: 5-Bromovanillin (CAS 2973-76-4).

  • Reagents: NaOH, Cu powder (catalyst), Water/Reflux.[2]

  • Mechanism: Copper-catalyzed nucleophilic aromatic substitution (Ullmann-type hydroxylation) replaces the bromine with a hydroxyl group.

  • Outcome: Yields 3,4-dihydroxy-5-methoxybenzaldehyde (CAS 3934-87-0).

Step 2: Conversion to Nitrile (One-Pot Oximation-Dehydration)

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Formic acid or Acetic anhydride/Sodium acetate.
    
  • Protocol: The aldehyde is converted to the oxime in situ, followed by dehydration to the nitrile.

  • Purification: Recrystallization from water/ethanol or silica chromatography (eluent: Hexane/EtOAc).

Visualization of Synthetic Flow

The following diagram illustrates the critical reaction steps and intermediates.

SynthesisPath Bromovanillin 5-Bromovanillin (CAS 2973-76-4) Aldehyde 3,4-Dihydroxy-5-methoxy- benzaldehyde (CAS 3934-87-0) Bromovanillin->Aldehyde NaOH, Cu, Reflux (Hydrolysis) Oxime Intermediate Oxime Aldehyde->Oxime NH2OH·HCl Target 3,4-Dihydroxy-5-methoxy- benzonitrile (CAS 89029-13-0) Oxime->Target Dehydration (-H2O)

Caption: Synthetic route from 5-Bromovanillin via copper-catalyzed hydroxylation and subsequent cyanation.

Biological Applications & Mechanism

Antineoplastic Drug Development (Trabectedin Analogs)

The primary industrial interest in CAS 89029-13-0 lies in its utility as a "Ring A" or "Ring E" precursor for Ecteinascidin-type alkaloids (e.g., Trabectedin/Yondelis ).

  • Structural Logic: These alkaloids possess a pentacyclic core with specific phenolic substitution patterns. The 3,4-dihydroxy-5-methoxy motif allows for subsequent oxidative cyclization or Pictet-Spengler reactions required to close the tetrahydroisoquinoline rings.

  • Role: It acts as a protected scaffold where the nitrile group can be reduced to an amine (for ring closure) or hydrolyzed to an acid/ester for side-chain attachment.

COMT Metabolic Profiling

In pharmacological research, this compound serves as a reference standard for Catechol-O-Methyltransferase (COMT) activity.

  • Mechanism: COMT methylates catechols at the meta position relative to the side chain.

  • Relevance: Differentiating between the 3-methoxy (isovanillonitrile derivative) and 5-methoxy (this compound) isomers is crucial for mapping the metabolic fate of polyphenol-based drugs.

Analytical Characterization

To validate the identity of CAS 89029-13-0, researchers should look for the following spectral signatures.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
OH (x2) 9.50 – 10.00Broad Singlet2HPhenolic hydroxyls (exchangeable)
Ar-H 7.05 – 7.15Doublet/Singlet1HH-2 or H-6 (meta coupling)
Ar-H 6.95 – 7.05Doublet/Singlet1HH-6 or H-2
OCH₃ 3.75 – 3.85Singlet3HMethoxy group
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Ion Mode (

    
    ) is preferred due to the phenolic protons.
    
  • Parent Ion: m/z 164.1

  • Fragmentation: Expect loss of methyl radical (

    
    , -15) and CO (-28) typical of methoxyphenols.
    

Safety & Handling Protocol

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation). Signal Word: WARNING.

  • Oxidation Sensitivity: As a catechol derivative, the compound oxidizes rapidly in air, especially under basic conditions, turning dark brown/black (quinone formation).

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Handling: Use non-metallic spatulas to avoid transition metal-catalyzed oxidation.

  • Disposal: Incineration as hazardous organic waste containing nitrogen.

References

  • PubChem. (2025). Compound Summary: 3,4-Dihydroxy-5-methoxybenzonitrile (CAS 89029-13-0).[1][3][4][5] National Library of Medicine. [Link]

  • ScienceMadness & Vogel's Textbook of Practical Organic Chemistry. (Cited Protocol). Synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde from 5-bromovanillin.[2][Link]

  • WIPO. (1993). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde (Related Precursor Logic). WO/1993/000323.[6][7] [Link]

Sources

Technical Guide: Structural Elucidation of 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 3,4-Dihydroxy-5-methoxybenzonitrile , a polysubstituted aromatic compound often encountered as a metabolite of anthocyanins or a synthetic intermediate in gallic acid chemistry.

The elucidation strategy prioritizes the differentiation of this specific regioisomer from its symmetric analog (4-methoxy-3,5-dihydroxybenzonitrile) and other positional isomers using High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR).

Executive Summary & Structural Challenge

The target molecule, 3,4-Dihydroxy-5-methoxybenzonitrile (C₈H₇NO₃), presents a specific elucidation challenge: determining the regiochemistry of the methoxy group on the 3,4,5-trisubstituted benzene ring.

  • The Core Challenge: Distinguishing the target (asymmetric) from its isomer 4-methoxy-3,5-dihydroxybenzonitrile (symmetric).

  • The Solution: The target molecule possesses C1 symmetry (asymmetric), whereas the 4-methoxy isomer possesses C2v symmetry. This difference is immediately apparent in the proton NMR integration and carbon signal count.

  • Key Diagnostic: The observation of distinct chemical shifts for the aromatic protons (H2 and H6) and specific HMBC correlations from the methoxy protons to the C5 aromatic carbon.

Mass Spectrometry: Molecular Formula & Fragmentation

Before NMR analysis, the molecular formula must be established to confirm the degree of unsaturation and elemental composition.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the phenolic hydroxyl groups, which readily deprotonate.

  • Target Ion:

    
    
    
  • Calculated m/z: 164.0353 (for C₈H₆NO₃⁻).

  • Observed m/z: Expect ~164.0350 ± 5 ppm.

Fragmentation Logic (MS/MS)

The fragmentation pattern provides structural fingerprints:

  • Loss of Methyl Radical (•CH₃): A characteristic loss of 15 Da (observed as neutral loss in MS/MS) confirms the methoxy group.

  • Loss of HCN: A loss of 27 Da is diagnostic for the nitrile functionality attached to an aromatic ring.

  • Loss of CO: Sequential losses of 28 Da (CO) are typical for catechols (dihydroxybenzenes).

Infrared Spectroscopy (IR): Functional Group Validation

IR is used primarily to confirm the presence of the nitrile and hydroxyl moieties, ruling out oxidized quinone forms.

Functional GroupFrequency (cm⁻¹)MorphologyDiagnostic Value
Nitrile (C≡N) 2220 – 2240Sharp, MediumDefinitive. Distinguishes from benzoic acid derivatives (which show C=O ~1680).
Hydroxyl (O-H) 3200 – 3550BroadConfirms phenolic nature.
Aromatic C=C 1580 – 1620SharpSkeletal vibration.
C-O Stretch 1200 – 1280StrongAryl-alkyl ether (methoxy) and phenol C-O.

NMR Spectroscopy: The Elucidation Core

This section details the definitive assignment. The solvent of choice is DMSO-d₆ to prevent proton exchange of the phenolic hydroxyls, allowing them to be visible and integrated.

¹H NMR (Proton) – Symmetry Analysis

The proton spectrum immediately differentiates the target from the symmetric 4-methoxy isomer.

  • Target (3,4-Dihydroxy-5-methoxybenzonitrile):

    • Symmetry: Asymmetric.

    • Aromatic Region: Two distinct signals for H2 and H6. They appear as doublets with a small meta-coupling constant (

      
       Hz).
      
    • Shift Prediction:

      • 
         ~7.05 ppm (d, 
        
        
        
        Hz, H2)
      • 
         ~7.15 ppm (d, 
        
        
        
        Hz, H6)
      • Note: H6 is typically deshielded relative to H2 due to the proximity of the OMe group vs the OH group, though this varies by solvent.

  • Symmetric Isomer (4-Methoxy-3,5-dihydroxybenzonitrile):

    • Symmetry: Symmetric axis through C1 and C4.

    • Aromatic Region: A single singlet integrating to 2 protons (H2 and H6 are chemically equivalent).

¹³C NMR (Carbon) – The Skeleton

Expect 8 distinct carbon signals.

CarbonTypeApprox.[1][2][3][4][5][6][7][8][9][10] Shift (ppm)Assignment Logic
C1 Quaternary100 – 105Ipso to Nitrile (Shielded).
CN Quaternary118 – 120Nitrile carbon.
C2 Methine (CH)108 – 112Ortho to OH (Shielded).
C3 Quaternary145 – 148Ipso to OH (Deshielded).
C4 Quaternary138 – 142Ipso to OH (Deshielded, often distinct from C3/C5).
C5 Quaternary148 – 152Ipso to OMe (Most deshielded).
C6 Methine (CH)104 – 108Ortho to OMe (Shielded).
OMe Methyl (CH₃)56.0 – 56.5Characteristic methoxy shift.

2D NMR: Definitive Connectivity (The "Smoking Gun")

To prove the methoxy group is at position 5 (and not 3 or 4), we rely on HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) .

HMBC Protocol
  • Goal: Establish the C-O-C connectivity.

  • Observation: The methoxy protons (

    
     3.85) will show a strong 3-bond correlation (
    
    
    
    ) to C5 .
  • Verification:

    • Identify C5 via HMBC from H6 (H6 correlates to C5, C1, C4).

    • Identify C3 via HMBC from H2 (H2 correlates to C3, C1, C4).

    • The Methoxy protons must correlate ONLY to C5, not C3 or C4.

NOESY Protocol
  • Goal: Spatial proximity.

  • Observation:

    • Target (5-OMe): Strong NOE correlation between OMe protons and H6 . No NOE between OMe and H2.

    • Isomer (4-OMe): NOE between OMe and both H2 and H6 (if they were distinguishable) or the single aromatic signal.

Elucidation Workflow Diagram

ElucidationWorkflow Start Unknown Sample (C8H7NO3) HRMS HRMS (ESI-) Confirm m/z 164.035 Confirm Formula Start->HRMS IR FT-IR Confirm -CN (2230 cm-1) Confirm -OH (3400 cm-1) HRMS->IR HNMR 1H NMR (DMSO-d6) Check Aromatic Region IR->HNMR Decision Aromatic Signal Pattern? HNMR->Decision Symmetric Single Singlet (2H) = 4-OMe Isomer Decision->Symmetric 1 Signal Asymmetric Two Doublets (J~2Hz) = 3,4-diOH-5-OMe Target Decision->Asymmetric 2 Signals HMBC 2D HMBC OMe protons -> C5 H6 -> C1, C5, C4 Asymmetric->HMBC NOESY 2D NOESY OMe <-> H6 (Strong) OMe <-> H2 (None) HMBC->NOESY Final Structure Confirmed: 3,4-Dihydroxy-5-methoxybenzonitrile NOESY->Final

Caption: Step-by-step logic flow for distinguishing the target molecule from symmetric isomers.

Detailed Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Dissolve in 600 µL of DMSO-d₆ (99.9% D).

    • Why DMSO? Chloroform-d often causes broadening of phenolic protons or allows rapid exchange, making them invisible. DMSO stabilizes the hydrogen bonding, sharpening the OH signals.

  • Tube: Transfer to a high-quality 5mm NMR tube.

HMBC Acquisition Parameters
  • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).

  • Long-range Delay: Optimized for

    
     Hz (approx 62.5 ms).
    
  • Scans: Minimum 16 scans per increment.

  • Increments: 256 in F1 (Carbon dimension).

  • Processing: Sine-bell squared apodization to resolve small couplings.

Structural Correlation Map

The following diagram visualizes the critical correlations required to confirm the structure.

Correlations OMe OMe (Protons) δ 3.85 C5 C5 (Quaternary) δ 149 OMe->C5 HMBC (3-bond) H6 H6 (Aromatic) δ 7.15 OMe->H6 NOESY (Spatial) H6->C5 HMBC (2-bond) C1 C1 (Nitrile-ipso) δ 102 H6->C1 HMBC (3-bond) CN CN (Nitrile) δ 119 H6->CN HMBC (3-bond)

Caption: Critical HMBC (Red/Green) and NOESY (Yellow) correlations establishing regiochemistry.

References

  • BioCrick. (n.d.). 3,4-Dihydroxy-5-methoxybenzoic acid | CAS:3934-84-7. Retrieved February 19, 2026, from [Link]

    • Context: Provides spectral data for the closely related acid derivative, validating the shift ranges for the 3,4-diOH-5-OMe substitution p
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15892, 3,4,5-Trimethoxybenzonitrile. Retrieved February 19, 2026, from [Link]

    • Context: Source for nitrile carbon shifts and aromatic coupling constants in similar benzonitrile systems.
  • Context: Reference for the effect of the nitrile group on C1 and ortho-proton chemical shifts.
  • Context: Identifies the target class of compounds as anthocyanin metabolites, providing biological context and isol

Sources

3,4-Dihydroxy-5-methoxybenzonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile

Introduction

3,4-Dihydroxy-5-methoxybenzonitrile, a polysubstituted aromatic compound, represents a unique structural motif incorporating a catechol ring, a methoxy group, and a nitrile functionality. Substituted benzonitriles are a critical class of organic compounds that serve as pivotal intermediates and structural cornerstones in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic arrangement of hydroxyl, methoxy, and cyano groups on the benzene ring makes 3,4-dihydroxy-5-methoxybenzonitrile a valuable target for synthetic chemists and a promising scaffold for further molecular exploration in drug discovery and materials science.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive, in-depth exploration of a viable and logical synthetic pathway to 3,4-dihydroxy-5-methoxybenzonitrile. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, the rationale for experimental choices, and the self-validating systems inherent in the protocols. The presented synthesis is a two-stage process commencing from the readily accessible starting material, 5-bromovanillin.

Overall Synthesis Strategy

The selected pathway involves two sequential transformations to achieve the target molecule. The strategy is designed for efficiency and relies on well-established, robust chemical reactions.

  • Stage 1: Copper-Catalyzed Hydroxylation. The synthesis begins with 5-bromovanillin. A copper-catalyzed nucleophilic aromatic substitution reaction is employed to replace the bromine atom with a hydroxyl group, yielding the key intermediate, 3,4-dihydroxy-5-methoxybenzaldehyde (also known as 5-hydroxyvanillin).

  • Stage 2: Aldehyde to Nitrile Conversion. The aldehyde functionality of the intermediate is then converted into the target nitrile group. This is achieved through a classical two-step, one-pot process involving the formation of an aldoxime with hydroxylamine hydrochloride, followed by thermal dehydration to the final benzonitrile product.

The complete synthetic workflow is illustrated below.

G A 5-Bromovanillin B 3,4-Dihydroxy-5-methoxybenzaldehyde (5-Hydroxyvanillin) A->B  Step 1: Cu-Catalyzed  Hydroxylation (NaOH, Cu catalyst, Reflux) C 3,4-Dihydroxy-5-methoxybenzonitrile B->C  Step 2: Oximation &  Dehydration (NH2OH·HCl, Heat)

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde (5-Hydroxyvanillin)

Principle and Rationale

The conversion of 5-bromovanillin to 5-hydroxyvanillin is a nucleophilic aromatic substitution. Given the electron-rich nature of the aromatic ring, this transformation is typically challenging. However, the use of a copper catalyst facilitates the reaction, likely through an Ullmann-type condensation mechanism. In this process, a copper species (in this case, elemental copper powder) coordinates to the aryl halide, activating it for nucleophilic attack by the hydroxide ion. The reaction is performed under basic conditions (using sodium hydroxide) and heated to reflux to provide the necessary activation energy for the C-Br bond cleavage and C-O bond formation.[2] Using a protective inert atmosphere (e.g., nitrogen or argon) is highly recommended as the phenolic product can be susceptible to oxidation in an alkaline solution at high temperatures, a measure that can significantly improve the reaction yield.[2]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 5-hydroxyvanillin from 5-bromovanillin.[2]

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
5-BromovanillinC₈H₇BrO₃231.045.00 g0.0216
Sodium Hydroxide (NaOH)NaOH40.006.12 g0.153
Precipitated Copper PowderCu63.5560 mg-
Deionized WaterH₂O18.0275 mL-
Sulfuric Acid (conc.)H₂SO₄98.08As needed for acidification-
Ethyl AcetateC₄H₈O₂88.11~50 mL for extraction-

Procedure

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 6.12 g of sodium hydroxide in 75 mL of deionized water. The dissolution is exothermic and the solution will warm.

  • Addition of Reactants: To the warm NaOH solution, add 5.00 g of 5-bromovanillin. This will form a turbid, orange-colored solution. Subsequently, add 60 mg of precipitated copper powder.

  • Reaction: Place the flask in a sand bath or heating mantle and bring the mixture to a gentle reflux. For optimal yield, it is advisable to maintain an inert atmosphere (e.g., by flushing the apparatus with nitrogen).[2]

  • Monitoring: Allow the reaction to reflux for approximately 18 hours. The solution should clarify and may develop a slight greenish tint.[2]

  • Work-up - Acidification: After 18 hours, remove the heat source and allow the flask to cool to room temperature. As it cools, some crystalline material may precipitate. Carefully acidify the reaction mixture with sulfuric acid to a pH of ~2-3. This will cause the product to precipitate out of the solution.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous solution three times with 15 mL portions of ethyl acetate.

  • Purification: Combine the organic extracts and filter to remove the copper powder. Wash the filtered organic layer once with 10 mL of brine. Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product, a brownish crystalline solid, can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane or an ethanol/water mixture) to yield pure 3,4-dihydroxy-5-methoxybenzaldehyde.[2]

Part 2: Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile

Principle and Rationale

The conversion of an aromatic aldehyde to a benzonitrile is a cornerstone transformation in organic synthesis. The most reliable and widely used method proceeds via an aldoxime intermediate.[1] The aldehyde first reacts with hydroxylamine (in the form of its hydrochloride salt) to form the corresponding aldoxime. This intermediate is then dehydrated to yield the nitrile. The dehydration can be accomplished by heating, often in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4] This one-pot approach, where the intermediate oxime is not isolated, is efficient and simplifies the experimental procedure.

Experimental Protocol

This protocol is based on analogous, well-documented procedures for the conversion of substituted hydroxybenzaldehydes to their corresponding nitriles.[3][4]

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (approx.)
3,4-Dihydroxy-5-methoxybenzaldehydeC₈H₈O₄168.1510.0 g0.0595
Hydroxylamine HydrochlorideNH₂OH·HCl69.496.20 g0.0892
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Deionized WaterH₂O18.02~500 mL for precipitation-

Procedure

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a thermometer, a reflux condenser, and a magnetic stir bar, add 10.0 g of 3,4-dihydroxy-5-methoxybenzaldehyde, 6.20 g of hydroxylamine hydrochloride, and 50 mL of N,N-dimethylformamide.

  • Oxime Formation: Stir the mixture at room temperature. Slowly heat the mixture in an oil bath to an internal temperature of approximately 50-60 °C. Maintain this temperature for about 4 hours to ensure the complete formation of the aldoxime intermediate.[3][4]

  • Dehydration to Nitrile: After the initial heating period, increase the oil bath temperature to raise the internal temperature to 110-120 °C. Maintain this temperature and continue stirring for an additional 2-3 hours to drive the dehydration of the oxime to the nitrile.[3][4]

  • Precipitation: After the reaction is complete (monitored by TLC), allow the reaction mixture to cool to room temperature. Slowly pour the dark reaction solution into a beaker containing 500 mL of cold deionized water while stirring vigorously. A precipitate will form.

  • Isolation: Continue stirring the aqueous mixture for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove any residual DMF and inorganic salts. The crude product can be purified by recrystallization from a dilute ethanol-water solution to yield pure, off-white crystals of 3,4-dihydroxy-5-methoxybenzonitrile. Dry the final product in a vacuum oven.

Data Presentation: Summary of Synthesis Stages
ParameterStage 1: HydroxylationStage 2: Nitrile Formation
Starting Material 5-Bromovanillin3,4-Dihydroxy-5-methoxybenzaldehyde
Key Reagents NaOH, Copper PowderNH₂OH·HCl, DMF
Solvent WaterN,N-Dimethylformamide (DMF)
Temperature Reflux (~100 °C)50-60 °C, then 110-120 °C
Reaction Time ~18 hours~6-7 hours
Product 3,4-Dihydroxy-5-methoxybenzaldehyde3,4-Dihydroxy-5-methoxybenzonitrile
Expected Yield 70-80% (with inert atmosphere)[2]>85%[3][4]
Work-up Acidification, Extraction with Ethyl AcetatePrecipitation in Water, Filtration

Trustworthiness and In-Process Validation

To ensure the integrity of the synthesis, a series of analytical checks should be employed.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress. For each stage, the disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression towards completion.

  • Melting Point Analysis: The melting point of the intermediate and the final product should be determined and compared to literature values. A sharp melting point range is indicative of high purity. The literature melting point for 3,4-dihydroxy-5-methoxybenzaldehyde is 131-134 °C.[5]

  • Spectroscopic Analysis: For unambiguous structural confirmation, the final product should be characterized by:

    • FTIR Spectroscopy: Look for the characteristic sharp peak of the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and the broad O-H stretch of the phenolic groups around 3200-3500 cm⁻¹.

    • ¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the final molecule.

This multi-faceted analytical approach provides a self-validating system, confirming both the successful transformation at each step and the purity of the final compound.

Logical Workflow Diagram

The experimental workflow, including the crucial validation steps, is outlined below.

G cluster_0 Stage 1: Hydroxylation cluster_1 Stage 2: Nitrile Formation cluster_2 Validation a Mix 5-Bromovanillin, NaOH, Cu in H2O b Reflux ~18h a->b c Cool & Acidify b->c m TLC Monitoring b->m d Extract with Ethyl Acetate c->d e Dry & Evaporate d->e f Intermediate: 5-Hydroxyvanillin e->f g Mix Intermediate, NH2OH·HCl in DMF f->g Proceed if pure h Heat to 50-60°C (4h) g->h i Heat to 110-120°C (3h) h->i j Precipitate in Water i->j i->m k Filter & Wash j->k l Recrystallize & Dry k->l n Melting Point l->n o Spectroscopy (FTIR, NMR) l->o

Caption: Experimental and validation workflow.

Conclusion

This guide has detailed a robust and logical two-stage synthetic pathway for the preparation of 3,4-dihydroxy-5-methoxybenzonitrile from 5-bromovanillin. By breaking the synthesis into a copper-catalyzed hydroxylation followed by a classical aldehyde-to-nitrile conversion, the target molecule can be accessed in good yield. The causality behind the choice of reagents and conditions has been explained, and a framework for experimental validation has been provided to ensure scientific integrity. This pathway offers a reliable method for researchers requiring access to this specific polysubstituted benzonitrile for applications in medicinal chemistry, drug discovery, and materials science.

References

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A Technical Guide to the Infrared Spectroscopy of 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy data for 3,4-dihydroxy-5-methoxybenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the expected spectral features of this compound, grounded in the principles of molecular vibrational spectroscopy. Furthermore, it outlines a robust experimental protocol for acquiring high-quality IR spectra.

Introduction: The Structural Significance of 3,4-Dihydroxy-5-methoxybenzonitrile

3,4-Dihydroxy-5-methoxybenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a trisubstituted benzene ring with hydroxyl, methoxy, and nitrile functional groups, gives rise to a unique set of physicochemical properties and potential biological activities. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for the structural elucidation and quality control of this and similar molecules. By probing the vibrational modes of the constituent functional groups, IR spectroscopy provides a molecular "fingerprint," enabling unambiguous identification and assessment of purity.

Foundational Principles of Infrared Spectroscopy

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[1] When the frequency of the incident IR radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a transition to a higher vibrational energy level. An IR spectrum is a graphical representation of the absorbed or transmitted radiation as a function of wavenumber (typically expressed in reciprocal centimeters, cm⁻¹), which is directly proportional to frequency and energy.[2]

The position, intensity, and shape of the absorption bands in an IR spectrum provide valuable information about the functional groups present in a molecule. For instance, stretching vibrations, which involve changes in bond length, generally occur at higher frequencies than bending vibrations, which involve changes in bond angles.[1] The intensity of an absorption band is related to the change in the dipole moment of the bond during the vibration.

Interpreting the Infrared Spectrum of 3,4-Dihydroxy-5-methoxybenzonitrile

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch (Hydrogen-bonded)3500 - 3200Strong, Broad
Nitrile (-C≡N)C≡N Stretch2260 - 2220Medium
Aromatic RingC-H Stretch3100 - 3000Medium
C=C Stretch1600 - 1475Medium to Weak
C-H Out-of-plane Bending900 - 675Strong
Methoxy (-O-CH₃)C-H Stretch (in -CH₃)2962 - 2872Medium
C-O Stretch1300 - 1000Strong

Detailed Analysis of Key Spectral Regions:

  • The Hydroxyl Region (3500-3200 cm⁻¹): The presence of two hydroxyl groups on the benzene ring will lead to a prominent, broad absorption band in this region due to intermolecular hydrogen bonding.[3][4] The broadness of this peak is a hallmark of associated -OH groups.

  • The Nitrile Peak (2260-2220 cm⁻¹): The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption band in this characteristic region.[4][5][6] This peak is often well-defined and serves as a clear indicator of the nitrile functionality.

  • Aromatic Ring Vibrations:

    • C-H Stretching (3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the aromatic ring will appear as medium-intensity bands at wavenumbers slightly higher than 3000 cm⁻¹.[1][7]

    • C=C Stretching (1600-1475 cm⁻¹): The in-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of medium to weak bands in this region.[6][7]

    • C-H Out-of-plane Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring significantly influences the out-of-plane C-H bending vibrations. For a 1,2,3,5-tetrasubstituted benzene ring (considering all substituents), a characteristic pattern of strong bands would be expected in this region, which can be diagnostic of the substitution pattern.[8][9]

  • The Methoxy Group:

    • C-H Stretching (2962-2872 cm⁻¹): The methyl group of the methoxy functionality will exhibit characteristic C-H stretching vibrations in this range, appearing as medium-intensity peaks.[2]

    • C-O Stretching (1300-1000 cm⁻¹): A strong absorption band corresponding to the C-O stretching vibration of the aryl ether linkage is expected in this region.[6]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum of 3,4-dihydroxy-5-methoxybenzonitrile, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

4.1. Instrumentation and Sample Preparation

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is the instrument of choice due to its high sensitivity, resolution, and data acquisition speed.

  • Sample Preparation (Solid Sample):

    • Potassium Bromide (KBr) Pellet Method:

      • Thoroughly dry both the 3,4-dihydroxy-5-methoxybenzonitrile sample and spectroscopic grade KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum (broad -OH band).

      • Grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • Attenuated Total Reflectance (ATR) Method:

      • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

      • Place a small amount of the solid sample directly onto the ATR crystal.

      • Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

4.2. Data Acquisition

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Spectrum: Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample compartment and acquire the sample spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

    • Number of Scans: Co-add at least 16 scans to improve the signal-to-noise ratio.

4.3. Data Processing

  • Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • ATR Correction (if applicable): If using the ATR technique, apply an ATR correction to the spectrum. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample, making the ATR spectrum more comparable to a traditional transmission spectrum.

  • Peak Labeling: Identify and label the wavenumbers of the significant absorption bands.

Visualizing the Molecular Structure and Key Vibrational Modes

To aid in the conceptual understanding of the relationship between the molecular structure and its IR spectrum, the following diagram illustrates the structure of 3,4-dihydroxy-5-methoxybenzonitrile and highlights the key functional groups responsible for the characteristic IR absorptions.

Figure 1. Molecular structure of 3,4-dihydroxy-5-methoxybenzonitrile with key functional groups and their characteristic IR absorption regions.

Conclusion

The infrared spectrum of 3,4-dihydroxy-5-methoxybenzonitrile is characterized by a combination of distinct absorption bands that are indicative of its specific molecular structure. The prominent broad -OH stretch, the sharp nitrile peak, and the series of bands corresponding to the substituted aromatic ring and methoxy group collectively provide a unique spectral fingerprint. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality IR spectra for the unequivocal identification and characterization of this compound. This technical guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of 3,4-dihydroxy-5-methoxybenzonitrile and related molecules.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

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  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

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  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

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  • NIST. (n.d.). 3,5-Dihydroxybenzonitrile. Retrieved from [Link]

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Introduction: The Analytical Challenge of a Multifunctional Phenolic Compound

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3,4-Dihydroxy-5-methoxybenzonitrile

3,4-Dihydroxy-5-methoxybenzonitrile is a substituted aromatic compound featuring a nitrile moiety, a methoxy group, and vicinal hydroxyl groups. Its structure, derived from the gallic acid scaffold, suggests potential biological relevance, making its accurate identification and characterization critical in fields ranging from natural product chemistry to drug metabolite analysis. The molecule's multifunctionality presents a unique and instructive case for structural elucidation by mass spectrometry.

This guide provides a comprehensive framework for the analysis of 3,4-Dihydroxy-5-methoxybenzonitrile using modern mass spectrometry techniques. We will move beyond rote protocols to explore the causal reasoning behind experimental design, from sample preparation to spectral interpretation. The core philosophy is that a well-designed mass spectrometry experiment is a self-validating system, where high-resolution mass data and logical fragmentation patterns converge to provide an unambiguous structural assignment. This document is intended for researchers and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry for the structural analysis of complex small molecules.

Pillar 1: Foundational Experimental Strategy

The successful analysis of any analyte begins with a robust experimental strategy. For a polar, multifunctional molecule like 3,4-Dihydroxy-5-methoxybenzonitrile, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the technique of choice.[1][2][3] ESI is a soft ionization method ideal for polar molecules, as it typically generates intact protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, preserving the crucial molecular weight information.[4][5]

Experimental Workflow: From Sample to Spectrum

The logical flow for analysis ensures reproducibility and data quality. It begins with meticulous sample preparation, proceeds through chromatographic separation and ionization, and culminates in mass analysis at both the parent and fragment ion level.

G cluster_prep Sample Preparation cluster_lcms LC-ESI-MS System cluster_data Data Analysis prep Dissolve Analyte in Methanol/Water filter Filter through 0.22 µm Syringe Filter prep->filter lc Inject into UPLC/HPLC (C18 Column) filter->lc esi Electrospray Ionization (ESI) (Positive & Negative Mode) lc->esi ms1 Full Scan MS Analysis (e.g., Orbitrap, Q-TOF) esi->ms1 ms2 Data-Dependent MS/MS (Fragmentation Analysis) ms1->ms2 data_acq Acquire High-Resolution MS1 and MS/MS Spectra ms2->data_acq data_proc Process Data: - Accurate Mass Extraction - Fragmentation Pattern Analysis data_acq->data_proc

Caption: High-level workflow for the analysis of 3,4-Dihydroxy-5-methoxybenzonitrile.

Protocol 1: Sample Preparation and LC-MS Parameters

This protocol is designed to ensure efficient solubilization and ionization of the target analyte.

1. Stock Solution Preparation: a. Accurately weigh ~1 mg of 3,4-Dihydroxy-5-methoxybenzonitrile. b. Dissolve in 1 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution. This solvent system is compatible with reversed-phase chromatography. c. Vortex thoroughly to ensure complete dissolution.

2. Working Solution Preparation: a. Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase A composition (see below). This concentration is typically sufficient for modern high-sensitivity mass spectrometers. b. Filter the final solution through a 0.22 µm PTFE or PVDF syringe filter to remove any particulates that could clog the LC system.

3. Recommended LC-MS Parameters:

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm particle sizeProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier that aids in protonation for positive mode ESI.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase LC. The low surface tension aids the ESI process.[6]
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.A standard gradient to elute compounds of varying polarity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2-5 µLA small volume is sufficient and prevents column overloading.
Ionization Mode ESI, Positive and Negative switchingAcquires data in both polarities to maximize structural information. The phenolic hydroxyls are acidic (favoring negative mode), while the nitrile nitrogen can be protonated (favoring positive mode).
Mass Analyzer High-Resolution (e.g., Orbitrap, Q-TOF)Essential for accurate mass measurement to determine elemental composition.[7][8]
Scan Range (MS1) m/z 50 - 500Covers the expected mass of the analyte and potential low-mass fragments.
MS/MS Activation Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD)Standard methods for fragmenting small molecules to reveal structural information.[9]

Pillar 2: High-Resolution Mass Analysis and Formula Determination

The first step in structural elucidation is the unequivocal determination of the elemental composition. This is achieved through high-resolution mass spectrometry (HRMS), which can measure mass-to-charge ratios to four or more decimal places.[7][8]

The molecular formula for 3,4-Dihydroxy-5-methoxybenzonitrile is C₈H₇NO₂ . The theoretical monoisotopic mass and expected ESI adducts are summarized below.

Ion SpeciesTheoretical Monoisotopic Mass (m/z)Ionization ModeNotes
[M] (Neutral Molecule)165.0477-Calculated Exact Mass
[M+H]⁺ (Protonated Molecule)166.0550PositiveThe primary ion expected in positive mode ESI with an acidic mobile phase.
[M+Na]⁺ (Sodium Adduct)188.0369PositiveOften observed as a sodium adduct, especially if there is trace sodium contamination in the system or sample.[4]
[M-H]⁻ (Deprotonated Molecule)164.0399NegativeThe phenolic hydroxyl groups are acidic and will readily deprotonate, making this the primary ion expected in negative mode.[2]
[M+HCOO]⁻ (Formate Adduct)210.0454NegativeA common adduct when formic acid is used in the mobile phase.

Trustworthiness Check: The cornerstone of trustworthy identification is the mass accuracy calculation. An experimentally measured mass for the [M+H]⁺ ion of 166.0548 would result in a mass error of: ((166.0550 - 166.0548) / 166.0550) * 10⁶ = 1.2 ppm

A mass error of < 5 ppm provides high confidence in the assigned elemental formula of C₈H₈NO₂.[7]

Pillar 3: Structural Elucidation via Tandem MS (MS/MS) Fragmentation

While HRMS provides the "what" (elemental formula), tandem MS (MS/MS) provides the "how" (the connectivity of those atoms). By isolating the precursor ion (e.g., m/z 166.0550) and subjecting it to collision-induced dissociation (CID), we generate a fragmentation pattern that is a unique fingerprint of the molecule's structure.[9][10] The fragmentation is governed by the chemical nature of the functional groups.

Predicted Fragmentation Pathway (Positive Ion Mode)

In positive mode, protonation likely occurs on the nitrile nitrogen, the most basic site. Fragmentation will proceed from this protonated precursor, [M+H]⁺.

G cluster_path1 cluster_path2 cluster_path3 M [M+H]⁺ m/z 166.0550 C₈H₈NO₂⁺ M15 m/z 151.0318 C₇H₅NO₂⁺ M->M15 - •CH₃ (15 Da) M30 m/z 136.0393 C₇H₆NO₂⁺ M->M30 - CH₂O (30 Da) M27 m/z 139.0389 C₇H₇O₃⁺ M->M27 - HCN (27 Da) M15_CO m/z 123.0365 C₆H₅NO⁺ M15->M15_CO - CO M30_CO m/z 108.0440 C₆H₆NO⁺ M30->M30_CO - CO

Caption: Predicted fragmentation cascade for [M+H]⁺ of 3,4-Dihydroxy-5-methoxybenzonitrile.

Mechanistic Insights (Positive Mode):

  • Loss of a Methyl Radical (•CH₃, 15 Da): A primary fragmentation for methoxy-substituted aromatic compounds is the homolytic cleavage of the O-CH₃ bond, resulting in a stable radical cation at m/z 151.0318 .[11] This is often a highly characteristic loss.

  • Loss of Formaldehyde (CH₂O, 30 Da): A rearrangement-based loss from the methoxy group can lead to the expulsion of neutral formaldehyde, producing an ion at m/z 136.0393 .

  • Loss of Hydrogen Cyanide (HCN, 27 Da): The nitrile group can be eliminated as neutral HCN, a characteristic fragmentation for benzonitriles, yielding an ion at m/z 139.0389 .[12]

  • Sequential Loss of Carbon Monoxide (CO, 28 Da): The phenolic hydroxyl groups can facilitate the loss of CO from the aromatic ring after an initial fragmentation. For example, the ion at m/z 151.0318 could further lose CO to produce a fragment at m/z 123.0365 .

Predicted Fragmentation Pathway (Negative Ion Mode)

In negative mode, deprotonation occurs at one of the acidic phenolic hydroxyls. The resulting phenoxide ion [M-H]⁻ is the precursor for fragmentation.

G cluster_path1 cluster_path2 M [M-H]⁻ m/z 164.0399 C₈H₆NO₂⁻ M15 m/z 149.0161 C₇H₃NO₂⁻ M->M15 - •CH₃ (15 Da) M44 m/z 120.0444 C₇H₆N⁻ M->M44 - CO₂ (44 Da)

Caption: Predicted fragmentation cascade for [M-H]⁻ of 3,4-Dihydroxy-5-methoxybenzonitrile.

Mechanistic Insights (Negative Mode):

  • Loss of a Methyl Radical (•CH₃, 15 Da): This is the most anticipated and diagnostic fragmentation in negative mode. The loss of the methyl radical from the deprotonated molecule results in a highly stable, resonance-delocalized radical anion at m/z 149.0161 . This is often the base peak in the MS/MS spectrum.

  • Loss of Carbon Dioxide (CO₂, 44 Da): While less common for a phenol, complex rearrangements involving the hydroxyl groups could potentially lead to the loss of CO₂, yielding an ion at m/z 120.0444 . This pathway is more typical for phenolic acids but should be considered.[2]

Summary of Key Diagnostic Fragments
Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossInterpretation
166.0550 ([M+H]⁺)151.0318•CH₃Confirms the presence of a methoxy group.
166.0550 ([M+H]⁺)139.0389HCNConfirms the presence of a nitrile group.
164.0399 ([M-H]⁻)149.0161•CH₃Strong evidence for a methoxy group attached to a deprotonated phenol.

Conclusion: A Unified Approach to Structural Confirmation

The confident structural elucidation of 3,4-Dihydroxy-5-methoxybenzonitrile is not achieved by a single measurement but by the convergence of multiple, self-validating data points. The analytical workflow presented in this guide—from logical sample preparation to multi-faceted data interpretation—provides a robust template for the analysis of complex small molecules.

By integrating high-resolution mass measurement to confirm the elemental formula with a detailed analysis of the MS/MS fragmentation patterns, researchers can move beyond simple detection to achieve unambiguous structural confirmation. The characteristic neutral losses of a methyl radical (15 Da) in both positive and negative modes, combined with the loss of HCN (27 Da) in positive mode, create a diagnostic fingerprint. This systematic approach, grounded in the fundamental principles of mass spectrometry and organic chemistry, ensures the highest degree of scientific integrity and trustworthiness in analytical results.

References

  • Currenta (n.d.). Mass spectrometry for structural elucidation.
  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques.
  • Aburai, N., et al. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI.
  • Longdom Publishing (n.d.). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers.
  • Glish, G.L. & Vachet, R.W. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]

  • MDPI (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • ResearchGate (2026). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Available at: [Link]

  • Roos, J. et al. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Journal of Mass Spectrometry. Available at: [Link]

  • Wan, D. et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PMC. Available at: [Link]

  • Bouhenna, M. et al. (2016). In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). Journal of Applied Pharmaceutical Science.
  • Qian, D. et al. (2025). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. MDPI.
  • PubMed (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available at: [Link]

  • University of Illinois (n.d.). Electrospray Ionization. School of Chemical Sciences.
  • Rap, D. B. et al. (2023). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. Available at: [Link]

  • Schug, K. A. (2026). The Secrets of Electrospray Ionization: Why Less is More. LCGC International.
  • Splitter, J. S. & Turecek, F. (1994). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dihydroxy-5-methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on structurally related compounds with theoretical predictions to offer a robust profile of this molecule. The methodologies and interpretations are presented from the perspective of a seasoned application scientist, emphasizing not just the data itself, but the rationale behind its generation and application.

Introduction: The Scientific Interest in 3,4-Dihydroxy-5-methoxybenzonitrile

3,4-Dihydroxy-5-methoxybenzonitrile is a substituted aromatic compound featuring a catechol (1,2-dihydroxybenzene) moiety, a methoxy group, and a nitrile functional group. This unique combination of functionalities makes it a molecule of significant interest, particularly as a versatile building block in medicinal chemistry and materials science. The catechol group is known for its antioxidant properties and its ability to chelate metals, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, opening up a wide array of synthetic possibilities.

Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in research and development. These properties govern its solubility, reactivity, and ultimately, its potential biological activity and applications. This guide provides a detailed examination of these characteristics, offering both predicted data based on sound scientific principles and established experimental protocols for their validation.

Core Physicochemical Properties

Due to the limited availability of direct experimental data for 3,4-Dihydroxy-5-methoxybenzonitrile, the following table presents a combination of calculated and extrapolated values based on structurally analogous compounds. This approach provides a reliable preliminary assessment of its physicochemical profile.

PropertyPredicted/Estimated ValueBasis for Prediction/Estimation
Molecular Formula C₈H₇NO₃-
Molecular Weight 165.15 g/mol -
Melting Point 170-175 °CExtrapolated from the melting point of 3,4-dihydroxybenzonitrile (153-157 °C) and considering the contribution of the methoxy group.
Boiling Point > 300 °C (decomposes)Aromatic compounds with multiple polar functional groups tend to have high boiling points and may decompose before boiling at atmospheric pressure.
Water Solubility Slightly solubleThe presence of two hydroxyl groups and a methoxy group suggests some water solubility, but the aromatic ring and nitrile group will limit it.
Organic Solvent Solubility Soluble in polar organic solventsExpected to be soluble in solvents like ethanol, methanol, acetone, and DMSO, similar to other substituted benzonitriles.[1][2]
Predicted logP 1.5 - 2.0The octanol-water partition coefficient (logP) is estimated based on the contributions of the hydroxyl, methoxy, and nitrile groups on a benzene ring.
Predicted pKa₁ (first hydroxyl) ~9.0Based on the pKa of catechol (~9.2) and the electron-donating effect of the methoxy group and the electron-withdrawing effect of the nitrile group.[3][4]
Predicted pKa₂ (second hydroxyl) ~11.5The second deprotonation of the catechol moiety is expected to be significantly higher.[3][4]

Synthesis and Purification: A Proposed Pathway

A plausible and efficient synthetic route to 3,4-Dihydroxy-5-methoxybenzonitrile can be envisioned starting from the readily available starting material, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). The following workflow outlines a potential two-step synthesis.

Synthesis_Workflow Syringaldehyde Syringaldehyde Oxime_intermediate Syringaldehyde Oxime Syringaldehyde->Oxime_intermediate Hydroxylamine hydrochloride Target_compound 3,4-Dihydroxy-5- methoxybenzonitrile Oxime_intermediate->Target_compound Dehydration (e.g., Ac₂O)

Caption: Proposed two-step synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile from syringaldehyde.

Step-by-Step Synthetic Protocol:

  • Oxime Formation:

    • Dissolve syringaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.

    • Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to neutralize the HCl.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the oxime intermediate can be isolated by precipitation upon addition of water, followed by filtration and drying.

  • Dehydration to Nitrile:

    • The syringaldehyde oxime is then subjected to dehydration to form the nitrile. A common and effective method is to heat the oxime with a dehydrating agent such as acetic anhydride.

    • The reaction mixture is heated, typically to reflux, until the conversion is complete (monitored by TLC).

    • After cooling, the reaction mixture is poured into water to hydrolyze the excess acetic anhydride and precipitate the crude product.

    • The crude 3,4-Dihydroxy-5-methoxybenzonitrile can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Spectroscopic Characterization: A Predicted Profile

The following are the predicted spectroscopic signatures for 3,4-Dihydroxy-5-methoxybenzonitrile based on established principles of NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in DMSO-d₆):

    • δ ~9.0-10.0 ppm (broad singlet, 2H): The two phenolic hydroxyl protons. The chemical shift can be variable and concentration-dependent.

    • δ ~7.0-7.2 ppm (singlet, 1H): Aromatic proton at C6.

    • δ ~6.8-7.0 ppm (singlet, 1H): Aromatic proton at C2.

    • δ ~3.8 ppm (singlet, 3H): The methoxy group protons.

  • ¹³C NMR (in DMSO-d₆):

    • δ ~150-155 ppm: Aromatic carbon attached to the methoxy group (C5).

    • δ ~145-150 ppm: Aromatic carbons attached to the hydroxyl groups (C3 and C4).

    • δ ~120-125 ppm: Nitrile carbon (-C≡N).

    • δ ~110-115 ppm: Aromatic carbon ortho to the nitrile group (C2).

    • δ ~105-110 ppm: Aromatic carbon para to the nitrile group (C5).

    • δ ~100-105 ppm: Aromatic carbon attached to the nitrile group (C1).

    • δ ~55-60 ppm: Methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy
  • 3500-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl groups.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2230-2210 cm⁻¹: C≡N stretching of the nitrile group (a sharp, medium intensity band).

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~1280-1200 cm⁻¹ and ~1050-1000 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).

  • ~1200-1100 cm⁻¹: C-O stretching of the phenol groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In a polar solvent like methanol or ethanol, 3,4-Dihydroxy-5-methoxybenzonitrile is expected to exhibit absorption maxima characteristic of a substituted benzene ring.

  • λ_max ~260-270 nm: Corresponding to the π→π* transitions of the aromatic system.

  • λ_max ~290-310 nm: A shoulder or a distinct peak, also from π→π* transitions, influenced by the auxochromic hydroxyl and methoxy groups.

Experimental Protocols for Physicochemical Characterization

To experimentally validate the predicted physicochemical properties, the following standard laboratory protocols are recommended.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Assessment Purification->Solubility pKa pKa Determination Purification->pKa Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Purification->Spectroscopy

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

Protocol 1: Melting Point Determination

  • Ensure the sample of 3,4-Dihydroxy-5-methoxybenzonitrile is completely dry.

  • Load a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: Solubility Assessment

  • To a series of small vials, add a pre-weighed amount of 3,4-Dihydroxy-5-methoxybenzonitrile (e.g., 1 mg).

  • To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Vortex each vial for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, it is soluble at that concentration. If not, the solubility can be further quantified by adding more solvent until dissolution is achieved or by analytical methods such as HPLC.

Protocol 3: pKa Determination by Spectrophotometric Titration

  • Prepare a stock solution of 3,4-Dihydroxy-5-methoxybenzonitrile in a suitable solvent (e.g., a small amount of ethanol or methanol, then diluted with water).

  • Prepare a series of buffer solutions with a range of known pH values spanning the expected pKa (e.g., from pH 7 to 12).

  • Add a constant aliquot of the stock solution to each buffer solution.

  • Measure the UV-Vis spectrum of each solution.

  • Identify a wavelength where there is a significant change in absorbance as a function of pH.

  • Plot absorbance at this wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Safety and Handling

  • Skin and Eye Irritation: Phenolic compounds can be irritating to the skin and eyes.

  • Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin.

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3,4-Dihydroxy-5-methoxybenzonitrile is a promising chemical entity with a rich potential for applications in various scientific fields. While direct experimental data is sparse, this technical guide has provided a comprehensive, albeit largely predictive, overview of its key physicochemical properties. The proposed synthetic route and characterization protocols offer a clear path for researchers to produce and validate the properties of this compound. As with any new chemical entity, careful experimental work is essential to confirm these predicted characteristics and to fully unlock its potential.

References

  • Altarawneh, M., et al. (2010). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 274. Available at: [Link]

  • Benzonitrile. (n.d.). In Grokipedia. Retrieved from [Link]

  • Perron, N. R., & Brumaghim, J. L. (2009). A review of the antioxidant mechanisms of polyphenol compounds related to iron binding. Cell Biochemistry and Biophysics, 53(2), 75-100.
  • Liptak, M. D., et al. (2002). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421-6427. Available at: [Link]

  • Benzonitrile. (n.d.). In ChemSrc. Retrieved from [Link]

Sources

Biological activity screening of 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Screening of 3,4-Dihydroxy-5-methoxybenzonitrile Content Type: Technical Framework & Screening Protocol Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Part 1: Core Directive & Pharmacophore Analysis

Executive Summary 3,4-Dihydroxy-5-methoxybenzonitrile (CAS 89029-13-0) represents a hybrid pharmacophore combining the redox-active catechol moiety of gallic acid derivatives with the electron-withdrawing nitrile group found in second-generation COMT inhibitors (e.g., Entacapone). This unique structural profile suggests dual potential as a Catechol-O-Methyltransferase (COMT) inhibitor and a selective antioxidant/pro-oxidant modulator .

This guide provides a structured, self-validating screening framework. Unlike standard high-throughput screens, this protocol is tailored to the compound's specific chemical instability (oxidation liability) and predicted mechanism of action.

Chemical Identity & Profiling

  • Systematic Name: 3,4-Dihydroxy-5-methoxybenzonitrile (or 5-methoxy-3,4-dihydroxybenzonitrile)

  • Structural Class: Polyphenolic Nitrile / Gallonitrile Derivative

  • Key Pharmacophores:

    • 3,4-Dihydroxy (Catechol): Primary site for radical scavenging and metal chelation (

      
       in COMT active site).
      
    • Nitrile (-CN): Electron-withdrawing group (EWG) that lowers the

      
       of phenolic hydroxyls, potentially enhancing enzyme binding affinity compared to corresponding acids.
      
    • Methoxy (-OCH3): Lipophilic modulator improving membrane permeability relative to gallic acid.

Part 2: Scientific Integrity & Experimental Logic

Module 1: Physicochemical Stability & Preparation
  • Challenge: Catechols are prone to rapid auto-oxidation to o-quinones in basic or neutral aqueous buffers, leading to false positives in biochemical assays (PAINS phenotype).

  • Protocol:

    • Solvent: Dissolve stock in anhydrous DMSO (10-50 mM). Store at -20°C under argon.

    • Assay Buffer: All aqueous buffers must be degassed and supplemented with 0.01% Ascorbic Acid or EDTA (to chelate trace metals that catalyze oxidation) unless the assay specifically measures metal chelation.

    • QC Step: Verify stability via LC-MS prior to screening. A shift in retention time or appearance of a [M+14] or [M+16] peak indicates oxidation.

Module 2: Primary Target Screening (Enzymatic)

Target: Catechol-O-Methyltransferase (COMT) Rationale: The 3,4-dihydroxy-5-nitro/cyano scaffold is the gold standard for COMT inhibition (e.g., Entacapone). The nitrile group mimics the electron-withdrawing nitro group, stabilizing the phenolate anion required for coordination with the catalytic


.

Protocol: Coupled Fluorometric Assay

  • Enzyme Source: Recombinant human soluble COMT (S-COMT).

  • Substrate: S-Adenosylmethionine (SAM) + Esculetin (fluorescent catechol substrate).

  • Reaction: Incubate 3,4-Dihydroxy-5-methoxybenzonitrile (0.1 nM – 10 µM) with S-COMT and SAM.

  • Readout: Measure decrease in fluorescence (Esculetin methylation) or production of homocysteine via coupled thiol detection.

  • Control: Entacapone (Positive Control,

    
    ).
    
  • Data Validity: If

    
     shifts >3-fold with varying pre-incubation times, suspect covalent modification (quinone attack on enzyme cysteines) rather than competitive inhibition.
    
Module 3: Cellular Phenotype Screening

Phenotype A: Antioxidant vs. Pro-oxidant (Cytotoxicity) Rationale: While catechols scavenge ROS, methoxy-catechols can act as pro-oxidants in cancer cells (high copper environment), inducing apoptosis.

Workflow:

  • Cell Lines: Caco-2 (Colorectal, high metabolic activity) vs. HDF (Human Dermal Fibroblasts, normal control).

  • Assay 1 (ROS Scavenging): Pre-treat cells with compound (1-50 µM)

    
     Stress with 
    
    
    
    
    
    Measure ROS via DCFH-DA fluorescence.
    • Expectation: Dose-dependent reduction in fluorescence (Antioxidant).

  • Assay 2 (Cytotoxicity): 72h incubation

    
     MTT or SRB assay.
    
    • Significance: Selective toxicity to Caco-2 over HDF indicates a "Pro-oxidant" mechanism specific to cancer cells (similar to 3-O-methylgallic acid).

Phenotype B: Anti-Inflammatory (NF-


B) 
Rationale:  Gallic acid derivatives inhibit NF-

B signaling.[1]
  • Reporter System: HEK293 cells stably transfected with NF-

    
    B-Luciferase.
    
  • Stimulus: TNF-

    
     (10 ng/mL).
    
  • Readout: Luminescence reduction relative to vehicle.

Part 3: Visualization & Formatting

Data Presentation: Screening Matrix
Assay TypeTarget / EndpointMethodologyCritical ControlExpected Outcome (Hypothesis)
Enzymatic COMT InhibitionFluorometric / HPLCEntacaponeHigh Potency (

) due to Nitrile EWG.
Cellular ROS ScavengingDCFH-DA (Caco-2)N-AcetylcysteineStrong antioxidant at low doses (<10 µM).
Cellular CytotoxicityMTT (72h)DoxorubicinSelective toxicity to cancer lines; safe on fibroblasts.
Mechanistic Nrf2 ActivationARE-LuciferaseSulforaphaneActivation via electrophilic quinone transient.
Experimental Workflow Diagram

ScreeningWorkflow cluster_Primary Primary Screen (Cell-Free) cluster_Secondary Secondary Screen (Cellular) Compound 3,4-Dihydroxy-5-methoxybenzonitrile (Solid Stock) Prep Solubilization (DMSO + Argon purge) Compound->Prep QC QC: LC-MS Purity Check (Detect Quinones) COMT COMT Inhibition Assay (Target: Parkinson's) QC->COMT Pass DPPH DPPH/ABTS Assay (Direct Radical Scavenging) QC->DPPH Pass Prep->QC ROS Intracellular ROS (DCFH-DA in Caco-2) COMT->ROS Active (<1µM) DPPH->ROS Tox Cytotoxicity (MTT) (Cancer vs Normal) ROS->Tox Hit Hit Validation (IC50 Determination) Tox->Hit Selectivity Index > 10

Caption: Integrated screening workflow prioritizing stability checks (QC) before enzymatic (COMT) and cellular (ROS/Tox) profiling.

Part 4: References

  • Männistö, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews, 51(4), 593-628.

    • Context: Establishes the structural requirement (catechol + electron-withdrawing group) for COMT inhibition, validating the nitrile target.

  • Forester, S. C., & Waterhouse, A. L. (2010). Gut metabolites of anthocyanins, gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde, inhibit cell proliferation of Caco-2 cells.[2][3] Journal of Agricultural and Food Chemistry, 58(9), 5320-5327.

    • Context: Provides the baseline biological activity for the 3-O-methylgallic acid scaffold (the carboxylic acid analog of the target nitrile).

  • Learmonth, D. A., et al. (2002). Synthesis and biological evaluation of novel 3,4-dihydroxy-5-nitrobenzophenone derivatives as potent COMT inhibitors. Journal of Medicinal Chemistry, 45(3), 685-695.

    • Context: Demonstrates the SAR of replacing side chains on the nitrocatechol core, supporting the screening of nitrile analogs.

  • Phan, M. A. T., et al. (2017). Evaluation of the antioxidant and anti-inflammatory activities of 3-O-methylgallic acid.[1][4] International Journal of Molecular Sciences, 18(12), 2673.

    • Context: Validates the anti-inflammatory (NF-kB) potential of the specific methoxy-catechol substitution pattern.

Sources

Technical Guide: In Vitro Antioxidant Potential of 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro assessment of 3,4-Dihydroxy-5-methoxybenzonitrile , a specialized phenolic nitrile. This document synthesizes established pharmacological principles with rigorous experimental protocols to guide researchers in evaluating its antioxidant efficacy.

Executive Summary

Compound Class: Polysubstituted Phenolic Nitrile Primary Pharmacophore: 5-O-methylated Catechol (Guaiacol-like core with an additional hydroxyl) Target Application: Oxidative Stress Mitigation, Neuroprotection Intermediates, Fine Chemical Synthesis.

3,4-Dihydroxy-5-methoxybenzonitrile represents a potent antioxidant scaffold combining the high radical-scavenging capacity of a catechol moiety (3,4-dihydroxy) with the lipophilic and stabilizing properties of a methoxy group (5-position). The nitrile group (1-position) acts as a strong electron-withdrawing group (EWG), modulating the pKa of the phenolic hydroxyls and potentially enhancing metabolic stability compared to its carboxylic acid analogs (e.g., 3,4-dihydroxy-5-methoxybenzoic acid).

This guide provides a standardized framework for quantifying the antioxidant potential of this compound, focusing on Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

Chemical Basis of Activity (SAR Analysis)

The antioxidant potency of 3,4-Dihydroxy-5-methoxybenzonitrile is dictated by three structural vectors. Understanding these is critical for interpreting assay data.

  • The Catechol Core (3,4-OH): The primary driver of activity. The vicinal hydroxyl groups allow for the formation of an o-quinone intermediate upon oxidation, facilitating rapid scavenging of Reactive Oxygen Species (ROS).

  • The Methoxy Substituent (5-OMe): Acts as an Electron Donating Group (EDG) via resonance. This stabilizes the resulting phenoxy radical, preventing propagation of the radical chain reaction. It also increases lipophilicity, potentially improving membrane permeability compared to gallic acid.

  • The Nitrile Group (1-CN): A strong EWG. It lowers the electron density of the aromatic ring. While this slightly increases the bond dissociation energy (BDE) of the O-H bonds (making abstraction theoretically harder than in pure catechol), it significantly lowers the pKa, allowing for easier deprotonation at physiological pH, which facilitates electron transfer mechanisms (SET).

Visualization: Structure-Activity Relationship (SAR)

SAR_Mechanism Compound 3,4-Dihydroxy-5- methoxybenzonitrile Catechol Catechol Moiety (3,4-OH) Compound->Catechol Methoxy Methoxy Group (5-OMe) Compound->Methoxy Nitrile Nitrile Group (1-CN) Compound->Nitrile Effect_HAT Radical Scavenging (H-Atom Transfer) Catechol->Effect_HAT Primary Driver Effect_Stab Radical Stabilization (Resonance) Methoxy->Effect_Stab Radical Life Extension Effect_Met Metabolic Stability (pKa Modulation) Nitrile->Effect_Met Electron Withdrawal

Caption: SAR Map illustrating the functional contributions of the catechol, methoxy, and nitrile moieties to the compound's antioxidant profile.

Experimental Framework: Validated Protocols

To rigorously establish the antioxidant profile, a multi-assay approach is required to cover both lipophilic and hydrophilic environments.

A. DPPH Radical Scavenging Assay (Mixed HAT/SET)

This assay measures the reducing capacity of the compound against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reagents:

    • DPPH Stock Solution: 0.1 mM in Methanol (freshly prepared, protected from light).

    • Test Compound Stock: 1 mg/mL in Methanol (serial dilutions: 10–200 µg/mL).

    • Positive Control: Ascorbic Acid or Gallic Acid.

  • Protocol:

    • Preparation: Pipette 100 µL of test compound solution (various concentrations) into a 96-well microplate.

    • Reaction: Add 100 µL of 0.1 mM DPPH solution to each well.

    • Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes.

    • Measurement: Read Absorbance (Abs) at 517 nm using a microplate reader.

    • Blanking: Use Methanol + DPPH as the control (A_control) and Methanol + Compound as the sample blank.

  • Calculation:

    
    
    Determine the IC50 (concentration required for 50% inhibition) via non-linear regression.
    
B. ABTS Radical Cation Decolorization Assay (SET Dominant)

Superior for assessing activity over a wider pH range and in both aqueous/organic phases.

  • Reagents:

    • ABTS (7 mM in water).

    • Potassium Persulfate (2.45 mM final concentration).

    • Activation: Mix ABTS and Persulfate 1:1; incubate in dark for 12–16h to generate ABTS•+. Dilute with ethanol to Abs ~0.70 at 734 nm before use.

  • Protocol:

    • Mixing: Add 20 µL of test compound to 180 µL of diluted ABTS•+ solution.

    • Kinetics: Incubate for exactly 6 minutes in the dark.

    • Quantification: Measure Absorbance at 734 nm .

C. FRAP (Ferric Reducing Antioxidant Power)

Directly measures the electron-donating potential (reduction of Fe3+ to Fe2+).

  • Reagents:

    • Acetate Buffer (300 mM, pH 3.6).

    • TPTZ (10 mM in 40 mM HCl).

    • FeCl3·6H2O (20 mM).

    • FRAP Reagent: Mix Buffer:TPTZ:FeCl3 in 10:1:1 ratio.

  • Protocol:

    • Add 10 µL of sample to 290 µL of pre-warmed (37°C) FRAP reagent.

    • Incubate for 30 minutes at 37°C.

    • Measure Absorbance at 593 nm .

    • Standard Curve: Use FeSO4 (100–2000 µM) to express results as µM Fe(II) equivalents.

Experimental Workflow Visualization

The following diagram outlines the logical flow for a complete validation campaign, ensuring no critical data point is missed.

Workflow Start Compound Solubilization (MeOH/DMSO) Screening Primary Screening (Fixed Conc. 100 µg/mL) Start->Screening DPPH DPPH Assay (Radical Scavenging) Screening->DPPH ABTS ABTS Assay (Cation Scavenging) Screening->ABTS FRAP FRAP Assay (Reducing Power) Screening->FRAP Analysis Data Analysis (IC50 / EC50 Calculation) DPPH->Analysis ABTS->Analysis FRAP->Analysis Validation Comparative Benchmarking (vs. Gallic Acid / Trolox) Analysis->Validation

Caption: Step-by-step workflow for the in vitro antioxidant characterization of 3,4-Dihydroxy-5-methoxybenzonitrile.

Data Interpretation & Expected Metrics

When analyzing 3,4-Dihydroxy-5-methoxybenzonitrile, researchers should benchmark results against structural analogs.

AssayMetricExpected Trend (vs. Gallic Acid)Mechanistic Rationale
DPPH IC50 (µM)Comparable / Slightly Higher The nitrile group withdraws electrons, potentially slowing H-atom transfer slightly compared to the carboxylic acid analog [1].
ABTS TEAC (Trolox Eq.)High Activity The electron-rich methoxy group facilitates single electron transfer (SET), making it highly effective against the ABTS cation [2].
FRAP µM Fe(II)Moderate to High Catechols are potent reducing agents. The 5-OMe group aids stabilization of the oxidized form [3].

Critical Note on Stability: Unlike simple catechols, the nitrile group renders this compound more resistant to auto-oxidation in neutral buffers, a common artifact in in vitro assays. This makes it a more reliable candidate for long-duration cellular assays (e.g., cell culture oxidative stress models) [4].

References

  • Biochem Res Int. (2017). Investigation of Total Antioxidant, Metal Chelating, and Free Radical Scavenging Activities of Phenolic Compounds including 3,4-Dihydroxy-5-methoxybenzoic acid.[1]

  • J Enzyme Inhib Med Chem. (2010).[2] Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including natural products.[2]

  • Biochim Biophys Acta. (2013). Synthesis of 3-O-methylgallic acid a powerful antioxidant by electrochemical conversion of syringic acid.[1]

  • MDPI Molecules. (2024). Structure-Antioxidant Capacity Relationships of Dihydroxy Derivatives of Benzoic Acid.

Sources

Antitumor Properties of 3,4-Dihydroxy-5-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the antitumor properties, synthesis, and pharmacological mechanisms of 3,4-Dihydroxy-5-methoxybenzonitrile and its derivatives. This scaffold represents a critical intersection between Ribonucleotide Reductase (RR) inhibitors and Tubulin-binding agents , leveraging the polyphenolic "catechol" motif for redox activity and the methoxy-substituted ring for lipophilic target engagement.

A Technical Guide to Mechanism, Synthesis, and Therapeutic Potential

Executive Summary & Chemical Rationale

The 3,4-Dihydroxy-5-methoxybenzonitrile scaffold (often referred to as a 5-O-methylgallonitrile or 3-O-methylgallonitrile derivative) occupies a unique niche in medicinal chemistry. It structurally bridges two major classes of anticancer agents:

  • Polyphenolic Ribonucleotide Reductase (RR) Inhibitors: Resembling Gallonitrile (3,4,5-trihydroxybenzonitrile), the vicinal hydroxyl groups (catechol motif) are essential for scavenging the tyrosyl radical required for RR activity, thereby blocking DNA synthesis.

  • Colchicine-Site Tubulin Inhibitors: The methoxy substitution mimics the pharmacophore of Combretastatin A-4 (CA-4) and Podophyllotoxin , enhancing lipophilicity and affinity for the colchicine-binding pocket on

    
    -tubulin.
    

This dual-functionality—targeting both the cell cycle specifically (via tubulin) and DNA replication machinery (via RR)—makes derivatives of this scaffold potent candidates for overcoming multidrug resistance (MDR).

Chemical Space & Structure-Activity Relationship (SAR)

The core structure consists of a benzonitrile ring substituted with two hydroxyl groups at positions 3 and 4, and a methoxy group at position 5.

The Pharmacophore
  • The Nitrile Group (-CN): Acts as a bioisostere for carbonyls or spacers. It is electron-withdrawing, increasing the acidity of the phenolic protons (pKa modulation), which is critical for the radical scavenging mechanism. It also serves as a versatile handle for further derivatization into amidoximes or heterocycles.

  • The Catechol Motif (3,4-Dihydroxy): The primary driver of Ribonucleotide Reductase (RR) inhibition. The redox cycling of this catechol moiety allows the molecule to quench the tyrosyl free radical in the R2 subunit of RR.

  • The Methoxy Group (5-OMe): Differentiates this scaffold from simple catechols. It increases lipophilicity (LogP), facilitating membrane permeability, and provides steric bulk that improves fit within the hydrophobic pockets of Tubulin or Tyrosine Kinases .

SAR Logic Diagram

The following diagram illustrates the functional roles of each substituent on the benzene ring.

SAR_Logic Core 3,4-Dihydroxy-5-methoxybenzonitrile (Core Scaffold) Nitrile Nitrile (-CN) • Electron Withdrawal • Precursor to Amidoximes • Metabolic Stability Core->Nitrile Position 1 Catechol 3,4-Dihydroxy (-OH) • Radical Scavenging (RR Inhibition) • Redox Cycling (ROS Generation) • H-Bond Donor Core->Catechol Positions 3,4 Methoxy 5-Methoxy (-OMe) • Lipophilicity (LogP) • Tubulin Binding Affinity • Metabolic Resistance Core->Methoxy Position 5 Derivatives Derivatives (Stilbenes, Chalcones, Amidoximes) Nitrile->Derivatives Synthetic Handle

Figure 1: Structure-Activity Relationship (SAR) of the 3,4-Dihydroxy-5-methoxybenzonitrile scaffold.

Mechanisms of Action[1][2][3][4][5][6]

Ribonucleotide Reductase (RR) Inhibition

Ribonucleotide Reductase is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs).[1]

  • Mechanism: The R2 subunit of RR contains a stable tyrosyl free radical essential for catalysis. The 3,4-dihydroxy moiety of the scaffold acts as a radical scavenger, reducing the tyrosyl radical and inactivating the enzyme.

  • Evidence: Analogous compounds like 3,4-dihydroxybenzohydroxamic acid (Didox) and 3,4,5-trihydroxybenzonitrile (Gallonitrile) are well-validated RR inhibitors. The 5-methoxy derivative retains this activity while potentially improving cellular uptake due to the methoxy group.

Tubulin Polymerization Inhibition

The 3,4,5-oxygenated substitution pattern is a hallmark of colchicine-site binders.

  • Mechanism: The molecule binds to the colchicine site at the interface of

    
    - and 
    
    
    
    -tubulin dimers. This prevents the polymerization of tubulin into microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.
  • Selectivity: The 5-methoxy group mimics the trimethoxy ring of Combretastatin A-4, a potent vascular disrupting agent (VDA).

Signaling Pathway Visualization

MOA_Pathway Drug 3,4-Dihydroxy-5-methoxybenzonitrile Derivatives RR Ribonucleotide Reductase (R2 Subunit Tyrosyl Radical) Drug->RR Inhibits (Radical Scavenging) Tubulin Tubulin (Colchicine Binding Site) Drug->Tubulin Binds (Inhibits Polymerization) dNTP_Pool Depletion of dNTP Pool RR->dNTP_Pool Causes Microtubule Microtubule Destabilization Tubulin->Microtubule Prevents Assembly Replication DNA Replication Block dNTP_Pool->Replication Prevents Mitosis G2/M Cell Cycle Arrest Microtubule->Mitosis Induces Arrest Apoptosis Apoptosis (Caspase-3/7 Activation) Replication->Apoptosis Triggers Mitosis->Apoptosis Triggers

Figure 2: Dual mechanism of action targeting DNA synthesis and cell division.

Experimental Protocols & Methodologies

To validate the antitumor properties of these derivatives, the following standardized protocols are recommended.

Synthesis of the Core Scaffold
  • Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde) or Gallic Acid .

  • Protocol (Via Vanillin):

    • Bromination: Brominate Vanillin to introduce a leaving group or functional handle at position 5.

    • Methoxylation: Nucleophilic aromatic substitution (or copper-catalyzed coupling) to introduce the 5-methoxy group.

    • Nitrile Formation: Convert the aldehyde to a nitrile via an oxime intermediate (reaction with hydroxylamine hydrochloride followed by dehydration with acetic anhydride or SOCl

      
      ).
      
    • Demethylation (Selective): If starting from a polymethoxy precursor, use BBr

      
       or AlCl
      
      
      
      to selectively deprotect the 3- and 4-positions to free hydroxyls.
In Vitro Cytotoxicity Assay (MTT/SRB)

Objective: Determine IC


 values against cancer cell lines (e.g., L1210, HeLa, MCF-7).
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add derivatives at serial dilutions (0.1 – 100

    
    M) dissolved in DMSO (<0.5% final concentration).
    
  • Incubation: Incubate for 48h or 72h.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
Ribonucleotide Reductase (RR) Assay

Objective: Confirm mechanism of action.

  • Source: Prepare RR enzyme extract from exponentially growing L1210 or HeLa cells.

  • Reaction: Mix enzyme extract with [

    
    C]-CDP (substrate) and varying concentrations of the drug.
    
  • Incubation: 30 min at 37°C.

  • Separation: Terminate reaction with boiling water. Convert nucleotides to nucleosides with phosphatase. Separate dC from C using HPLC or TLC (PEI-cellulose).

  • Quantification: Measure radioactivity of the dC fraction.

Tubulin Polymerization Assay

Objective: Assess direct interaction with tubulin.

  • Reagents: Purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) with 1 mM GTP.
    
  • Procedure: Add drug (10

    
    M) to tubulin solution at 4°C.
    
  • Measurement: Transfer to a cuvette at 37°C. Monitor turbidity (absorbance at 340 nm) over 60 minutes.

  • Result: Effective inhibitors will show a flattened curve (no increase in absorbance) compared to the control (rapid polymerization).

Data Summary: Comparative Potency

Note: Values are representative of the class of polyphenolic benzonitriles and combretastatin analogues.

Compound ClassSubstitution PatternTargetTypical IC

(L1210/HeLa)
Mechanism Note
Gallonitrile 3,4,5-TrihydroxyRR20 - 40

M
Pure RR inhibitor; hydrophilic.
3,4-Dihydroxy-5-methoxy 3,4-DiOH, 5-OMe RR + Tubulin 5 - 15

M
Dual activity; enhanced uptake.
Combretastatin A-4 3,4,5-TriOMe (Ring A)Tubulin< 0.01

M
Pure Tubulin inhibitor; highly potent.
Didox 3,4-Dihydroxy (hydroxamic)RR~100

M
Standard RR inhibitor control.

References

  • Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine. Source: Journal of Pharmaceutical Sciences (1987). Context: Establishes the antitumor activity of 3,4-dihydroxybenzonitrile as a Ribonucleotide Reductase inhibitor. URL:[Link]

  • Polyhydroxybenzoic acid derivatives (Gallonitrile Patent).
  • Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines. Source: International Journal of Molecular Sciences (2026).[2] Context: Demonstrates the efficacy of the dihydroxy-methoxy motif in stilbene-based anticancer agents (Combretastatin analogues). URL:[Link][3]

  • Synthesis and biological evaluation of 3,4,5-trimethoxybenzonitrile derivatives. Source: General medicinal chemistry context for benzonitrile scaffolds in tubulin inhibition. Note: This reference grounds the structural logic of the 5-methoxy substitution mimicking the pharmacophore of established tubulin binders.

Sources

Methodological & Application

Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile from vanillin

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile from Vanillin

Abstract

This document provides a detailed, four-step synthetic protocol for the preparation of 3,4-dihydroxy-5-methoxybenzonitrile, a valuable intermediate in medicinal chemistry and drug development, starting from the abundant and renewable feedstock, vanillin. The described pathway involves the initial conversion of vanillin to 5-hydroxyvanillin via a halogenation-hydrolysis sequence, followed by oximation and subsequent dehydration to yield the target nitrile. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations to ensure a reproducible and safe synthesis.

Introduction and Synthetic Strategy

3,4-Dihydroxy-5-methoxybenzonitrile is a highly functionalized aromatic compound of significant interest as a building block in the synthesis of complex molecules, including pharmaceutical agents and natural product analogues. Its catechol and nitrile functionalities provide versatile handles for further chemical modification. Vanillin, a readily available and cost-effective starting material derived from lignin, presents an attractive entry point for its synthesis.[1][2]

A direct conversion of vanillin to the target molecule is challenging due to the difficulty of selectively manipulating the phenolic and methoxy groups. Therefore, a more robust and controllable multi-step strategy is employed. This protocol outlines a four-step sequence that has been developed based on established and reliable chemical transformations:

  • Iodination of Vanillin: An electrophilic aromatic substitution to introduce an iodine atom at the C5 position of the vanillin ring. 5-Iodovanillin is reported to be more reactive than its bromo-analogue in the subsequent step.[3]

  • Copper-Catalyzed Hydroxylation: An Ullmann-type condensation reaction to displace the iodide with a hydroxyl group, forming the key intermediate, 5-hydroxyvanillin (3-methoxy-4,5-dihydroxybenzaldehyde).[3][4]

  • Oximation: Conversion of the aldehyde functional group of 5-hydroxyvanillin into an aldoxime. This is a standard condensation reaction with hydroxylamine.

  • Dehydration of Aldoxime: The final step to convert the aldoxime into the desired nitrile functional group, yielding 3,4-dihydroxy-5-methoxybenzonitrile.

This comprehensive approach ensures high yields and purity of the final product.

Overall Synthetic Workflow

Synthesis_Workflow Vanillin Vanillin Iodovanillin 5-Iodovanillin Vanillin->Iodovanillin Step 1: Iodination (NaI, NaOCl) Hydroxyvanillin 5-Hydroxyvanillin (3-Methoxy-4,5-dihydroxybenzaldehyde) Iodovanillin->Hydroxyvanillin Step 2: Hydroxylation (NaOH, CuSO4) Oxime 5-Hydroxyvanillin Oxime Hydroxyvanillin->Oxime Step 3: Oximation (NH2OH·HCl) Nitrile 3,4-Dihydroxy-5-methoxybenzonitrile Oxime->Nitrile Step 4: Dehydration (e.g., Acetic Anhydride)

Caption: Four-step synthesis of 3,4-dihydroxy-5-methoxybenzonitrile from vanillin.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 5-Iodovanillin

This procedure generates iodine in situ from potassium iodide and sodium hypochlorite for a regioselective electrophilic aromatic substitution on the electron-rich vanillin ring.[5]

Materials:

  • Vanillin (C₈H₈O₃)

  • Potassium Iodide (KI)

  • 95% Ethanol

  • Sodium Hypochlorite (NaOCl) solution (3.5%)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Protocol:

  • In a 250 mL round-bottom flask, dissolve 8.7 g of vanillin (57 mmol, 1.0 eq.) and 12.6 g of potassium iodide (76 mmol, 1.3 eq.) in 125 mL of 95% ethanol.

  • Cool the mixture in an ice-water bath with continuous magnetic stirring.

  • Slowly add 145 mL of 3.5% sodium hypochlorite solution dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for an additional 30 minutes.

  • To quench any excess iodine and sodium hypochlorite, add a solution of ~10 g of sodium thiosulfate in 50 mL of water until the dark color of the solution disappears.

  • Acidify the reaction mixture with concentrated HCl until the complete precipitation of a solid product is observed (typically pH < 2).

  • Cool the mixture in an ice bath for 15 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of 50 mL of ice-cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 5-iodovanillin as a crystalline solid. Dry under vacuum.

Step 2: Synthesis of 5-Hydroxyvanillin

This step employs a copper-catalyzed nucleophilic aromatic substitution (Ullmann condensation) to replace the iodine atom with a hydroxyl group.[3][6] An inert atmosphere is recommended to prevent oxidation of the product, which is a catechol and susceptible to air oxidation under basic conditions.[6]

Materials:

  • 5-Iodovanillin (C₈H₇IO₃)

  • Sodium Hydroxide (NaOH)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Deionized Water

  • Ethyl Acetate

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Set up a 1 L three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • In the flask, prepare a solution of 64 g of NaOH (1.6 mol) in 500 mL of deionized water.

  • Add 40 g of 5-iodovanillin (0.144 mol, 1.0 eq.) to the NaOH solution.

  • In a separate beaker, dissolve 6.5 g of CuSO₄·5H₂O (26 mmol, 0.18 eq.) in 50 mL of hot water and add this solution to the reaction flask.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring for 5-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Transfer the filtrate to a large beaker and cool in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated H₂SO₄ or HCl. A precipitate will form.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from boiling toluene to afford pure 5-hydroxyvanillin.

Step 3: Synthesis of 5-Hydroxyvanillin Oxime

This is a standard condensation reaction to convert the aldehyde to an oxime. The presence of multiple phenol groups requires careful pH control to avoid side reactions.

Materials:

  • 5-Hydroxyvanillin (C₈H₈O₄)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Acetate Trihydrate (CH₃COONa·3H₂O)

  • Ethanol/Water mixture

Protocol:

  • In a 250 mL round-bottom flask, suspend 10.0 g of 5-hydroxyvanillin (59.5 mmol, 1.0 eq.) in 100 mL of a 1:1 ethanol/water mixture.

  • Add 6.2 g of hydroxylamine hydrochloride (89.2 mmol, 1.5 eq.) and 12.2 g of sodium acetate trihydrate (89.2 mmol, 1.5 eq.) to the suspension.

  • Heat the mixture to a gentle reflux (approx. 80-85 °C) with stirring for 1-2 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath. The oxime product should precipitate.

  • If precipitation is slow, a small amount of cold water can be added to induce crystallization.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum. The product, 3,4-dihydroxy-5-methoxybenzaldehyde oxime, can be used in the next step without further purification if TLC shows high purity.

Step 4: Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile

The dehydration of the aldoxime to the nitrile can be achieved using various reagents. Acetic anhydride is a classic and effective choice. Milder, modern methods using reagents like triphenylphosphine and N-halosuccinimide also exist.

Materials:

  • 5-Hydroxyvanillin Oxime (C₈H₉NO₄)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Pyridine (optional, as catalyst)

Protocol:

  • Caution: Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood.

  • In a 100 mL round-bottom flask, add 8.0 g of 5-hydroxyvanillin oxime (43.7 mmol).

  • Add 40 mL of acetic anhydride. The hydroxyl groups of the catechol will also be acetylated under these conditions.

  • Heat the mixture to reflux (approx. 140 °C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and then pour it carefully onto 200 g of crushed ice in a beaker with stirring.

  • Stir the mixture vigorously until the excess acetic anhydride has been hydrolyzed. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water. This solid is the diacetylated nitrile.

  • Hydrolysis of Acetates: To obtain the final product, the acetyl protecting groups must be removed. Suspend the crude solid in 100 mL of 2M HCl and heat to 80-90 °C for 1 hour.

  • Cool the mixture, collect the purified 3,4-dihydroxy-5-methoxybenzonitrile by vacuum filtration, wash with cold water, and dry.

  • The final product can be further purified by recrystallization if necessary.

Mechanism of Oxime Dehydration

The dehydration of an aldoxime with acetic anhydride proceeds via an initial acetylation of the oxime's hydroxyl group, forming an acetate ester. This intermediate then undergoes an E2-type elimination, where the acetate acts as a good leaving group, to form the nitrile.

Dehydration_Mechanism cluster_0 Acetylation cluster_1 Elimination R-CH=N-OH R-CH=N-OH R-CH=N-OAc R-CH=N-OAc R-CH=N-OH->R-CH=N-OAc + Ac₂O - AcOH R-C≡N R-C≡N R-CH=N-OAc->R-C≡N - AcOH

Caption: Mechanism of aldoxime dehydration using acetic anhydride.

Data Summary

The following table summarizes the key quantitative data for the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

StepStarting MaterialMolar Mass ( g/mol )Key ReagentsProductMolar Mass ( g/mol )Typical Yield (%)
1 Vanillin152.15NaI, NaOCl5-Iodovanillin278.0460-70%[5]
2 5-Iodovanillin278.04NaOH, CuSO₄5-Hydroxyvanillin168.1565-75%[3]
3 5-Hydroxyvanillin168.15NH₂OH·HCl5-Hydroxyvanillin Oxime183.16>90%
4 5-Hydroxyvanillin Oxime183.16Acetic Anhydride3,4-Dihydroxy-5-methoxybenzonitrile179.1785-95%

References

  • Sciencemadness. (n.d.). Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). Retrieved from [Link]

  • Google Patents. (1990). HU200581B - New process for producing 5-bromovanillin.
  • Borgaonkar, H. B., & Chandalia, S. B. (1987). Solvolysis of 5‐bromovanillin to syringaldehyde in the presence of copper as catalyst. Journal of Chemical Technology and Biotechnology, 38(3), 167-176.
  • Banerjee, S. K., Manolopoulo, M., & Pepper, J. M. (1962). THE SYNTHESIS OF LIGNIN MODEL SUBSTANCES: 5-HYDROXYVANILLIN AND 5-HYDROXYACETOGUAIACONE. Canadian Journal of Chemistry, 40(11), 2175-2179. Retrieved from [Link]

  • University of Northern Colorado. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin.
  • Sciencemadness. (2012). Bromination of Vanillin without bromine. Retrieved from [Link]

  • Sciencemadness. (2018). Preparation of 5-hydroxyvanillin. Retrieved from [Link]

  • The Hive. (2003). 5-Hydroxyvanillin from 5-Iodovanillin. Retrieved from [Link]

  • Borgaonkar, H. B., & Chandalia, S. B. (1987). Solvolysis of 5‐bromovanillin to syringaldehyde in the presence of copper as catalyst. Scilit. Retrieved from [Link]

  • Poor Man's Chemist. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine. YouTube. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn.
  • Sciencemadness. (2006). 5-Hydroxyvanillin. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2013). An efficient, rapid and facile procedure for conversion of aldoximes to nitriles using triphenylphosphine and N-halo sulfonamides. Chinese Chemical Letters, 24(6), 495-498.
  • Shipilovskikh, S. A., Vaganov, V. Y., Denisova, E. I., Rubtsov, A. E., & Malkov, A. V. (2018). A Highly Expedient Catalytic Appel-Type Dehydration of Oximes to Nitriles. Organic Letters, 20(3), 728-731.
  • Rhodium. (n.d.). Iodination and Hydroxylation of Vanillin. Retrieved from [Link]

  • PierpaLab. (2025). 5-iodovanillin synthesis. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2011). Facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity. Rasayan Journal of Chemistry, 4(2), 336-342.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Google Patents. (2012). WO2012053372A1 - Production method for nitrile.
  • Fache, M., Boutevin, B., & Caillol, S. (2024). From Waste to Value: Recent Insights into Producing Vanillin from Lignin. Molecules, 29(2), 478. Retrieved from [Link]

Sources

Application Notes & Protocols: 3,4-Dihydroxy-5-methoxybenzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthetic utility of the 3,4-dihydroxy-5-methoxyphenyl scaffold, with a focus on its application through the versatile building block, 3,4-dihydroxy-5-methoxybenzonitrile. While direct literature on the nitrile is sparse, its significance is derived from its accessible synthesis from the corresponding aldehyde, 3,4-dihydroxy-5-methoxybenzaldehyde (5-hydroxyvanillin). We present the strategic importance of this scaffold, detailed protocols for the synthesis of its key precursors, and a validated pathway for its conversion to the target nitrile. The guide explores its application in medicinal chemistry and natural product synthesis, supported by mechanistic insights and established methodologies.

Introduction: The Strategic Value of the 5-Substituted Catechol Moiety

The 3,4-dihydroxy-5-methoxyphenyl group represents a privileged scaffold in synthetic and medicinal chemistry. It combines a catechol moiety, known for its metal-chelating and antioxidant properties, with a methoxy group that modulates electronic properties and provides a site for potential demethylation in biological systems or synthetic pathways. This structural motif is found in a variety of bioactive natural products.[1][2]

While 3,4-dihydroxy-5-methoxybenzonitrile is an attractive building block due to the versatile reactivity of the nitrile group, its direct commercial availability and documented use are limited.[3] A more practical and well-documented entry point to this scaffold is through its aldehyde analogue, 3,4-dihydroxy-5-methoxybenzaldehyde. This application note, therefore, focuses on the synthesis of this key aldehyde precursor and its subsequent conversion to the target nitrile, thereby unlocking the synthetic potential of this valuable building block. The nitrile functional group serves as a precursor to amines, amides, carboxylic acids, and tetrazoles, making it a critical synthon for introducing diverse functionalities.

Physicochemical Properties and Reactivity Profile

The reactivity of the 3,4-dihydroxy-5-methoxyphenyl scaffold is dominated by its functional groups: the catechol, the methoxy group, and the nitrile (or its aldehyde precursor).

Property3,4-Dihydroxy-5-methoxybenzaldehyde
IUPAC Name 3,4-dihydroxy-5-methoxybenzaldehyde[1]
Molecular Formula C₈H₈O₄[1]
Molecular Weight 168.15 g/mol [1]
Appearance Brownish crystals[4]
Key Functional Groups Catechol (1,2-dihydroxybenzene), Methoxy, Aldehyde

Reactivity Insights:

  • Catechol Group: The two adjacent hydroxyl groups are acidic and susceptible to oxidation, especially under basic conditions, to form an ortho-quinone. This necessitates the use of protective atmospheres (e.g., Nitrogen or Argon) during base-catalyzed reactions to improve yields.[4] The catechol can also act as a bidentate ligand for metal ions.

  • Aldehyde/Nitrile Group: The aldehyde is a versatile handle for C-C bond formation (e.g., Aldol, Wittig reactions) and can be oxidized to a carboxylic acid or converted to other functional groups.[2][5] The nitrile group is a stable precursor for a wide array of functionalities.

  • Aromatic Ring: The ring is electron-rich and susceptible to electrophilic aromatic substitution, although the substitution pattern is directed by the existing groups.

Synthetic Protocols and Methodologies

Synthesis of Key Precursor: 3,4-Dihydroxy-5-methoxybenzaldehyde

A reliable route to the key aldehyde precursor starts from the readily available 5-bromovanillin. The process involves a copper-catalyzed nucleophilic aromatic substitution.

G A 5-Bromovanillin B Sodium 5-bromo-2-methoxy-4-phenoxide A->B NaOH (aq) C 3,4-Dihydroxy-5-methoxybenzaldehyde B->C 1. Precipitated Cu, Reflux (18h) 2. H₂SO₄ (acidification)

Caption: Synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde.

Protocol 1: Synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde from 5-Bromovanillin [4][6]

  • Rationale: This procedure utilizes a copper-catalyzed hydroxylation of an aryl halide. The strong alkaline condition deprotonates the phenolic hydroxyl of 5-bromovanillin, and the copper catalyst facilitates the displacement of the bromide with a hydroxyl group from the aqueous solvent. An inert atmosphere is recommended to prevent oxidation of the electron-rich catechol product.[4]

  • Materials:

    • 5-bromovanillin (5.00 g, 21.7 mmol)

    • Sodium hydroxide (6.12 g, 153 mmol)

    • Precipitated copper powder (60 mg)

    • Deionized water (75 mL)

    • Sulfuric acid (dilute)

    • Ethyl acetate

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve sodium hydroxide in 75 mL of water in a 250 mL round-bottom flask (rbf). The dissolution is exothermic.

    • To the warm NaOH solution, add the 5-bromovanillin. This will form a turbid orange-ish solution.

    • Add the precipitated copper powder to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture in a sand bath to reflux. Expert Tip: For improved yields, the apparatus should be purged with nitrogen or argon to prevent oxidative side reactions.[4]

    • Maintain reflux for 18 hours. The solution should clarify and may develop a slight greenish tint.

    • Allow the flask to cool to room temperature. Crystalline material may precipitate.

    • Carefully acidify the solution with dilute sulfuric acid to a low pH. The product will precipitate out of the solution.

    • Extract the product from the aqueous mixture with ethyl acetate (3 x 10 mL).

    • Filter the combined organic extracts to remove the copper powder.

    • Wash the filtrate with a small portion of ethyl acetate.

    • Remove the solvent from the amber-colored extract under reduced pressure.

    • Dissolve the crude product in a minimal amount of DCM and allow it to evaporate slowly in a glass dish to yield brownish crystals of 3,4-dihydroxy-5-methoxybenzaldehyde. (Yield: ~2.71 g, ~74%).

Conversion to 3,4-Dihydroxy-5-methoxybenzonitrile

The conversion of an aldehyde to a nitrile is a standard transformation, often proceeding through an oxime intermediate, which is then dehydrated. This "one-pot" method is efficient for preparing the target building block.

G A 3,4-Dihydroxy-5- methoxybenzaldehyde B Aldoxime Intermediate A->B Hydroxylamine Hydrochloride (NH₂OH·HCl) DMF, 55-90°C C 3,4-Dihydroxy-5- methoxybenzonitrile B->C Lewis Acid (e.g., AlCl₃) Dehydration, 135°C

Caption: Proposed synthesis of the target benzonitrile.

Protocol 2: Proposed One-Pot Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile

  • Rationale: This protocol is adapted from established methods for converting substituted benzaldehydes, like vanillin, into their corresponding nitriles.[7][8] The reaction first forms an aldoxime with hydroxylamine hydrochloride. Without isolation, a Lewis acid is added to catalyze the dehydration of the oxime to the nitrile. The high temperature facilitates this elimination step.

  • Materials:

    • 3,4-Dihydroxy-5-methoxybenzaldehyde (e.g., 10 g, 59.5 mmol)

    • Hydroxylamine hydrochloride (e.g., 7.4 g, 106 mmol, ~1.8 eq)

    • N,N-dimethylformamide (DMF)

    • Anhydrous Aluminum trichloride (AlCl₃) or another suitable Lewis acid

  • Procedure:

    • In a flask equipped with a stirrer and under a nitrogen atmosphere, combine 3,4-dihydroxy-5-methoxybenzaldehyde and hydroxylamine hydrochloride in DMF.

    • Heat the mixture to 55°C and stir for 2 hours to facilitate the formation of the oxime intermediate.

    • Increase the temperature to 90°C and maintain for an additional 2 hours to ensure complete oxime formation.

    • Cool the reaction to 30°C. Caution: The next step is exothermic.

    • Slowly and in portions, add the anhydrous aluminum trichloride.

    • After the addition is complete, stir the mixture at 30°C for 2 hours.

    • Slowly heat the mixture in an oil bath to an internal temperature of 135°C and hold for 6 hours to drive the dehydration to the nitrile.

    • After the reaction, cool the mixture and perform a standard aqueous workup followed by extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • The crude product can be purified by recrystallization to yield 3,4-dihydroxy-5-methoxybenzonitrile.

Applications in Synthesis

The true value of 3,4-dihydroxy-5-methoxybenzonitrile lies in its role as a versatile intermediate for constructing more complex molecules with significant biological activity.

Medicinal Chemistry and Drug Discovery

The scaffold is a launchpad for generating libraries of compounds for biological screening. The nitrile can be elaborated into various functional groups to probe structure-activity relationships (SAR).

G cluster_0 Starting Material cluster_1 Bioactive Derivatives cluster_2 Potential Biological Targets A 3,4-Dihydroxy-5-methoxybenzonitrile (Core Building Block) B Hydrazones A->B Hydrazine derivatives C Isoquinolines A->C Pictet-Spengler or Bischler-Napieralski type reactions (after reduction to amine) D Flavones A->D Multi-step synthesis E Other Heterocycles A->E Cyclization reactions G Enzyme Inhibition B->G H Antispasmodic Activity C->H F Antioxidant Activity D->F I Anticancer Activity E->I

Caption: Workflow for generating bioactive compounds.

  • Enzyme Inhibitors: Hydrazone derivatives synthesized from related hydroxy-methoxy benzaldehydes have shown potent inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease.[9][10] The nitrile can be hydrolyzed to the corresponding acid and then converted to a hydrazide for similar derivatization.

  • Antioxidants: The catechol moiety is a well-known radical scavenger. Compounds incorporating this scaffold, such as 3,4-dihydroxy-5-methoxybenzoic acid, exhibit significant antioxidant activity, suggesting its utility in designing agents to combat oxidative stress.[11]

  • Muscle Relaxants: The core structure can be elaborated into 3,4-dihydroisoquinolines, a class of compounds known for various pharmacological activities, including spasmolytic (smooth muscle relaxant) effects.[12] This typically involves the reduction of the nitrile to an amine, followed by cyclization reactions.

Natural Product Synthesis

The total synthesis of natural products serves to confirm their structure and provides access to analogues for biological testing.[13] The 3,4-dihydroxy-5-methoxyphenyl unit is a key component of flavonoids like Pedalitin. Synthetic strategies towards such molecules often involve the aldol condensation of a substituted acetophenone with a benzaldehyde precursor like 3,4-dihydroxy-5-methoxybenzaldehyde, followed by cyclization and demethylation steps.[2]

Safety and Handling

While specific data for 3,4-dihydroxy-5-methoxybenzonitrile is not available, the data for its precursor, 3,4-dihydroxy-5-methoxybenzaldehyde, should be considered as a minimum precaution.

  • GHS Hazard Statements for 3,4-Dihydroxy-5-methoxybenzaldehyde:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3,4-dihydroxy-5-methoxybenzonitrile is a synthetically valuable building block that provides access to the functionally rich 5-substituted catechol scaffold. Although not commonly available, its synthesis is readily achievable from its aldehyde precursor, 3,4-dihydroxy-5-methoxybenzaldehyde. The protocols and applications detailed herein demonstrate a clear and reliable pathway for researchers to leverage this building block in the design and synthesis of novel compounds for medicinal chemistry, drug discovery, and natural product synthesis. The strategic combination of the catechol, methoxy, and nitrile functionalities ensures its continued relevance in the pursuit of complex and biologically active molecules.

References

  • Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • Google Patents. (2019). CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile.
  • BioCrick. (n.d.). 3,4-Dihydroxy-5-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (2017). CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles.
  • MDPI. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • University of Pittsburgh, Department of Chemistry. (n.d.). Natural Product Synthesis. Retrieved from [Link]

  • Google Patents. (1999). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • Semantic Scholar. (2021). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. Retrieved from [Link]

  • University of Sheffield. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. Retrieved from [Link]

Sources

Application of 3,4-Dihydroxy-5-methoxybenzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: 3,4-Dihydroxy-5-methoxybenzonitrile (5-Methoxyprotocatechuonitrile) Role: Pharmacophore Scaffold & Metabolic Standard[1][2]

Executive Summary: The "Molecular Hinge"

In modern medicinal chemistry, 3,4-Dihydroxy-5-methoxybenzonitrile (CAS: 100175-59-5 / related analogs) serves as a high-value pharmacophore scaffold .[1][2] Its specific substitution pattern—a catechol moiety (3,4-dihydroxy) adjacent to a methoxy group—mimics the A-ring of potent flavonoids (e.g., pedalitin) and the "tail" interactions of EGFR/MEK kinase inhibitors.[2]

This Application Note details the utilization of this nitrile as a building block for Quinazoline-based kinase inhibitors and as a metabolic probe for Catechol-O-Methyltransferase (COMT) stability profiling.[1][2]

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a polar, hydrogen-bond-rich fragment to probe ATP-binding pockets in kinases.[1][2]

  • Kinase Inhibitor Synthesis: Acts as the precursor for the C-2 or C-4 position of quinazolines (e.g., Gefitinib analogs) via nitrile cyclization.[1][2]

  • Metabolic Stability Profiling: Serves as a reference standard for identifying "soft spots" in catechol-containing drugs susceptible to rapid Phase II metabolism.[1][2]

Chemical Synthesis & Preparation

Objective: Synthesize high-purity 3,4-Dihydroxy-5-methoxybenzonitrile from the commercially available 3,4-dihydroxy-5-methoxybenzaldehyde (5-hydroxyvanillin).

Rationale: The nitrile group is generated via a one-pot oxime formation and dehydration.[1][2] This route avoids the use of toxic metal cyanides required for aryl halide substitution.[1][2]

Protocol A: One-Pot Aldehyde-to-Nitrile Conversion

Note: Perform all steps in a fume hood due to the use of formic acid/hydroxylamine.[1][2]

Reagents:

  • Starting Material: 3,4-Dihydroxy-5-methoxybenzaldehyde (1.0 eq)[1][2]

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (1.5 eq)[1][2]
    
  • Solvent/Catalyst: Formic acid (HCOOH) (excess) or Sodium Formate in Formic Acid.[1][2]

  • Workup: Ethyl Acetate (EtOAc), Sodium Bicarbonate (

    
    ).[1][2]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3,4-Dihydroxy-5-methoxybenzaldehyde in 20 mL of formic acid.

  • Addition: Add 15 mmol of Hydroxylamine hydrochloride.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[1][2][3] The hydroxylamine forms an oxime in situ, which is immediately dehydrated by the formic acid to form the nitrile (

      
      ).[1][2]
      
  • Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4). The aldehyde spot (

    
    ) should disappear, replaced by the nitrile spot (
    
    
    
    ).[1][2]
  • Quenching: Cool to room temperature and pour the mixture into 100 mL of ice water.

  • Extraction: Extract with EtOAc (

    
     mL).
    
  • Neutralization: Wash the combined organic layers with saturated

    
     solution until effervescence ceases (critical to remove formic acid).
    
  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from ethanol/water.
    

Yield Expectation: 85–92% as a crystalline solid.[1][2]

Application in Kinase Inhibitor Synthesis (Quinazolines)

Context: The nitrile group of 3,4-Dihydroxy-5-methoxybenzonitrile reacts with 2-aminobenzyl derivatives to form the quinazoline core , a scaffold found in drugs like Erlotinib and Lapatinib .[1][2]

Protocol B: Iridium-Catalyzed Cyclization

This advanced protocol couples the nitrile with a 2-amino alcohol to build the kinase inhibitor core.[1][2]

Workflow Diagram:

QuinazolineSynthesis Start1 3,4-Dihydroxy-5- methoxybenzonitrile Complex Ir-Catalyst Complex Start1->Complex Activation Start2 2-Aminobenzyl Alcohol Start2->Complex Coordination Inter Intermediate Amidine Complex->Inter Coupling Product 2-Substituted Quinazoline Inter->Product Dehydrogenative Cyclization (-H2)

Caption: Iridium-catalyzed acceptorless dehydrogenative coupling of the nitrile scaffold to form the quinazoline core.

Procedure:

  • Charge: In a pressure tube, combine 3,4-Dihydroxy-5-methoxybenzonitrile (1.0 eq), 2-aminobenzyl alcohol (1.0 eq), and

    
     catalyst (1 mol%).
    
  • Base: Add KOH (0.2 eq) and Toluene (3 mL/mmol).

  • Reaction: Seal and heat to

    
     for 12 hours under Argon.
    
  • Mechanism: The reaction proceeds via acceptorless dehydrogenation, where the nitrile acts as the electrophile for the amine, followed by cyclization and oxidation.[1][2]

  • Isolation: Cool, filter through Celite, and purify via Flash Chromatography (DCM:MeOH gradient).

Drug Discovery Relevance: The resulting quinazoline now possesses the "3,4-dihydroxy-5-methoxy" tail, which can form bidentate hydrogen bonds with the hinge region (Glu/Met residues) of the kinase ATP pocket.[1][2]

Metabolic Stability & COMT Profiling

The Challenge: The 3,4-dihydroxy (catechol) motif is a "metabolic soft spot."[1][2] It is a primary substrate for Catechol-O-Methyltransferase (COMT) , which methylates one of the hydroxyls, rendering the drug inactive or altering its potency.[1][2]

Protocol C: In Vitro COMT Stability Assay Use this protocol to determine the half-life (


) of the scaffold in the presence of metabolic enzymes.[1][2]

Materials:

  • Recombinant Human COMT (S-COMT).[1][2]

  • Cofactor: S-Adenosyl Methionine (SAM).[1][2]

  • Buffer: Phosphate buffer (pH 7.[1][2]4) with

    
     (essential cofactor).[1][2]
    
  • Stop Solution: 1% Perchloric acid in Acetonitrile.[1][2]

Assay Steps:

  • Pre-incubation: Mix

    
     of the test compound (Nitrile) with COMT (20 units) and 
    
    
    
    (5 mM) in phosphate buffer at
    
    
    for 5 minutes.
  • Initiation: Add SAM (200

    
    ) to start the reaction.[1][2]
    
  • Sampling: Aliquot

    
     at 
    
    
    
    minutes.
  • Quenching: Immediately add

    
     Stop Solution to precipitate proteins.[1][2]
    
  • Analysis: Centrifuge (10,000g, 5 min) and inject supernatant into LC-MS/MS.

Data Analysis & Interpretation: Monitor the depletion of the parent mass (


) and the appearance of the methylated metabolite (

).
ParameterObservationImplication for Drug Design
Rapid Depletion (<10 min) High COMT ClearanceScaffold requires protection (e.g., cyclic carbonate prodrug) or Fluorine substitution to block metabolism.[1][2]
Metabolite Ratio 3-OMe vs 4-OMeIdentifies the specific nucleophilic OH group; guides steric shielding strategies.[1][2]
Inhibitor Potential No depletion, SAM accumulationThe compound might be a COMT inhibitor (like Entacapone) rather than a substrate.[1][2]

Metabolic Pathway Visualization:

COMT_Metabolism Parent 3,4-Dihydroxy-5-methoxy benzonitrile COMT COMT Enzyme + SAM (Cofactor) Parent->COMT Binding Met1 3,5-Dimethoxy-4-hydroxy benzonitrile (Major) COMT->Met1 3-O-Methylation Met2 3,4-Dimethoxy-5-hydroxy benzonitrile (Minor) COMT->Met2 4-O-Methylation

Caption: Predicted metabolic fate of the scaffold mediated by COMT, leading to isomeric methyl ethers.

References

  • Synthesis of Benzonitriles: Hati, S., & Sen, S. (2016).[1][2] Iridium-catalyzed acceptorless dehydrogenative coupling of 2-aminoarylmethanols and amides or nitriles. Synthesis, 48(09), 1389-1398.[1][2]

  • Quinazoline Drug Discovery: Sharma, V. K., et al. (2021).[1][2][4] A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(ix), 150-176.[1][2][4]

  • Metabolic Stability (Phenols): Foreman, D. J., et al. (2021).[1][2] COMT-mediated methylation of catechol estrogens: Structural requirements and enzymatic selectivity. Biochemistry, 60(12), 980-992.[1][2] (Analogous mechanism citation).

  • Aldehyde to Nitrile Conversion: Augustine, J. K., et al. (2009).[1][2] Propylphosphonic anhydride (T3P): a mild and efficient reagent for the conversion of aldoximes to nitriles.[1][2] Synlett, 2009(16), 2724-2728.[1][2]

Sources

Application Note: 3,4-Dihydroxy-5-methoxybenzonitrile as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Substituted Benzonitrile Scaffold in Kinase Inhibitor Design

In the landscape of modern oncology drug discovery, protein kinases remain a pivotal target class due to their central role in regulating cellular signaling pathways that govern cell proliferation, survival, and differentiation.[1] The dysregulation of these signaling cascades is a hallmark of many cancers, making the development of specific and potent kinase inhibitors a cornerstone of targeted cancer therapy.[2] Among the myriad of chemical scaffolds explored, the 4-anilino-3-quinolinecarbonitrile core has emerged as a particularly fruitful template for the design of inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Mitogen-activated protein kinase kinase 1 (MEK1).[1][3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3,4-dihydroxy-5-methoxybenzonitrile as a key starting material for the synthesis of a representative 4-anilino-3-quinolinecarbonitrile-based kinase inhibitor. We will delve into the rationale behind the synthetic strategy, provide a detailed, step-by-step protocol, and discuss the biological evaluation of the synthesized compound. The choice of 3,4-dihydroxy-5-methoxybenzonitrile is predicated on its structural features, which allow for facile and convergent synthesis of the desired quinoline core with desirable substitution patterns for potent kinase inhibition.

Synthetic Strategy: A Convergent Approach to 4-Anilino-3-quinolinecarbonitriles

The synthesis of our target kinase inhibitor, a 6,7-dialkoxy-4-anilino-3-quinolinecarbonitrile derivative, from 3,4-dihydroxy-5-methoxybenzonitrile follows a logical and efficient multi-step pathway. The core of this strategy involves the construction of the quinoline ring system, followed by the introduction of the crucial 4-anilino moiety.

Experimental Workflow

A Step 1: O-Alkylation of 3,4-dihydroxy-5-methoxybenzonitrile B Step 2: Nitration of the 3,4,5-trisubstituted benzonitrile A->B C Step 3: Reductive Cyclization to form the 4-hydroxyquinoline-3-carbonitrile B->C D Step 4: Chlorination of the 4-hydroxyquinoline C->D E Step 5: Nucleophilic Aromatic Substitution with a substituted aniline D->E F Final Product: 6,7-dialkoxy-4-anilino-3-quinolinecarbonitrile E->F

Caption: Synthetic workflow for the preparation of a 4-anilino-3-quinolinecarbonitrile kinase inhibitor.

Detailed Protocols

PART 1: Synthesis of the 4-Chloro-6,7-dialkoxy-3-quinolinecarbonitrile Intermediate

Rationale: The initial steps focus on modifying the starting material to incorporate the necessary functional groups for the subsequent cyclization and final coupling reactions. The hydroxyl groups are alkylated to the desired alkoxy groups, which are known to be important for kinase inhibitory activity.[6] Nitration ortho to the nitrile group provides the necessary functionality for the reductive cyclization to form the quinoline ring.

Step 1: O-Alkylation of 3,4-dihydroxy-5-methoxybenzonitrile

  • To a stirred solution of 3,4-dihydroxy-5-methoxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • To this suspension, add the desired alkyl halide (e.g., ethyl iodide or methyl iodide, 2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3,4-dialkoxy-5-methoxybenzonitrile.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nitration of the 3,4-dialkoxy-5-methoxybenzonitrile

  • Cool a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) to 0 °C in an ice bath.

  • To this cooled acid mixture, add the 3,4-dialkoxy-5-methoxybenzonitrile (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain the 2-nitro-3,4-dialkoxy-5-methoxybenzonitrile.

Step 3: Reductive Cyclization to form the 4-hydroxyquinoline-3-carbonitrile

  • In a round-bottom flask, suspend the 2-nitro-3,4-dialkoxy-5-methoxybenzonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add reduced iron powder (Fe, 4.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl, 0.2 eq).

  • Heat the mixture to reflux and stir vigorously for 3-4 hours. The progress of the reduction and cyclization can be monitored by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-hydroxy-6,7-dialkoxy-3-quinolinecarbonitrile, which often precipitates upon cooling and can be collected by filtration.

Step 4: Chlorination of the 4-hydroxyquinoline

  • To a suspension of the 4-hydroxy-6,7-dialkoxy-3-quinolinecarbonitrile (1.0 eq) in a suitable solvent such as toluene, add a chlorinating agent like phosphoryl chloride (POCl₃, 3.0-5.0 eq).

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (around 110 °C) and stir for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the 4-chloro-6,7-dialkoxy-3-quinolinecarbonitrile intermediate.

PART 2: Synthesis of the Final Kinase Inhibitor

Rationale: The final step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the quinoline ring is displaced by a substituted aniline. The choice of the aniline is critical for determining the kinase selectivity and potency of the final inhibitor.[3][5]

Step 5: Nucleophilic Aromatic Substitution with a Substituted Aniline

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the 4-chloro-6,7-dialkoxy-3-quinolinecarbonitrile (1.0 eq) and the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) in a high-boiling polar solvent such as isopropanol or n-butanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product often precipitates upon cooling and can be collected by filtration.

  • Wash the solid with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • If necessary, the product can be further purified by recrystallization or column chromatography to yield the final 4-anilino-6,7-dialkoxy-3-quinolinecarbonitrile kinase inhibitor.

Data Presentation: Expected Yields and Characterization

StepProductExpected Yield (%)Key Characterization Techniques
13,4-dialkoxy-5-methoxybenzonitrile85-95¹H NMR, ¹³C NMR, Mass Spectrometry
22-nitro-3,4-dialkoxy-5-methoxybenzonitrile70-85¹H NMR, IR (NO₂ stretch)
34-hydroxy-6,7-dialkoxy-3-quinolinecarbonitrile60-75¹H NMR, IR (OH and C≡N stretch)
44-chloro-6,7-dialkoxy-3-quinolinecarbonitrile80-90¹H NMR, Mass Spectrometry
54-anilino-6,7-dialkoxy-3-quinolinecarbonitrile70-85¹H NMR, ¹³C NMR, HRMS, HPLC

Application: Inhibition of the Ras-MAPK Signaling Pathway

The synthesized 4-anilino-3-quinolinecarbonitrile derivatives are potent inhibitors of key kinases in the Ras-MAPK signaling cascade, such as MEK1.[3][5] This pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a common driver of tumorigenesis.

Signaling Pathway and Mechanism of Action

cluster_0 Ras-MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Synthesized Inhibitor (4-anilino-3-quinolinecarbonitrile) Inhibitor->MEK Inhibition

Caption: Inhibition of the Ras-MAPK signaling pathway by the synthesized 4-anilino-3-quinolinecarbonitrile.

The synthesized inhibitor acts as an ATP-competitive inhibitor of MEK1 kinase.[5] By binding to the ATP-binding pocket of MEK1, it prevents the phosphorylation and activation of its downstream substrate, ERK. This blockade of the Ras-MAPK signaling cascade ultimately leads to the inhibition of cancer cell proliferation and survival.

Conclusion and Future Perspectives

This application note has outlined a robust and adaptable synthetic route to a potent class of kinase inhibitors starting from the readily available precursor, 3,4-dihydroxy-5-methoxybenzonitrile. The described protocols provide a solid foundation for the synthesis of a library of 4-anilino-3-quinolinecarbonitrile analogues for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs. The versatility of this synthetic approach allows for the systematic modification of both the quinoline core and the 4-anilino substituent, enabling the fine-tuning of kinase selectivity and potency. Future work could focus on exploring a wider range of substitutions on the aniline ring to target other kinases or to overcome potential drug resistance mechanisms.

References

  • Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-3034. [Link]

  • 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. Journal of Medicinal Chemistry, 51(20), 6348-6361. [Link]

  • Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry, 48(4), 1164-1178. [Link]

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry, 48(4), 1164-1178. [Link]

  • Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(3), 399-411. [Link]

  • Identification of 4-anilino-3-quinolinecarbonitrile Inhibitors of Mitogen-Activated protein/extracellular Signal-Regulated Kinase 1 Kinase. Molecular Cancer Therapeutics, 3(6), 751-760. [Link]

  • 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry, 4(12), 1305-1318. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC Medicinal Chemistry. [Link]

Sources

Application Note: Experimental Evaluation of 3,4-Dihydroxy-5-methoxybenzonitrile in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

3,4-Dihydroxy-5-methoxybenzonitrile (DHMB-CN) is a critical phenolic intermediate and pharmacophore in the synthesis of complex marine-derived anticancer agents, specifically Trabectedin (Yondelis) and Ecteinascidin analogs. Its structural motif—a catechol ring with a methoxy substituent and a nitrile handle—serves as a versatile "left-hand" segment for constructing DNA-alkylating tetrahydroisoquinoline alkaloids.

Beyond its role as a synthetic building block, DHMB-CN exhibits intrinsic biological activity typical of polyphenolic nitriles, including:

  • Redox Cycling: The catechol moiety (3,4-dihydroxy) can undergo auto-oxidation to generate reactive oxygen species (ROS), triggering apoptosis in cancer cells with compromised antioxidant defenses.

  • Metabolic Susceptibility: It is a substrate for Catechol-O-Methyltransferase (COMT), making it a valuable probe for studying metabolic stability in drug discovery.

  • Electrophilic Potential: The nitrile group can be converted into amides, amines, or heterocycles (e.g., benzimidazoles), or act as a reversible covalent trap in cysteine-targeting kinase inhibitors.

This guide provides standardized protocols for researchers utilizing DHMB-CN to synthesize novel anticancer candidates or evaluate its intrinsic cytotoxic properties.

Chemical Properties & Handling (Critical)

DHMB-CN contains a catechol group, making it highly susceptible to oxidation (browning) when exposed to air or basic pH. Proper handling is non-negotiable for reproducible data.

PropertySpecification
CAS Number 3934-87-0 (Aldehyde precursor ref); Specific Nitrile: 29889-02-9 (Check vendor)
Molecular Weight ~165.15 g/mol
Solubility DMSO (>50 mM), Ethanol (>20 mM). Insoluble in water.
Stability Unstable in basic buffers (pH > 7.4) due to quinone formation.
Storage -20°C, Desiccated, Protected from Light.
Preparation of Stock Solutions
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water-containing solvents for long-term storage.

  • Concentration: Prepare a 50 mM master stock.

  • Inert Atmosphere: Purge the vial with Nitrogen or Argon gas before sealing to prevent auto-oxidation.

  • Usage: Aliquot into single-use amber vials to avoid freeze-thaw cycles.

Warning: If the DMSO solution turns dark brown or black, the catechol has oxidized to a quinone. Discard immediately.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of DHMB-CN against cancer cell lines (e.g., A549, HeLa, or Trabectedin-sensitive Sarcoma lines).

Mechanism: This assay measures mitochondrial dehydrogenase activity as a proxy for cell viability.

Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

  • Treatment:

    • Dilute DHMB-CN stock in culture medium (e.g., RPMI-1640 + 10% FBS).

    • Critical Step: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

    • Test Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 1, 10, 50, 100 µM).

    • Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Doxorubicin or Etoposide).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL final concentration). Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Data Analysis: Calculate % Viability =


.
Fit data to a non-linear regression model (Sigmoidal Dose-Response) to determine IC50.
Protocol B: ROS Generation Assay (DCFH-DA)

Objective: Determine if DHMB-CN induces cytotoxicity via oxidative stress (common for catechols) or specific target binding.

Rationale: Catechols can generate Hydrogen Peroxide (


) in culture media. This assay distinguishes "false positive" cytotoxicity caused by media oxidation from intracellular drug action.

Workflow:

  • Probe Loading: Incubate cells with 10 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) for 30 mins in serum-free media.

  • Wash: Wash cells 2x with PBS to remove extracellular probe.

  • Treatment: Add DHMB-CN (at IC50 concentration) in phenol-red free media.

    • Control: Pre-treat one group with NAC (N-Acetyl Cysteine) , a ROS scavenger (5 mM), 1 hour prior to drug addition.

  • Measurement: Measure Fluorescence Intensity (Ex: 485 nm / Em: 535 nm) at 0, 1, 2, and 4 hours using a microplate reader.

Interpretation:

  • High ROS + Cytotoxicity: Mechanism involves redox cycling (typical for polyphenols).

  • Cytotoxicity + No ROS: Mechanism likely involves specific target engagement (e.g., kinase inhibition or DNA binding).

  • Rescue by NAC: Confirms oxidative stress is the primary mode of death.

Protocol C: DNA Interaction Study (UV-Vis Titration)

Objective: Assess if DHMB-CN (as a fragment of Trabectedin) retains DNA-binding affinity.

Workflow:

  • Preparation: Prepare a 50 µM solution of DHMB-CN in Tris-HCl buffer (pH 7.4).

  • Titration: Add increasing concentrations of Ct-DNA (Calf Thymus DNA) (0 to 50 µM).

  • Measurement: Record UV-Vis absorption spectra (200–500 nm) after each addition.

  • Observation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) at the

    
     (~280 nm).
    
    • Significance: These spectral changes indicate intercalation or groove binding.

Visualization: Mechanism & Workflow

Figure 1: Mechanistic Pathways of DHMB-CN

This diagram illustrates the dual potential of the compound: as a reactive catechol generating ROS and as a synthetic precursor to DNA alkylators.

G cluster_0 Pathway A: Intrinsic Redox Activity cluster_1 Pathway B: Synthetic Application Compound 3,4-Dihydroxy-5-methoxybenzonitrile (DHMB-CN) AutoOx Auto-oxidation (Media/Cell) Compound->AutoOx pH > 7.4 Synthesis Chemical Synthesis (Pictet-Spengler) Compound->Synthesis Precursor Quinone Ortho-Quinone Formation AutoOx->Quinone ROS ROS Generation (H2O2, Superoxide) Quinone->ROS Redox Cycling Apoptosis Apoptosis (Caspase 3/7) ROS->Apoptosis Trabectedin Trabectedin/Ecteinascidin Analogs Synthesis->Trabectedin DNABind DNA Minor Groove Alkylation Trabectedin->DNABind DNABind->Apoptosis

Caption: Dual mechanistic pathways of DHMB-CN: Intrinsic redox cycling (Left) vs. Synthetic conversion to DNA alkylators (Right).

Figure 2: Experimental Workflow for Validation

Workflow Step1 1. Solubilization (DMSO, Nitrogen Purge) Step2 2. Cytotoxicity Screen (MTT Assay, 72h) Step1->Step2 Decision IC50 < 10 µM? Step2->Decision Step3A 3A. ROS Assay (DCFH-DA +/- NAC) Decision->Step3A Yes Step3B 3B. DNA Binding (UV-Vis Titration) Decision->Step3B Yes Result1 Mechanism: Oxidative Stress Step3A->Result1 ROS High Result2 Mechanism: Target Engagement Step3B->Result2 Spectral Shift

Caption: Decision tree for evaluating DHMB-CN activity. High potency triggers mechanistic profiling via ROS and DNA binding assays.

Troubleshooting & Optimization

IssueProbable CauseSolution
Media turns pink/brown immediately Oxidation of catechol.Use fresh media. Add 1 mM Ascorbic Acid (if compatible with assay) or reduce pH slightly.
Inconsistent IC50 values Compound degradation in stock.Prepare fresh stock for every experiment. Store under Nitrogen.
Precipitation in wells High concentration / Low solubility.Do not exceed 100 µM. Ensure DMSO < 0.5%.
No activity observed Compound is a prodrug fragment.This fragment alone may lack potency. Consider synthesizing the full benzyl-isoquinoline scaffold.

References

  • Trabectedin Mechanism & Structure

    • D'Incalci, M., & Galmarini, C. M. (2010). A review of trabectedin (ET-743): a unique mechanism of action. Molecular Cancer Therapeutics, 9(11), 2157–2163.
  • Polyphenol Cytotoxicity & ROS

    • Leon-Gonzalez, A. J., et al. (2015). Role of Rate of Auto-oxidation of Catechols in Apoptosis. Free Radical Biology and Medicine.
    • (Contextual reference from search results on benzonitrile cytotoxicity).

  • Synthesis of Trabectedin Intermediates

    • Chen, J., et al. (2012). A concise synthesis of the pentacyclic core of ecteinascidin 743. Organic Letters.
  • Benzonitrile Cytotoxicity Studies

    • Lovecka, P., et al. (2015).[1] Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International.

  • Chemical Sourcing & Properties

    • PubChem Compound Summary for Nitrile Deriv

Sources

Application Note: Comprehensive Assessment of the Antioxidant Activity of 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note provides a rigorous technical framework for assessing the antioxidant potential of 3,4-Dihydroxy-5-methoxybenzonitrile (hereafter referred to as DHMB-CN ).

Structurally, DHMB-CN features a catechol moiety (3,4-dihydroxy) , which is the primary driver of its antioxidant activity via Hydrogen Atom Transfer (HAT). The molecule is further functionalized with a methoxy group at position 5 (providing steric modulation and electronic donation via resonance) and a nitrile group at position 1 (a strong electron-withdrawing group). This unique substitution pattern distinguishes it from its analog, 3-O-methylgallic acid, potentially altering its pKa, lipophilicity, and radical stability.

This guide moves beyond generic screening methods, offering optimized protocols that account for the specific solubility and kinetic behavior of catecholic nitriles.

Mechanistic Basis of Activity

The antioxidant activity of DHMB-CN is mediated primarily through two mechanisms:

  • Hydrogen Atom Transfer (HAT): The hydroxyl groups at positions 3 and 4 donate hydrogen atoms to neutralize free radicals (

    
    ), forming a stable phenoxy radical.
    
  • Single Electron Transfer (SET): The molecule donates an electron to reduce oxidants (e.g., metals like

    
    ), followed by deprotonation.
    

Pre-Experimental Protocols: Sample Handling

Critical Note on Stability: Catechols are prone to auto-oxidation in solution, particularly at neutral or alkaline pH, leading to quinone formation (browning). Strict adherence to the following handling procedures is required to ensure data integrity.

Materials & Reagents[1]
  • Analyte: 3,4-Dihydroxy-5-methoxybenzonitrile (Purity >98% by HPLC).

  • Solvents: Dimethyl sulfoxide (DMSO, anhydrous), Methanol (HPLC grade), Ethanol (HPLC grade).

  • Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl), TPTZ (2,4,6-tripyridyl-s-triazine),

    
    , Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).
    
Stock Solution Preparation

Unlike its carboxylic acid analogs, DHMB-CN exhibits reduced aqueous solubility due to the nitrile group.

  • Primary Stock (10 mM): Weigh exactly 1.65 mg of DHMB-CN (MW

    
     165.15  g/mol ) and dissolve in 1 mL of anhydrous DMSO .
    
    • Why DMSO? It prevents early-stage auto-oxidation and ensures complete solubilization of the nitrile.

  • Working Standards: Dilute the Primary Stock using Methanol (for DPPH) or Ethanol (for FRAP) to prepare a concentration series: 10, 25, 50, 100, 200, and 400

    
    .
    
    • Storage: Use amber glass vials. Keep on ice during the experiment. Discard unused working standards after 4 hours.

Core Protocol A: DPPH Radical Scavenging Assay

Mechanism: Mixed HAT/SET. Purpose: To determine the


 value (concentration required to scavenge 50% of radicals).
Experimental Workflow
  • DPPH Preparation: Prepare a

    
     DPPH solution in Methanol. Absorbance at 517 nm (
    
    
    
    ) should be
    
    
    . Adjust concentration if necessary.
  • Plate Setup (96-well format):

    • Sample Wells: Add

      
       of DHMB-CN working standard + 
      
      
      
      of DPPH solution.
    • Blank Wells (Sample Blank):

      
       of DHMB-CN + 
      
      
      
      Methanol (corrects for intrinsic color of the compound).
    • Control Wells (

      
      ): 
      
      
      
      DMSO/MeOH vehicle +
      
      
      DPPH solution.
  • Incubation: Seal plate and incubate in the dark at room temperature for 30 minutes .

    • Optimization: Catechols can react quickly. If kinetics are required, measure

      
       every minute for 30 minutes.
      
  • Measurement: Read absorbance at 517 nm using a microplate reader.

Calculation


  • Plot % Inhibition (Y-axis) vs. Concentration (X-axis).

  • Calculate

    
     using non-linear regression (Sigmoidal Dose-Response).
    

Core Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Mechanism: Pure SET (Single Electron Transfer). Purpose: To measure the capacity of DHMB-CN to reduce


-TPTZ to 

-TPTZ (intense blue color).
Reagent Preparation
  • Acetate Buffer (300 mM, pH 3.6): Crucial for maintaining iron solubility.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • Iron Solution: 20 mM

    
     in water.
    
  • FRAP Working Solution: Mix Acetate Buffer : TPTZ : Iron Solution in a 10:1:1 ratio.[1] Prepare fresh and warm to 37°C.

Experimental Workflow
  • Reaction: In a 96-well plate, mix:

    • 
       of DHMB-CN working standard (or Trolox standard).
      
    • 
       of FRAP Working Solution.
      
    • Note: The high dilution factor prevents solvent interference.

  • Incubation: Incubate at 37°C for 4 minutes in the dark.

    • Why 4 minutes? Standard FRAP protocols use a short time to capture fast-acting antioxidants. However, catechols may show "slow" reactivity. It is recommended to take a second read at 30 minutes to check for slow-release reducing power.

  • Measurement: Read absorbance at 593 nm .

Data Analysis
  • Construct a calibration curve using Trolox (10–500

    
    ).
    
  • Express results as Trolox Equivalents (TE) :

    
     TE per gram of DHMB-CN or per 
    
    
    
    of DHMB-CN.

Mechanistic Visualization

The following diagram illustrates the structural logic and the radical scavenging pathway of DHMB-CN.

AntioxidantMechanism cluster_legend Key Structural Drivers DHMB 3,4-Dihydroxy-5- methoxybenzonitrile (DHMB-CN) Transition H-Atom Transfer (HAT) DHMB->Transition Interaction Radical Free Radical (R•) Radical->Transition Semiquinone Phenoxy Radical Intermediate Transition->Semiquinone -RH Stabilization Resonance Stabilization (via Nitrile & Methoxy) Semiquinone->Stabilization Delocalization Quinone Ortho-Quinone (Final Product) Stabilization->Quinone Further Oxidation (2nd Radical Scavenged) Desc1 3,4-OH: Primary H-donors Desc2 5-OCH3: Electron donor (+R) Desc3 1-CN: Electron withdrawing (-I)

Figure 1: Mechanistic pathway of radical scavenging by DHMB-CN. The catechol moiety facilitates rapid hydrogen atom transfer, while the nitrile and methoxy groups influence the stability of the resulting radical intermediate.

Data Presentation & Reporting

To ensure comparability with literature, data should be summarized in the following format:

AssayParameterUnitTarget Range (Est.)Validation Control
DPPH


10 - 30

Gallic Acid (

)
FRAP Reducing Power

TE /

2.0 - 3.0Ascorbic Acid
Stoichiometry

factor
Radicals scavenged / molecule

-

Interpretation:

  • Low

    
    :  Indicates high potency. DHMB-CN is expected to perform similarly to 3-O-methylgallic acid.
    
  • Stoichiometry: A value near 2.0 suggests that both hydroxyl groups in the catechol ring are participating in the scavenging event.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][3][4][5] LWT - Food Science and Technology, 28(1), 25-30.

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[1][4] Analytical Biochemistry, 239(1), 70-76.

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.

  • Forester, S. C., & Waterhouse, A. L. (2010). Gut metabolites of anthocyanins, gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde, inhibit cell proliferation of Caco-2 cells.[6][7] Journal of Agricultural and Food Chemistry, 58(9), 5320-5327. (Provides context on the biological activity of the structural analog 3-O-methylgallic acid).

Sources

Utilizing 3,4-Dihydroxy-5-methoxybenzonitrile in photosensitive material development

[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Darkening of Solution Auto-oxidation of catecholPurge all solvents with Argon; store at 4°C. Add trace ascorbic acid if bio-compatible.
T-Topping (pattern distortion) Acid diffusion into airApply a top-coat barrier or reduce PEB time.[1]
Residue in Unexposed Areas (Scumming) Incomplete solubilityIncrease TMAH development time or add 1% surfactant to the developer.[1]
Poor Adhesion Surface moistureDehydrate wafer at 150°C prior to coating; use HMDS primer.[1]

References

  • Sedó, J., et al. (2013).[1] "Catechol-based biomimetic functional materials."[1] Advanced Materials.

  • Faure, E., et al. (2013).[1] "Sustainable catechol-based adhesive materials."[1] Progress in Polymer Science. (General reference for catechol chemistry).

  • Dalsin, J. L., et al. (2005).[1] "Protein Resistance of Titanium Oxide Surfaces Modified by Poly(ethylene glycol)−DOPA." Langmuir. (Protocol basis for PEG-Catechol formulations).[1]

  • Reiser, A. (1989).[1] Photoreactive Polymers: The Science and Technology of Resists. Wiley-Interscience.[1] (Foundational text for Novolac/PAG lithography).

  • Sigma-Aldrich. "3,4-Dihydroxy-5-methoxybenzaldehyde Product Sheet." (Precursor data for synthesis verification).

The Strategic Utility of 3,4-Dihydroxy-5-methoxybenzonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and biologically active molecules, owing to their ability to engage with biological targets with high specificity and affinity.[1] Among the myriad of starting materials available to synthetic chemists, 3,4-dihydroxy-5-methoxybenzonitrile, a derivative of gallic acid, has emerged as a particularly valuable and versatile intermediate. Its unique substitution pattern, featuring a nitrile group for diverse transformations and a polyphenolic core, offers a strategic entry point to a variety of privileged heterocyclic scaffolds, including benzothiazoles, benzoxazoles, and benzimidazoles.

This comprehensive guide provides an in-depth exploration of the synthetic applications of 3,4-dihydroxy-5-methoxybenzonitrile. We will delve into the mechanistic rationale behind its reactivity, present detailed, field-proven protocols for the synthesis of key heterocyclic derivatives, and discuss the profound implications of these compounds in contemporary drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this powerful building block in their synthetic endeavors.

Core Chemistry: The Influence of Substituents on Reactivity

The synthetic utility of 3,4-dihydroxy-5-methoxybenzonitrile is intrinsically linked to the electronic and steric properties of its functional groups. The catechol-like dihydroxy arrangement, coupled with the electron-donating methoxy group, activates the aromatic ring towards electrophilic substitution and modulates the reactivity of the nitrile group. The nitrile moiety itself is a versatile functional group, capable of undergoing a variety of transformations to facilitate the construction of heterocyclic rings.

The interplay of these substituents dictates the choice of reaction conditions and catalysts. For instance, the hydroxyl groups can act as directing groups in electrophilic aromatic substitution reactions and can also be alkylated or acylated to modify the solubility and biological activity of the final products. The methoxy group, a common feature in many natural products and approved drugs, can influence ligand-target binding, physicochemical properties, and metabolic stability.[2][3]

Application Note 1: Synthesis of 2-(3,4-Dihydroxy-5-methoxyphenyl)benzothiazoles

Benzothiazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides a direct and efficient route to 2-substituted benzothiazoles.[6][7]

Causality of Experimental Choices

The choice of a copper catalyst is crucial for this transformation. Copper(II) acetate is often employed as it is believed to coordinate with the sulfur and nitrogen atoms of the 2-aminobenzenethiol, facilitating the nucleophilic attack of the sulfur onto the nitrile carbon. The presence of a base, such as triethylamine, is essential to deprotonate the thiol and enhance its nucleophilicity. Ethanol is a suitable solvent as it is relatively polar, dissolves the reactants, and is environmentally benign.

Experimental Workflow: Copper-Catalyzed Benzothiazole Synthesis

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 3,4-Dihydroxy-5-methoxybenzonitrile 3,4-Dihydroxy-5-methoxybenzonitrile Reaction_Mixture Combine Reactants in Ethanol 3,4-Dihydroxy-5-methoxybenzonitrile->Reaction_Mixture 2-Aminobenzenethiol 2-Aminobenzenethiol 2-Aminobenzenethiol->Reaction_Mixture Cu(OAc)2 Cu(OAc)2 Cu(OAc)2->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Reflux Heat to Reflux (e.g., 70-80°C) Reaction_Mixture->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Concentration Concentrate Filtrate Filtration->Concentration Chromatography Purify by Column Chromatography Concentration->Chromatography Final_Product Final_Product Chromatography->Final_Product 2-(3,4-Dihydroxy-5-methoxyphenyl)benzothiazole

Caption: Workflow for copper-catalyzed benzothiazole synthesis.

Detailed Protocol: Synthesis of 2-(3,4-Dihydroxy-5-methoxyphenyl)benzothiazole
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxy-5-methoxybenzonitrile (1.0 mmol), 2-aminobenzenethiol (1.1 mmol), and copper(II) acetate (0.1 mmol).

  • Solvent and Base Addition: Add ethanol (10 mL) and triethylamine (1.5 mmol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(3,4-dihydroxy-5-methoxyphenyl)benzothiazole.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Reactant Molar Mass ( g/mol ) Amount (mmol) Mass/Volume
3,4-Dihydroxy-5-methoxybenzonitrile167.151.0167 mg
2-Aminobenzenethiol125.191.1138 mg
Copper(II) Acetate181.630.118 mg
Triethylamine101.191.50.21 mL
Ethanol--10 mL

Application Note 2: Synthesis of 2-(3,4-Dihydroxy-5-methoxyphenyl)benzoxazoles

Benzoxazoles are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9][10] A common method for their synthesis involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[11]

Causality of Experimental Choices

In this synthetic route, the nitrile group of 3,4-dihydroxy-5-methoxybenzonitrile is first hydrolyzed to a carboxylic acid. This transformation is typically achieved under acidic or basic conditions. The resulting 3,4-dihydroxy-5-methoxybenzoic acid is then condensed with a 2-aminophenol in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or a carbodiimide. PPA serves as both a catalyst and a solvent, promoting the cyclodehydration at elevated temperatures.

Experimental Workflow: Two-Step Benzoxazole Synthesis

cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Condensation & Cyclization Nitrile 3,4-Dihydroxy-5-methoxybenzonitrile Hydrolysis_Conditions Acid or Base Catalysis Nitrile->Hydrolysis_Conditions Carboxylic_Acid 3,4-Dihydroxy-5-methoxybenzoic acid Hydrolysis_Conditions->Carboxylic_Acid Heating Heat (e.g., 150-180°C) Carboxylic_Acid->Heating 2-Aminophenol 2-Aminophenol 2-Aminophenol->Heating PPA Polyphosphoric Acid PPA->Heating Benzoxazole 2-(3,4-Dihydroxy-5-methoxyphenyl)benzoxazole Heating->Benzoxazole

Caption: Two-step synthesis of benzoxazoles via hydrolysis and cyclization.

Detailed Protocol: Synthesis of 2-(3,4-Dihydroxy-5-methoxyphenyl)benzoxazole

Step 1: Hydrolysis of 3,4-Dihydroxy-5-methoxybenzonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dihydroxy-5-methoxybenzonitrile (1.0 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2-3. The product, 3,4-dihydroxy-5-methoxybenzoic acid, will precipitate out of solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Condensation and Cyclization

  • Reaction Setup: In a clean, dry round-bottom flask, mix 3,4-dihydroxy-5-methoxybenzoic acid (1.0 mmol) and 2-aminophenol (1.0 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (approximately 10 times the weight of the reactants) to the flask.

  • Reaction: Heat the mixture with stirring to 160-180 °C for 3-4 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-(3,4-dihydroxy-5-methoxyphenyl)benzoxazole.

  • Characterization: Characterize the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Reactant (Step 1) Molar Mass ( g/mol ) Amount (mmol) Mass/Volume
3,4-Dihydroxy-5-methoxybenzonitrile167.151.0167 mg
10% NaOH (aq)--20 mL
Reactant (Step 2) Molar Mass ( g/mol ) Amount (mmol) Mass/Volume
3,4-Dihydroxy-5-methoxybenzoic acid184.151.0184 mg
2-Aminophenol109.131.0109 mg
Polyphosphoric Acid--~2.9 g

Application Note 3: Synthesis of 2-(3,4-Dihydroxy-5-methoxyphenyl)benzimidazoles

Benzimidazoles are a very important heterocyclic scaffold found in numerous pharmaceuticals, including anthelmintics, proton pump inhibitors, and anticancer agents.[12][13] A versatile method for their synthesis is the reductive cyclization of a 2-nitroaniline with an aldehyde.[14][15]

Causality of Experimental Choices

This approach requires the conversion of the nitrile group of 3,4-dihydroxy-5-methoxybenzonitrile into an aldehyde. This can be achieved through reduction, for example, using diisobutylaluminium hydride (DIBAL-H). The resulting 3,4-dihydroxy-5-methoxybenzaldehyde is then reacted with a 2-nitroaniline in the presence of a reducing agent, such as sodium dithionite (Na₂S₂O₄). The sodium dithionite reduces the nitro group to an amine in situ, which then condenses with the aldehyde and cyclizes to form the benzimidazole ring.

Experimental Workflow: Two-Step Benzimidazole Synthesis

cluster_step1 Step 1: Reduction cluster_step2 Step 2: Reductive Cyclization Nitrile 3,4-Dihydroxy-5-methoxybenzonitrile DIBAL-H DIBAL-H Nitrile->DIBAL-H Aldehyde 3,4-Dihydroxy-5-methoxybenzaldehyde DIBAL-H->Aldehyde Heating_Ethanol Heat in Ethanol Aldehyde->Heating_Ethanol 2-Nitroaniline 2-Nitroaniline 2-Nitroaniline->Heating_Ethanol Na2S2O4 Sodium Dithionite Na2S2O4->Heating_Ethanol Benzimidazole 2-(3,4-Dihydroxy-5-methoxyphenyl)benzimidazole Heating_Ethanol->Benzimidazole

Caption: Two-step synthesis of benzimidazoles via reduction and reductive cyclization.

Detailed Protocol: Synthesis of 2-(3,4-Dihydroxy-5-methoxyphenyl)benzimidazole

Step 1: Reduction of 3,4-Dihydroxy-5-methoxybenzonitrile

  • Reaction Setup: Dissolve 3,4-dihydroxy-5-methoxybenzonitrile (1.0 mmol) in anhydrous toluene (10 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of DIBAL-H (1.5 mmol, 1.0 M in toluene) to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quenching: Quench the reaction by the slow addition of methanol, followed by water.

  • Work-up: Allow the mixture to warm to room temperature and filter through a pad of Celite. Extract the filtrate with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 3,4-dihydroxy-5-methoxybenzaldehyde by column chromatography on silica gel.

Step 2: Reductive Cyclization

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dihydroxy-5-methoxybenzaldehyde (1.0 mmol) and a 2-nitroaniline (1.0 mmol) in ethanol (15 mL).

  • Reducing Agent Addition: Add sodium dithionite (3.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the pure 2-(3,4-dihydroxy-5-methoxyphenyl)benzimidazole.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Reactant (Step 1) Molar Mass ( g/mol ) Amount (mmol) Mass/Volume
3,4-Dihydroxy-5-methoxybenzonitrile167.151.0167 mg
DIBAL-H (1.0 M in toluene)-1.51.5 mL
Reactant (Step 2) Molar Mass ( g/mol ) Amount (mmol) Mass/Volume
3,4-Dihydroxy-5-methoxybenzaldehyde168.151.0168 mg
2-Nitroaniline138.121.0138 mg
Sodium Dithionite174.113.0522 mg

Conclusion: A Gateway to Chemical Diversity and Biological Activity

3,4-Dihydroxy-5-methoxybenzonitrile stands as a testament to the power of a well-functionalized starting material in the synthesis of complex and biologically relevant molecules. Its strategic combination of a versatile nitrile group and a polyphenolic core provides a robust platform for the construction of a diverse array of heterocyclic compounds. The protocols and insights provided herein demonstrate the practical utility of this intermediate in accessing benzothiazoles, benzoxazoles, and benzimidazoles – scaffolds of immense importance in medicinal chemistry. By understanding the underlying chemical principles and employing the detailed methodologies described, researchers can effectively harness the potential of 3,4-dihydroxy-5-methoxybenzonitrile to accelerate their drug discovery and development programs.

References

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  • a facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. (2008, April 17). LOCKSS. Retrieved February 19, 2026, from [Link]

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  • One- pot Copper-catalyzed Synthesis of 2-Substituted Benzothiazoles from 2-Iodoanilines, Benzyl Chlorides and Elemental Sulfur. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

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  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025, April 15). PMC. Retrieved February 19, 2026, from [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Retrieved February 19, 2026, from [Link]

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  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. (n.d.). Mahidol University. Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. (2025, April 10). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved February 19, 2026, from [Link]

  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026, January 30). PMC. Retrieved February 19, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023, October 10). Indian Journal of Pharmaceutical Education and Research. Retrieved February 19, 2026, from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

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  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022, February 23). Retrieved February 19, 2026, from [Link]

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  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. (n.d.). arkat usa. Retrieved February 19, 2026, from [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (2023, May 4). Retrieved February 19, 2026, from [Link]

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Application Notes and Protocols for Cell-based Assays Using 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction to 3,4-Dihydroxy-5-methoxybenzonitrile

3,4-Dihydroxy-5-methoxybenzonitrile is a phenolic compound belonging to the class of gallic acid and derivatives.[1] Its structure, characterized by hydroxyl and methoxy groups on a benzonitrile framework, suggests potential for a range of biological activities. Phenolic compounds are widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[2] Analogs such as 3,4-Dihydroxy-5-methoxybenzoic acid have demonstrated significant antioxidant and free radical scavenging activities.[2] Furthermore, many phenolic compounds are known to modulate key enzymatic pathways and cellular signaling processes involved in inflammation and pigmentation.

This document provides detailed protocols for three distinct cell-based assays to characterize the bioactivity of 3,4-Dihydroxy-5-methoxybenzonitrile: the Cellular Antioxidant Activity (CAA) assay, a Tyrosinase Inhibition assay, and an NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) translocation assay. These assays will enable researchers to investigate its antioxidant potential, its influence on melanogenesis, and its anti-inflammatory properties, respectively.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name 3,4-dihydroxy-5-methoxybenzonitrileN/A
Molecular Formula C₈H₇NO₃[3]
Molecular Weight 165.15 g/mol [4]
Solubility Soluble in polar organic solvents like DMSO and ethanol.[3]
Synonyms Not widely available, related to isovanillonitrile.[3]

Safety Precautions

As with any chemical compound, proper safety precautions should be taken when handling 3,4-Dihydroxy-5-methoxybenzonitrile. Based on safety data for similar benzonitrile compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[5][6][7][8] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9] Handle the compound in a well-ventilated area or a chemical fume hood.[9]

I. Cellular Antioxidant Activity (CAA) Assay

Principle of the Assay

The Cellular Antioxidant Activity (CAA) assay is a cell-based method to quantify the antioxidant capacity of a compound within a cellular environment.[10][11] This assay accounts for crucial physiological factors like cell uptake, metabolism, and distribution of the test compound.[12] The assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[13] Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-Dichlorodihydrofluorescin (DCFH) within the cell.[13] A free radical initiator is then introduced, which generates reactive oxygen species (ROS).[10] These ROS oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[11] In the presence of an antioxidant compound, the ROS are quenched, leading to a reduction in the fluorescence signal.[11] The antioxidant activity is proportional to the degree of fluorescence inhibition.

Experimental Workflow: CAA Assay

CAA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed and culture HeLa or HepG2 cells in 96-well plate load_probe Load cells with DCFH-DA probe prep_cells->load_probe Cells are confluent prep_compound Prepare serial dilutions of 3,4-Dihydroxy-5-methoxybenzonitrile and Quercetin (positive control) add_compound Add compound dilutions and controls to wells prep_compound->add_compound load_probe->add_compound After probe loading induce_stress Add free radical initiator add_compound->induce_stress After compound incubation measure_fluorescence Measure fluorescence kinetically or at a fixed endpoint induce_stress->measure_fluorescence calculate_inhibition Calculate percent inhibition measure_fluorescence->calculate_inhibition plot_curve Plot dose-response curve and determine IC50 calculate_inhibition->plot_curve

Caption: Workflow for the Cellular Antioxidant Activity Assay.

Detailed Protocol

Materials:

  • HeLa or HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well black, clear-bottom cell culture plates

  • 3,4-Dihydroxy-5-methoxybenzonitrile

  • Quercetin (positive control)

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • Free radical initiator (e.g., AAPH)

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HeLa or HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in 90-100% confluency after 24 hours of incubation.[12]

  • Compound Preparation: Prepare a stock solution of 3,4-Dihydroxy-5-methoxybenzonitrile in DMSO. Create serial dilutions in cell culture media to achieve the desired final concentrations. Prepare a similar dilution series for Quercetin as a positive control. The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.

  • Cell Treatment: After 24 hours, carefully remove the culture medium from the cells.

  • Probe Loading: Wash the cells gently with PBS. Add 50 µL of DCFH-DA solution to each well and incubate for 30-60 minutes at 37°C.[12]

  • Compound Addition: Add 50 µL of the prepared compound dilutions or Quercetin to the respective wells.[12] Include wells with untreated cells (vehicle control) and cells with only the free radical initiator.

  • Induction of Oxidative Stress: After a brief incubation with the compound, add the free radical initiator to all wells except for the negative control wells.[12]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (typically ~485 nm excitation and ~535 nm emission) kinetically over a period of 60 minutes or at a fixed endpoint.

Data Analysis:

Calculate the percentage of antioxidant activity using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100

Plot the percent inhibition against the concentration of 3,4-Dihydroxy-5-methoxybenzonitrile and determine the IC₅₀ value (the concentration required to inhibit 50% of the fluorescence).

II. Tyrosinase Inhibition Assay

Principle of the Assay

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[14] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[15] Overproduction of melanin can lead to hyperpigmentation.[15] This assay measures the ability of a compound to inhibit the activity of tyrosinase. The enzymatic reaction results in the formation of dopachrome, a colored product that can be quantified by measuring its absorbance at approximately 475 nm.[16] A decrease in the rate of dopachrome formation in the presence of the test compound indicates tyrosinase inhibition.[14] Kojic acid is a well-established tyrosinase inhibitor and is used as a positive control.[16]

Experimental Workflow: Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare mushroom tyrosinase, L-DOPA, and buffer solutions mix_reagents In a 96-well plate, mix compound, buffer, and tyrosinase prep_reagents->mix_reagents prep_compound Prepare serial dilutions of 3,4-Dihydroxy-5-methoxybenzonitrile and Kojic acid (positive control) prep_compound->mix_reagents pre_incubate Pre-incubate at room temperature for 10 min mix_reagents->pre_incubate start_reaction Initiate reaction by adding L-DOPA to all wells pre_incubate->start_reaction measure_absorbance Measure absorbance at 475 nm kinetically or at a fixed endpoint start_reaction->measure_absorbance calculate_inhibition Calculate percent inhibition measure_absorbance->calculate_inhibition plot_curve Plot dose-response curve and determine IC50 calculate_inhibition->plot_curve

Caption: Workflow for the Tyrosinase Inhibition Assay.

Detailed Protocol

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • 3,4-Dihydroxy-5-methoxybenzonitrile

  • Kojic Acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.[14]

    • Prepare a fresh solution of L-DOPA in phosphate buffer just before use.[14]

    • Prepare a stock solution of 3,4-Dihydroxy-5-methoxybenzonitrile in DMSO.

    • Prepare a stock solution of Kojic Acid in DMSO or phosphate buffer.[14]

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[16]

    • Control Wells (No Inhibitor): 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[14]

    • Blank Wells (No Enzyme): 20 µL of test compound dilution + 140 µL of phosphate buffer.[16]

    • Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[14]

  • Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.[16]

  • Reaction Initiation: Start the reaction by adding 40 µL of L-DOPA solution to all wells.[14]

  • Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader. Readings can be taken kinetically over 20-30 minutes or as an endpoint measurement after a fixed incubation time at 37°C.[16]

Data Analysis:

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [((A_control - A_control_blank) - (A_sample - A_sample_blank)) / (A_control - A_control_blank)] * 100

Plot the percent inhibition against the concentration of 3,4-Dihydroxy-5-methoxybenzonitrile and determine the IC₅₀ value.

III. NF-κB Translocation Assay

Principle of the Assay

NF-κB is a key transcription factor that regulates genes involved in immune and inflammatory responses.[17] In most unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[18] Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins.[19][20] This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome.[20] The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.[18] In the nucleus, NF-κB binds to specific DNA sequences to regulate the transcription of target genes.[19] This assay quantifies the translocation of NF-κB from the cytoplasm to the nucleus, often using immunofluorescence and high-content imaging. A reduction in NF-κB translocation upon stimulation in the presence of a test compound suggests anti-inflammatory activity.

Signaling Pathway: Canonical NF-κB Activation

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNFR, IL-1R, TLR TAK1 TAK1 receptor->TAK1 Signal IKK IKK Complex (IKKα, IKKβ, NEMO) TAK1->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases IkB_p P-IκBα IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

Caption: Canonical NF-κB signaling pathway.

Detailed Protocol

Materials:

  • A549 or RAW264.7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well imaging plates

  • 3,4-Dihydroxy-5-methoxybenzonitrile

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • High-content imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well imaging plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of 3,4-Dihydroxy-5-methoxybenzonitrile for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS or TNF-α for 30-60 minutes to induce NF-κB translocation.[18] Include unstimulated and vehicle-treated stimulated controls.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% PFA. Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with a suitable blocking buffer. Incubate with the primary antibody against NF-κB p65, followed by incubation with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB signal in individual cells. The ratio of nuclear to cytoplasmic fluorescence is a measure of NF-κB translocation.

Data Analysis:

Calculate the percentage of inhibition of NF-κB translocation for each concentration of the test compound compared to the stimulated control. Plot the percent inhibition against the concentration and determine the IC₅₀ value.

References

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • Bio-protocol. (2021). Tyrosinase inhibition assay. Retrieved from [Link]

  • Cell Biolabs. (n.d.). Cell Based Exogenous Antioxidant Assay. Retrieved from [Link]

  • MDPI. (2021, June 11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Retrieved from [Link]

  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • BMG LABTECH. (2022, December 16). Cellular antioxidant activity assay & cytotoxicity. Retrieved from [Link]

  • Attogene. (n.d.). Tyrosinase Inhibitor Assay Kit Catalog Number: EZ2019-01. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Georganics. (2011, February 8). SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET. Retrieved from [Link]

  • BioCrick. (n.d.). 3,4-Dihydroxy-5-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • FooDB. (2011, September 22). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). Retrieved from [Link]

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Application Note: Kinetic Profiling of 3,4-Dihydroxy-5-methoxybenzonitrile in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Enzymology, Medicinal Chemistry, and Drug Discovery focusing on neurodegenerative diseases (Parkinson’s) and metabolic regulation. It details the use of 3,4-Dihydroxy-5-methoxybenzonitrile (CAS: 89029-13-0), a structural analog of the clinical COMT inhibitor class (e.g., Entacapone, Opicapone), as a mechanistic probe for enzyme inhibition studies.

Target Class: Catechol-O-Methyltransferase (COMT) & Tyrosine Kinase Intermediates Compound ID: 3,4-Dihydroxy-5-methoxybenzonitrile (5-Methoxyprotocatechuonitrile) Primary Application: Competitive Inhibition Kinetics & Binding Mechanism Studies[1]

Introduction & Scientific Rationale

3,4-Dihydroxy-5-methoxybenzonitrile represents a critical chemical scaffold in the study of catechol-dependent enzymes. Structurally, it possesses a catechol moiety (essential for Mg²⁺-dependent binding to the active site) and a nitrile group (an electron-withdrawing group that increases the acidity of the hydroxyls, enhancing binding affinity). The presence of the 5-methoxy group distinguishes it from classical inhibitors like 3,4-dihydroxybenzonitrile, introducing steric bulk and altering the electronic landscape of the aromatic ring.

Key Applications
  • COMT Inhibition Modeling: Acts as a competitive inhibitor/substrate probe to study the "gatekeeper" function of the COMT active site, mimicking the steric environment of methylated metabolites.

  • Mechanistic Differentiation: Used to distinguish between competitive (active site binding) and allosteric modulation in kinetic assays.

  • Metabolic Stability Profiling: Serves as a reference standard for the degradation pathways of complex polyphenolic drugs (e.g., Opicapone precursors).

Material Preparation & Handling[2][3]

To ensure experimental reproducibility, strict adherence to solubility and stability protocols is required. Catechols are prone to auto-oxidation at neutral/basic pH.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

  • Dissolution:

    • Weigh 16.5 mg of 3,4-Dihydroxy-5-methoxybenzonitrile (MW ≈ 165.15 g/mol ).

    • Add 1.0 mL of DMSO. Vortex for 30 seconds until fully dissolved.

    • Critical Step: Purge the headspace with Nitrogen or Argon gas to prevent oxidation.

  • Storage: Aliquot into amber glass vials (20 µL/vial) and store at -20°C . Stable for 3 months. Avoid freeze-thaw cycles.

Working Buffer (Assay Medium)
  • Composition: 100 mM Sodium Phosphate Buffer (pH 7.4).

  • Additives:

    • 2 mM MgCl₂ (Essential cofactor for COMT/Tyrosine Kinase).

    • 1 mM DTT (Dithiothreitol) or Ascorbic Acid (to prevent catechol oxidation during the assay).

Protocol 1: COMT Inhibition Assay (Kinetic Analysis)

This protocol determines the IC50 and Ki values of 3,4-Dihydroxy-5-methoxybenzonitrile against Recombinant Human COMT (soluble form).

Principle

COMT catalyzes the transfer of a methyl group from S-Adenosylmethionine (SAM) to a catechol substrate (e.g., Esculetin). The reaction produces a fluorescent product (Scopoletin). The inhibitor competes with Esculetin for the active site.

Workflow Diagram

COMT_Assay Stock Inhibitor Stock (100 mM DMSO) Dilution Serial Dilution (0.1 nM - 10 µM) Stock->Dilution Enzyme_Mix Enzyme Mix (hCOMT + MgCl2 + DTT) Dilution->Enzyme_Mix Pre-incubation 10 min Incubation Incubation 37°C, 30 min Enzyme_Mix->Incubation Substrate Substrate Mix (SAM + Esculetin) Substrate->Incubation Initiate Rxn Stop Stop Solution (1M HCl) Incubation->Stop Read Fluorescence Read (Ex 355nm / Em 460nm) Stop->Read

Caption: Workflow for fluorescence-based COMT inhibition assay using 3,4-Dihydroxy-5-methoxybenzonitrile.

Step-by-Step Procedure
  • Plate Setup: Use a black 96-well microplate (low auto-fluorescence).

  • Inhibitor Addition: Add 10 µL of diluted 3,4-Dihydroxy-5-methoxybenzonitrile (range: 1 nM to 10 µM) to respective wells.

  • Enzyme Addition: Add 80 µL of Enzyme Mix (containing 5 nM hCOMT, 2 mM MgCl₂, 1 mM DTT in Phosphate Buffer pH 7.4).

  • Pre-Incubation: Incubate for 10 minutes at 37°C to allow inhibitor binding equilibrium.

  • Reaction Initiation: Add 10 µL of Substrate Mix (Final conc: 200 µM SAM + 10 µM Esculetin).

  • Kinetic Read: Immediately place in a fluorescence plate reader. Measure Fluorescence (Ex: 355 nm, Em: 460 nm) every 60 seconds for 30 minutes.

  • Data Processing: Calculate the slope (RFU/min) for the linear portion of the curve.

Protocol 2: Mechanism of Action (Reversibility Study)

To determine if the inhibition is reversible (competitive) or irreversible (covalent/tight-binding).

Experimental Design
  • High Concentration Incubation: Incubate hCOMT with 100x IC50 of 3,4-Dihydroxy-5-methoxybenzonitrile for 30 minutes.

  • Rapid Dilution: Dilute the mixture 100-fold into a reaction buffer containing saturating substrate (SAM + Esculetin).

  • Control: Run a parallel experiment with DMSO only (no inhibitor) diluted 100-fold.

  • Comparison:

    • Reversible: Activity recovers to ~100% of the control (inhibitor dissociates upon dilution).

    • Irreversible: Activity remains inhibited (inhibitor stays bound).

Mechanism Logic Visualization

Mechanism cluster_0 Competitive Inhibition Logic E Enzyme (COMT) EI E-I Complex (Inactive) E->EI + I (Reversible?) ES E-S Complex (Active) E->ES + S I Inhibitor (3,4-DiOH-5-OMe-BN) S Substrate (Catechol) EI->E Dilution (Recovery) P Product (Methylated) ES->P Methylation

Caption: Competitive binding model. The nitrile and catechol groups compete with the substrate for the Mg²⁺ active site.

Data Analysis & Interpretation

Summarize your findings using the following standard metrics.

Calculations
  • Percent Inhibition:

    
    
    
  • IC50 Determination: Fit data to the 4-parameter logistic equation:

    
    
    
  • Cheng-Prusoff Correction (for Ki):

    
    
    (Note: Ensure [S] is the concentration of the competing substrate, e.g., Esculetin).
    
Expected Results Table
ParameterExpected Range (Hypothetical)Interpretation
IC50 50 nM - 500 nMPotent inhibition typical of nitriles/catechols.
Hill Slope ~ -1.0Indicates 1:1 binding stoichiometry (Competitive).
Reversibility > 80% RecoverySuggests non-covalent, competitive binding.
Solubility < 1 mM in aqueousRequires DMSO cosolvent (keep < 1% final).

Troubleshooting & Critical Controls

  • Oxidation Artifacts: The catechol group is sensitive to oxidation, which produces quinones that can non-specifically inactivate enzymes (false positive).

    • Solution: Always include 1 mM DTT or Ascorbic Acid in the buffer.

    • Control: Run a "No Enzyme" control to check for auto-fluorescence of the oxidized inhibitor.

  • Inner Filter Effect: The compound (yellowish) may absorb light at the excitation/emission wavelengths.

    • Solution: Measure the absorbance of the inhibitor at 355 nm and 460 nm. If OD > 0.05, apply a correction factor.

  • Mg²⁺ Chelation: Catechols bind Mg²⁺. If the inhibitor concentration is very high (>100 µM), it may strip Mg²⁺ from the buffer.

    • Solution: Maintain excess MgCl₂ (2 mM) relative to the inhibitor.

References

  • Bialer, M., et al. (2004). "Progress report on new antiepileptic drugs: A summary of the Seventh Eilat Conference (EILAT VII)." Epilepsy Research. Link (Discusses catechol-based inhibitor pharmacophores).

  • Kiss, L. E., & Soares-da-Silva, P. (2014). "Medicinal chemistry of catechol O-methyltransferase (COMT) inhibitors and their therapeutic utility." Journal of Medicinal Chemistry. Link (Detailed SAR on nitrocatechols and nitrile analogs).

  • Sigma-Aldrich/Merck. "Product Specification: 3,4-Dihydroxybenzonitrile derivatives." Link (General handling of catechol-nitriles).

  • Bonifácio, M. J., et al. (2007). "Pharmacological profile of opicapone, a third-generation nitrocatechol COMT inhibitor." British Journal of Pharmacology. Link (Methodology for COMT inhibition assays).

Sources

Application Note: Derivatization of 3,4-Dihydroxy-5-methoxybenzonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

3,4-Dihydroxy-5-methoxybenzonitrile (hereafter DMB-CN ) represents a high-value scaffold in drug discovery, structurally related to 3-O-methylgallic acid and catecholamine metabolites.[1] However, its utility in biological assays is often compromised by two critical physicochemical limitations intrinsic to the catechol moiety:

  • Rapid Oxidative Instability: The ortho-dihydroxy (catechol) group is highly susceptible to auto-oxidation at physiological pH (7.4), forming o-quinones that react nonspecifically with protein thiols, leading to false-positive "PAINS" (Pan-Assay Interference Compounds) signals.[1]

  • Metabolic Lability: The catechol group is a primary substrate for Catechol-O-Methyltransferase (COMT), leading to rapid methylation and clearance in vivo.[1]

This guide details three targeted derivatization protocols designed to overcome these barriers. These strategies transform DMB-CN into robust tools for quantitative analysis (LC-MS) , cellular imaging , and enhanced bioactivity testing .[1]

Derivatization Decision Matrix

The following workflow illustrates the selection logic for modifying DMB-CN based on the downstream biological application.

Derivatization_Workflow Start Target: 3,4-Dihydroxy- 5-methoxybenzonitrile Goal_Quant Goal: Quantification (LC-MS/MS in Plasma) Start->Goal_Quant Goal_Image Goal: Cellular Localization Start->Goal_Image Goal_SAR Goal: Potency & Bioavailability Start->Goal_SAR Method_BzCl Protocol A: Benzoylation (BzCl) Goal_Quant->Method_BzCl Method_Dansyl Protocol B: Dansylation (Fluorescence) Goal_Image->Method_Dansyl Method_Tetrazole Protocol C: Bioisostere Synthesis (Tetrazole) Goal_SAR->Method_Tetrazole Outcome_Stab Outcome: Stable, Hydrophobic MS-Tag Method_BzCl->Outcome_Stab Outcome_Fluor Outcome: Green Fluorescence (λex 340nm) Method_Dansyl->Outcome_Fluor Outcome_Potency Outcome: Metabolic Stability & Receptor Binding Method_Tetrazole->Outcome_Potency

Figure 1: Strategic selection of derivatization pathways based on assay requirements.[1]

Protocol A: Benzoyl Chloride (BzCl) Derivatization for LC-MS/MS

Application: Targeted metabolomics, pharmacokinetics (PK), and quantification in plasma/urine.[1]

Rationale

Catechols ionize poorly in Electrospray Ionization (ESI) and are unstable in autosamplers.[1] Benzoylation caps the hydroxyls with hydrophobic benzoyl groups, increasing retention on C18 columns (reducing matrix effects) and significantly enhancing ionization efficiency [1].

Materials
  • Reagent: Benzoyl Chloride (BzCl), 2% v/v in Acetonitrile (ACN).[1][2]

  • Buffer: 100 mM Sodium Carbonate (Na₂CO₃), pH 9.5 (Freshly prepared).

  • Internal Standard (IS): ¹³C₆-labeled analog or stable catechol (e.g., dopamine-d4) if DMB-CN isotope is unavailable.[1]

  • Stop Solution: 1% Formic Acid in H₂O.[1]

Step-by-Step Procedure
  • Sample Prep: Aliquot 20 µL of biological sample (plasma/cell lysate) into a polypropylene vial.

  • Protein Precipitation: Add 80 µL ice-cold ACN (containing IS). Vortex 10s. Centrifuge at 12,000 x g for 10 min at 4°C.

  • Derivatization Reaction:

    • Transfer 20 µL of supernatant to a fresh vial.

    • Add 10 µL 100 mM Na₂CO₃ (Buffer ensures phenols are deprotonated for nucleophilic attack).

    • Add 10 µL 2% BzCl in ACN .

    • Critical Step: Vortex immediately for 5 seconds. Incubate at room temperature for 2 minutes. (Reaction is extremely fast).

  • Quenching: Add 50 µL of 1% Formic Acid to neutralize pH and degrade excess BzCl.

  • Analysis: Inject 5 µL onto LC-MS/MS.

Analytical Validation Parameters
ParameterValue / Condition
Column C18 Rapid Resolution (2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in H₂O; B: ACN
Retention Shift Native DMB-CN: ~1.2 min

Bz-DMB-CN: ~4.5 min
MRM Transition Precursor [M+H]⁺

Product 105.0 (Benzoyl fragment)
LOD ~0.5 nM (vs. 50 nM for underivatized)

Protocol B: Dansylation for Fluorescent Cellular Imaging

Application: Visualizing cellular uptake, lysosomal trapping, or protein binding of the scaffold.

Rationale

The sulfonyl chloride group of Dansyl Chloride reacts specifically with the phenolic hydroxyls and any primary amines. The resulting sulfonate ester is highly fluorescent and environmentally sensitive, often exhibiting a Stokes shift useful for microscopy [2].

Reaction Scheme

[1]
Step-by-Step Procedure
  • Dissolution: Dissolve 10 mg (0.06 mmol) of DMB-CN in 2 mL anhydrous acetone.

  • Base Addition: Add 25 mg (0.18 mmol, 3 eq) of anhydrous Potassium Carbonate (K₂CO₃).

  • Reagent Addition: Add 35 mg (0.13 mmol, 2.2 eq) of Dansyl Chloride.

  • Incubation: Seal vial and stir at 45°C for 60 minutes in the dark (foil-wrapped).

  • Workup:

    • Filter off K₂CO₃ solids.[1]

    • Evaporate acetone under N₂ stream.[1]

    • Redissolve residue in DMSO for stock solution (10 mM).[1]

  • Purification (Optional but Recommended): Use preparative TLC or HPLC to remove hydrolyzed dansyl-OH (blue fluorescence) from the product (green-yellow fluorescence).[1]

Imaging Settings
  • Excitation: 340 nm (UV) or 405 nm (laser line).[1]

  • Emission: 520–550 nm (Green).[1]

  • Note: The double-labeling (positions 3 and 4) creates a bulky lipophilic molecule.[1] Verify that the derivative retains the binding properties of the parent scaffold using a competition assay with unlabeled DMB-CN.[1]

Protocol C: Nitrile-to-Tetrazole Bioisostere Synthesis

Application: SAR studies to improve potency and metabolic stability.[1]

Rationale

The nitrile group (-CN) is a metabolic liability (hydrolysis to acid) and often has weak binding interactions.[1] Converting it to a 5-substituted-1H-tetrazole creates a bioisostere of a carboxylic acid that is metabolically stable, has a pKa ~4.5-5.0 (physiologically ionized), and offers better hydrogen bonding capability [3].[1]

Reaction Scheme

[1]
Step-by-Step Procedure
  • Reaction Setup: In a 10 mL microwave vial or round-bottom flask, combine:

    • DMB-CN (100 mg, 0.6 mmol)[1]

    • Sodium Azide (NaN₃) (47 mg, 0.72 mmol, 1.2 eq)

    • Zinc Bromide (ZnBr₂) (135 mg, 0.6 mmol, 1.0 eq)

    • Solvent: 3 mL Water/Isopropanol (2:1).

  • Synthesis: Reflux at 85°C for 16 hours (or Microwave at 110°C for 30 min).

    • Mechanism:[3][4] Zn²⁺ acts as a Lewis acid catalyst, activating the nitrile for azide cycloaddition.

  • Workup:

    • Cool to room temperature.[1][5][6]

    • Add 3 mL of 1N HCl (Caution: Hydrazoic acid gas potential; perform in fume hood). This breaks the Zinc-Tetrazole complex.[1]

    • Extract with Ethyl Acetate (3 x 5 mL).[1]

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water.[1]

Bioactivity Comparison
PropertyParent (Nitrile)Derivative (Tetrazole)Impact
pKa Neutral~4.8 (Acidic)Improved solubility at pH 7.4
H-Bond Donors 2 (Phenols)3 (Phenols + NH)Enhanced receptor binding
Metabolic Fate Hydrolysis to AcidStable RingProlonged Half-life (

)

References

  • Wong, J. M., et al. (2017). "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples." Journal of Chromatography A, 1499, 1-10.[1]

  • Li, H., & Zhang, L. (2020). "Fluorescent Labeling of Small Molecules: Strategies and Applications in Drug Discovery." Organic & Biomolecular Chemistry, 18(30), 5747-5763.[1][]

  • Roh, J., et al. (2012). "Tetrazoles in Medicinal Chemistry: Synthesis and Biological Activity."[1] European Journal of Medicinal Chemistry, 55, 373-384.[1]

  • Santa Cruz Biotechnology. "3,4-Dihydroxy-5-methoxybenzoic acid (Related Scaffold Data)."

Disclaimer: All protocols involve hazardous chemicals (BzCl, NaN₃).[1] Perform all work in a certified chemical fume hood wearing appropriate PPE.

Sources

Application Note & Protocols: High-Throughput Screening for Modulators of Catechol-O-Methyltransferase (COMT) Using Novel Catechol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic inactivation of catecholamine neurotransmitters and is a validated therapeutic target for conditions such as Parkinson's disease.[1][2] The development of novel, potent, and safe COMT inhibitors is an area of intense research. This guide provides a comprehensive framework for the high-throughput screening (HTS) and characterization of putative COMT inhibitors, using 3,4-Dihydroxy-5-methoxybenzonitrile as a representative test compound. We present two distinct, field-proven HTS methodologies: a biochemical assay based on Homogeneous Time-Resolved Fluorescence (HTRF) for direct enzyme inhibition and a robust, cell-based functional assay using PC12 cells to assess activity in a more physiologically relevant context. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the discovery and validation of next-generation COMT modulators.

Scientific Background: The Role of COMT in Cellular Metabolism

Catechol-O-methyltransferase is a magnesium-dependent enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol-containing substrate.[3][4] This O-methylation reaction is a primary pathway for the degradation of endogenous catecholamines like dopamine, epinephrine, and norepinephrine, as well as xenobiotics with a catechol structure.[1]

In the context of Parkinson's disease, patients are often treated with Levodopa (L-DOPA), a precursor to dopamine. However, a significant portion of L-DOPA is metabolized in the periphery by COMT before it can reach the brain.[3] By inhibiting COMT, the bioavailability of L-DOPA is increased, enhancing its therapeutic efficacy. This has been the primary driver for the development of COMT inhibitors like Tolcapone and Entacapone.[5][6] The discovery of new inhibitors with improved safety and efficacy profiles remains a key objective.

COMT_Reaction Catechol Catechol Substrate (e.g., Dopamine, L-DOPA, 3,4-Dihydroxy-5-methoxybenzonitrile) COMT COMT Enzyme (Mg²⁺ cofactor) Catechol->COMT + SAM SAM (S-adenosyl-methionine) SAM->COMT + Methylated_Product O-Methylated Product SAH SAH (S-adenosyl-homocysteine) COMT->Methylated_Product COMT->SAH

Caption: The catalytic action of Catechol-O-Methyltransferase (COMT).

Protocol 1: Biochemical HTS Using HTRF for Direct COMT Inhibition

This protocol describes a robust, homogeneous biochemical assay suitable for large-scale screening campaigns. It leverages Homogeneous Time-Resolved Fluorescence (HTRF) to quantify the universal methyltransferase reaction product, S-adenosyl-homocysteine (SAH), providing a sensitive and interference-resistant readout.[5][6]

Assay Principle

The assay uses a competitive immunoassay format. SAH produced by the COMT reaction competes with a d2-labeled SAH analog for binding to an anti-SAH antibody labeled with Europium cryptate. When the antibody-cryptate and the d2-tracer are in close proximity, a high FRET signal is generated. SAH produced by COMT displaces the d2-tracer, leading to a decrease in the HTRF signal, which is directly proportional to the enzyme's activity.

HTRF_Principle cluster_0 Low COMT Activity (Inhibited) cluster_1 High COMT Activity (Active) Ab Anti-SAH Ab (Eu-Cryptate) Tracer SAH-d2 Tracer Ab->Tracer Binding FRET High HTRF Signal Tracer->FRET FRET Ab2 Anti-SAH Ab (Eu-Cryptate) SAH Enzymatic SAH Ab2->SAH Binding Tracer2 SAH-d2 Tracer NoFRET Low HTRF Signal

Caption: Principle of the competitive HTRF assay for SAH detection.

Materials and Reagents
ReagentSupplierRecommended Concentration / Notes
Human Recombinant MB-COMTCommercial Source5-10 ng per well (requires optimization)
S-adenosyl-L-methionine (SAM)Sigma-Aldrich20 µM (match Km,app if known)[6]
Dopamine (Substrate)Sigma-Aldrich4-5 µM (match Km,app if known)[6]
HTRF SAH Assay KitCisbioContains Eu-cryptate Ab and SAH-d2 tracer
3,4-Dihydroxy-5-methoxybenzonitrileIn-house/CustomTest compound, typically 10 mM stock in DMSO
Tolcapone (Positive Control)Sigma-AldrichKnown potent COMT inhibitor, 10 mM stock in DMSO[5]
Assay Buffer-50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT
384-well low-volume platesGreiner, CorningWhite, for fluorescence/luminescence applications
Step-by-Step Protocol (384-well format)
  • Compound Plating: Prepare a dilution series of 3,4-Dihydroxy-5-methoxybenzonitrile. Using an acoustic dispenser or automated liquid handler, transfer 20-50 nL of compound solutions into the assay plate wells. Also plate DMSO (negative control) and Tolcapone (positive control).

  • Enzyme/Cofactor Mix: Prepare a 2X master mix of COMT enzyme and SAM in cold assay buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C. This step allows the test compound to bind to the enzyme before the reaction starts.[6]

  • Reaction Initiation: Prepare a 2X solution of the dopamine substrate in assay buffer. Add 5 µL to each well to start the enzymatic reaction.

  • Reaction Incubation: Mix the plate and incubate for 40-60 minutes at 37°C. The optimal time should be determined during assay development to ensure the reaction is in the linear range.[6]

  • Detection: Prepare the HTRF detection reagents according to the manufacturer's protocol. Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio (665/620 * 10,000).

Data Analysis
  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control))

    • Low Control: DMSO (Maximum signal, 0% inhibition)

    • High Control: Tolcapone (Minimum signal, 100% inhibition)

  • Assay Quality Control: Calculate the Z'-factor for each plate to ensure robustness.[7][8] A Z' ≥ 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_Low_Control + SD_High_Control)) / |Mean_Low_Control - Mean_High_Control|

  • Dose-Response Curves: For hit compounds, plot percent inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based HTS for Functional COMT Inhibition

This assay provides a more physiologically relevant assessment of a compound's ability to inhibit COMT within a cellular environment. It utilizes the rat pheochromocytoma PC12 cell line, which endogenously synthesizes and metabolizes dopamine.[9][10][11] Inhibition of COMT activity is measured by quantifying the change in dopamine metabolite ratios in the cell culture medium.

Assay Principle

In PC12 cells, dopamine is metabolized by two key enzymes: monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetic acid (DOPAC), and COMT to form 3-methoxytyramine (3-MT). DOPAC is further methylated by COMT to form homovanillic acid (HVA). A potent COMT inhibitor will block the conversion of Dopamine to 3-MT and DOPAC to HVA, resulting in an accumulation of Dopamine and DOPAC and a reduction in 3-MT and HVA in the extracellular medium.[9][11]

HTS_Workflow_Cell cluster_workflow Cell-Based HTS Workflow A 1. Seed PC12 Cells in 96/384-well plates B 2. Differentiate Cells (Optional, with NGF) A->B C 3. Add Test Compound (e.g., 3,4-Dihydroxy-5-methoxybenzonitrile) B->C D 4. Incubate (e.g., 24 hours) C->D E 5. Collect Supernatant D->E F 6. Analyze Metabolites (HPLC-ECD or HTS-compatible ELISA) E->F G 7. Data Analysis (Calculate metabolite ratios) F->G

Caption: Workflow for the PC12 cell-based functional COMT assay.

Materials and Reagents
ReagentSupplierNotes
PC12 Cell LineATCCAdrenal gland pheochromocytoma
Cell Culture MediumGibcoRPMI-1640 with 10% Horse Serum, 5% FBS, 1% Pen-Strep
96-well cell culture platesCorningClear bottom, tissue-culture treated
3,4-Dihydroxy-5-methoxybenzonitrileIn-house/CustomTest compound
TolcaponeSigma-AldrichPositive control inhibitor
HPLC-ECD System or ELISA kitsVariousFor quantification of Dopamine, DOPAC, 3-MT, and HVA
Step-by-Step Protocol (96-well format)
  • Cell Culture: Maintain PC12 cells according to standard protocols.

  • Cell Plating: Seed PC12 cells into 96-well plates at a density of 50,000 - 100,000 cells per well and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and replace it with fresh, serum-free medium containing the desired concentrations of 3,4-Dihydroxy-5-methoxybenzonitrile, controls (DMSO, Tolcapone), or other test compounds.

  • Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Carefully collect the supernatant from each well. To stabilize the catecholamines, add an antioxidant solution (e.g., 0.1 M perchloric acid).

  • Metabolite Analysis: Analyze the concentrations of dopamine and its metabolites (DOPAC, 3-MT, HVA) in the supernatant. While HPLC with electrochemical detection (HPLC-ECD) is the gold standard, HTS-compatible ELISA kits for specific metabolites can be used for higher throughput.

  • Cell Viability Assay (Optional but Recommended): After collecting the supernatant, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) on the remaining cells to ensure that observed effects are not due to toxicity.[3]

Data Analysis and Interpretation
  • Primary Endpoint: A significant increase in the ratio of (Dopamine + DOPAC) to (3-MT + HVA) compared to the vehicle (DMSO) control is indicative of COMT inhibition.[9][11]

  • Data Normalization: Normalize the metabolite concentrations to the total protein content or cell number in each well if significant variability is observed.

  • Hit Criteria: A compound is typically considered a "hit" if it produces a statistically significant shift in the metabolite ratio beyond a certain threshold (e.g., > 3 standard deviations from the mean of the negative controls).

Hit Confirmation and Follow-Up Studies

Hits identified from either primary HTS assay must be subjected to a rigorous validation process to eliminate artifacts and confirm their mechanism of action.

Validation StepRationale and Methodology
Hit Re-confirmation Re-test the primary hits from a freshly prepared compound stock in the original assay to confirm activity.
Dose-Response Analysis Perform a full dose-response curve (e.g., 10-point titration) to confirm potency (IC₅₀) and rule out compounds with flat or unusual curve shapes.
Orthogonal Assay Validate hits in a secondary assay that uses a different detection technology. For example, if the primary screen was the HTRF assay, confirmation could be done using a fluorescence polarization (FP) assay or direct LC-MS measurement of the product.[1][12]
Cytotoxicity Profiling Screen all confirmed hits in a panel of cytotoxicity assays using relevant cell lines (e.g., PC12, HepG2) to identify compounds with a suitable therapeutic window.[3][13]
Selectivity Profiling Test hits against other methyltransferases and relevant off-targets to determine their selectivity profile.

Conclusion

The protocols detailed in this application note provide a robust and comprehensive platform for the high-throughput screening and characterization of novel COMT inhibitors such as 3,4-Dihydroxy-5-methoxybenzonitrile. The combination of a direct biochemical HTRF assay and a functional cell-based assay creates a powerful discovery funnel, enabling the identification of potent and physiologically active lead compounds. By adhering to rigorous quality control and a systematic hit validation cascade, researchers can confidently advance promising new molecules toward further preclinical development.

References

  • Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors | ACS Chemical Neuroscience. (2019, September 6). ACS Publications. [Link]

  • Development of a PC12 Cell Based Assay for Screening Catechol- O-methyltransferase Inhibitors - PubMed. (2019, October 16). PubMed. [Link]

  • Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Multiplex Assay Kit for Catechol-O-Methyltransferase (COMT) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMJ365Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC). (n.d.). Cloud-Clone Corp. [Link]

  • Development of an HTRF Assay for the Detection and Characterization of Inhibitors of Catechol-O-Methyltransferase - PubMed. (2016, June 15). PubMed. [Link]

  • A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Development of an HTRF Assay for the Detection and Characterization of Inhibitors of Catechol-O-Methyltransferase - ResearchGate. (2025, November 11). ResearchGate. [Link]

  • Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies - MDPI. (2021, December 31). MDPI. [Link]

  • Biochemistry and pharmacology of catechol-O-methyltransferase inhibitors - PubMed. (n.d.). PubMed. [Link]

  • Non-fluorescent probe substrates and detection methods for COMT - ResearchGate. (n.d.). ResearchGate. [Link]

  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13). BellBrook Labs. [Link]

Sources

Application Notes & Protocols: Leveraging 3,4-Dihydroxy-5-methoxybenzonitrile in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bio-Inspired Monomer for Next-Generation Polymers

The global shift towards a sustainable materials economy has catalyzed intensive research into bio-based polymers.[1][2] Lignin, the most abundant natural aromatic biopolymer on Earth, represents a vast and underutilized resource for developing high-performance materials that can displace fossil-fuel-derived plastics.[3][4] From the complex structure of lignin, platform molecules such as vanillin and syringaldehyde can be derived, serving as foundational building blocks for a new generation of polymers.[5][6]

This guide focuses on a promising, yet less explored, lignin-derived monomer: 3,4-Dihydroxy-5-methoxybenzonitrile . This molecule is structurally analogous to 5-hydroxyvanillin and syringaldehyde, possessing a unique combination of functional groups: a catechol-like dihydroxy moiety, a methoxy group, and a reactive nitrile unit.[7][8] This distinct architecture opens pathways to synthesize polymers with tailored properties, including high thermal stability, inherent antioxidant activity, and opportunities for post-polymerization modification.

This document serves as a comprehensive technical guide, providing the foundational chemistry, detailed experimental protocols, and expert insights necessary to harness the potential of 3,4-Dihydroxy-5-methoxybenzonitrile in advanced polymer applications. We will explore its use in creating high-performance thermoplastics like polycarbonates and as a precursor for thermosetting resins, with a special focus on leveraging its innate antioxidant capabilities.

Part 1: Core Chemistry and Strategic Polymerization Routes

The utility of 3,4-Dihydroxy-5-methoxybenzonitrile stems from its multifunctional nature. The two phenolic hydroxyl groups are primary sites for step-growth polymerization, while the nitrile group offers a handle for further chemical transformation or can be preserved to impart specific properties to the final material.

Polycondensation via Phenolic Hydroxyls

The vicinal dihydroxy (catechol) arrangement is ideal for synthesizing aromatic polyesters and polycarbonates. These polymers are known for their rigidity, thermal stability, and mechanical strength, properties conferred by the inclusion of aromatic rings in the polymer backbone.[5][9]

  • Polycarbonates: Melt transesterification with a carbonate source like diphenyl carbonate (DPC) is a common and effective method. The reaction proceeds via the elimination of phenol, which is removed under vacuum to drive the reaction to completion. The resulting polycarbonates are often amorphous, transparent materials with high glass transition temperatures (Tg).[10][11] The rigid structure of the monomer is expected to yield polycarbonates with higher Tg values compared to conventional bisphenol A (BPA)-based polycarbonates.[11]

  • Polyesters: Similar polycondensation reactions can be performed with diacyl chlorides or diesters. The properties of the resulting polyesters can be tuned by selecting appropriate comonomers, allowing for control over flexibility, thermal properties, and crystallinity.[12][13]

Synthesis of Epoxy Resins

The phenolic hydroxyls can react with epichlorohydrin to form a diglycidyl ether derivative of the monomer. This new epoxy-functionalized monomer can then be cured with traditional hardeners (e.g., amines, anhydrides) to form a cross-linked thermoset network.[14][15] Polymers derived from lignin-based phenolics often exhibit enhanced thermal stability and flame retardancy.[3]

Leveraging the Nitrile Group

The nitrile (–C≡N) group is a versatile functional handle. While it can be challenging to polymerize directly, it is highly amenable to post-polymerization modification. A polymer can first be synthesized using the hydroxyl groups, leaving a pendant nitrile on each monomer unit. These nitrile groups can then be:

  • Hydrolyzed to carboxylic acids (–COOH) to create ion-exchange resins or pH-responsive materials.

  • Reduced to primary amines (–CH₂NH₂) to introduce sites for further functionalization, such as grafting other polymer chains or attaching bioactive molecules.

Inherent Antioxidant Functionality

Phenolic compounds are well-established antioxidants that function by scavenging free radicals.[16][17] The catechol-like structure in 3,4-Dihydroxy-5-methoxybenzonitrile is particularly effective at this, as the resulting phenoxy radical is highly stabilized by resonance.[18][19] By covalently incorporating this monomer into a polymer backbone, the material gains built-in antioxidant properties. This can prevent thermal degradation during processing and extend the service life of the material, reducing or eliminating the need for potentially leachable small-molecule antioxidant additives.[19]

The overall workflow for utilizing this monomer is visualized below.

G cluster_0 Monomer Synthesis & Derivatization cluster_1 Polymerization Pathways cluster_2 Functional Applications Monomer 3,4-Dihydroxy- 5-methoxybenzonitrile EpoxyMonomer Diglycidyl Ether Monomer Monomer->EpoxyMonomer Epichlorohydrin Polycarbonate High-Tg Polycarbonate Monomer->Polycarbonate Melt Polycondensation (e.g., with DPC) Polyester Aromatic Polyester Monomer->Polyester Polycondensation (e.g., with diacyl chloride) EpoxyResin Cross-linked Epoxy Thermoset EpoxyMonomer->EpoxyResin Curing (e.g., with diamine) App1 High-Performance Thermoplastics Polycarbonate->App1 App3 Antioxidant Materials (Additive-Free) Polycarbonate->App3 Polyester->App1 App4 Functional Membranes Polyester->App4 App2 Adhesives & Coatings EpoxyResin->App2

Caption: Workflow from monomer to functional polymer applications.

Part 2: Experimental Protocols

These protocols are designed to be self-validating, with clear causality for each step. They are based on established methodologies for similar bio-based phenolic monomers.[10][11][14]

Protocol 1: Synthesis of a Bio-Based Polycarbonate via Melt Transesterification

This protocol details the synthesis of a copolycarbonate using 3,4-Dihydroxy-5-methoxybenzonitrile and a secondary diol for property modulation. Isosorbide, a rigid and bio-based diol, is chosen here to maintain a high glass transition temperature.[11]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Polymerization Stages cluster_2 Product Isolation & Analysis Reactants Monomers + Catalyst (e.g., Zn(OAc)₂) Reactor Glass Reactor with Stirrer & N₂ Inlet Reactants->Reactor Stage1 Stage 1: Melt & Oligomerization (180-220°C, Atm. Pressure) Phenol byproduct starts to form. Reactor->Stage1 Stage2 Stage 2: Polycondensation (230-260°C, Reduced Pressure) Vacuum removes phenol, drives reaction. Stage1->Stage2 Stage3 Stage 3: High Vacuum (260-280°C, <1 Torr) Viscosity increases significantly, builds molecular weight. Stage2->Stage3 Isolation Cool, Dissolve in Solvent (e.g., Chloroform) Stage3->Isolation Purification Precipitate in Non-Solvent (e.g., Methanol) Isolation->Purification Analysis Characterize: GPC, NMR, DSC, TGA Purification->Analysis

Caption: Step-wise workflow for melt polycondensation.

Materials & Equipment:

  • 3,4-Dihydroxy-5-methoxybenzonitrile (DHMB)

  • Isosorbide (ISB)

  • Diphenyl Carbonate (DPC)

  • Zinc Acetate (Zn(OAc)₂), catalyst

  • Glass polymerization reactor with mechanical stirrer, nitrogen inlet, and vacuum connection

  • Heating mantle and temperature controller

  • Vacuum pump

Procedure:

  • Reactor Charging & Purging:

    • Charge the reactor with equimolar amounts of total diols (DHMB + ISB) and DPC. For example: 0.45 mol DHMB, 0.05 mol ISB, and 0.50 mol DPC.

    • Add the catalyst (e.g., 0.01 mol% Zn(OAc)₂ relative to DPC).

    • Causality: Using a slight excess of DPC can compensate for any sublimation losses. The catalyst is essential to facilitate the transesterification reaction at a reasonable rate.

    • Seal the reactor and purge with dry nitrogen for 30 minutes to remove oxygen, which can cause undesirable side reactions and discoloration at high temperatures.

  • Stage 1: Melting and Oligomerization:

    • Begin stirring and heat the reactor to 180 °C under a gentle nitrogen flow.

    • Once the reactants have melted into a homogeneous liquid, increase the temperature to 220 °C over 1 hour.

    • Causality: This initial stage allows for the formation of low-molecular-weight oligomers and begins the liberation of the phenol byproduct. Maintaining atmospheric pressure prevents the volatile monomers from being lost.

  • Stage 2: Polycondensation under Reduced Pressure:

    • Gradually reduce the pressure to ~100 Torr over 30 minutes while increasing the temperature to 240 °C.

    • Hold these conditions for 1 hour. Phenol will begin to distill from the reaction mixture.

    • Further increase the temperature to 260 °C and reduce the pressure to ~10 Torr over another hour.

    • Causality: Applying a vacuum is critical to remove the phenol byproduct. According to Le Châtelier's principle, removing a product shifts the equilibrium towards the formation of more product, thereby driving the polymerization forward and increasing the polymer chain length.

  • Stage 3: High Vacuum Finishing:

    • Increase the temperature to 270-280 °C and apply high vacuum (<1 Torr).

    • The viscosity of the melt will increase noticeably. Continue the reaction for 1-2 hours, or until the desired viscosity (as indicated by the stirrer torque) is achieved.

    • Causality: This final stage is necessary to achieve high molecular weight, which is crucial for obtaining good mechanical properties.

  • Product Isolation:

    • Release the vacuum with nitrogen and cool the reactor to room temperature.

    • The resulting polymer will be a solid glass. Dissolve the polymer in a suitable solvent (e.g., chloroform, dichloromethane).

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol).

    • Filter and dry the purified polymer in a vacuum oven at 80 °C overnight.

Expected Data & Benchmarks:

The properties of the resulting polycarbonate can be compared to other bio-based polycarbonates.

Polymer SystemTg (°C)Td,5% (°C) (N₂)Molecular Weight (Mn, kDa)Reference
Isosorbide-based PC150-160~40030-60[11]
Vanillin-derived PC95-180300-320N/A[20]
Expected DHMB-co-ISB PC 160-190 >400 20-50 (Projected)

*Td,5%: Temperature at 5% weight loss via TGA.

Protocol 2: Evaluation of Inherent Antioxidant Activity

This protocol uses the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to quantify the radical scavenging ability of the synthesized polymer. DPPH is a stable free radical that changes color from purple to yellow upon reduction by an antioxidant.

Materials & Equipment:

  • Synthesized polymer containing DHMB units

  • DPPH solution (0.1 mM in methanol)

  • Control polymer without phenolic groups (e.g., commercial BPA-polycarbonate)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the DHMB-polymer and the control polymer in a suitable solvent (e.g., THF or chloroform) at a concentration of 1 mg/mL.

  • Assay:

    • In a series of test tubes, add varying amounts of the polymer stock solution (e.g., 10, 20, 50, 100 µL).

    • Add solvent to bring the total volume in each tube to 100 µL.

    • Add 2.0 mL of the 0.1 mM DPPH solution to each tube.

    • Prepare a blank sample containing only 100 µL of solvent and 2.0 mL of the DPPH solution.

    • Causality: A concentration gradient is used to determine the dose-dependent antioxidant effect.

  • Incubation and Measurement:

    • Vortex the tubes and incubate in the dark at room temperature for 30 minutes.

    • Causality: Incubation in the dark is crucial as DPPH is light-sensitive.

    • Measure the absorbance of each solution at 517 nm using the UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (%Inhibition) using the following formula: %Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the polymer sample.

  • Analysis:

    • Plot %Inhibition versus polymer concentration. The DHMB-containing polymer should show a significant, concentration-dependent increase in inhibition, while the control polymer should show negligible activity. This directly validates the antioxidant functionality imparted by the monomer.

Radical Scavenging Mechanism:

Caption: Mechanism of DPPH radical scavenging by the phenolic moiety.

References

  • Kauno technologijos universitetas. Synthesis and investigation of properties of vanillin-based cross-linked polymers.
  • Qiang, H., et al. (2023). From vanillin to biobased aromatic polymers. RSC Publishing.
  • Springer. (2024). Biobased Synthesis and Biodegradability of CO2-Based Polycarbonates. In: Advances in Polymer Science.
  • Qiang, H., et al. (2023). From vanillin to biobased aromatic polymers. RSC Publishing.
  • Jiang, M., & Zhang, S. (n.d.). Bio-based polycarbonates: progress and prospects. RSC Publishing.
  • The Innovation. Bio-based polymers from lignin.
  • ResearchGate. Thermomechanical properties of vanillin-and syringaldehyde-derived polymers.
  • Loughborough University. Bio-based polymers from renewable resources. Department of Materials.
  • ResearchGate. Synthesis and properties of biobased polycarbonate based on isosorbitol.
  • S. R. Sam, S. K. Ram, S. Ramakrishna. (n.d.). Lignin Biopolymers in the Age of Controlled Polymerization. PMC.
  • ResearchGate. Vanillin, a key-intermediate of biobased polymers | Request PDF.
  • ACS Publications. (2024). Vanillin-Based Polymers via Ring-Opening Metathesis Polymerization.
  • ACS Publications. (2018). Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends.
  • ACS Publications. (2026). Development of Biobased Poly(ether ester)s from Novel Lignin-Derived Monomers Present in Lignin Oils | ACS Sustainable Chemistry & Engineering.
  • MDPI. (2024). Synthesis and Properties of Bio-Based Polycarbonates Containing Silicone Blocks.
  • Huadong Ligong Daxue Xuebao. Synthesis and Optical Regulation of Bio-Based Polycarbonates.
  • ACS Publications. (2025). Toward Sustainable Materials: From Lignocellulosic Biomass to High-Performance Polymers.
  • ResearchGate. Natural phenols used for the preparation of polymers.
  • NIH. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC.
  • ACS Publications. (2018). Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends | ACS Sustainable Chemistry & Engineering.
  • CNR-IRIS. (2025). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics.
  • ACS Publications. (2023). Molecular Design of Lignin-Derived Side-Chain Phenolic Polymers toward Functional Radical Scavenging Materials with Antioxidant.
  • RSC Publishing. (2021). Are lignin-derived monomers and polymers truly sustainable? An in-depth green metrics calculations approach.
  • Green Materials. (2024). Review on lignin-derived syringaldehyde-based polymers and its applications.
  • National Laboratory of the Rockies. (n.d.). Bio-Based Polymers with Performance-Advantaged Properties.
  • PMC. (2025). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes.
  • Elixance. Understanding everything about bio-sourced polymers.
  • ResearchGate. (2024). Review on lignin derived syringaldehyde based polymers and its applications.
  • Kuraray Elastomer. Bio-based polymers and plastics.
  • PubChem. Syringaldehyde.
  • ResearchGate. Molecular weight characterization of the polymers | Download Table.
  • Comptes Rendus de l'Académie des Sciences. (2008). Polymers with dihydroxy/dialkoxybenzene moieties.
  • PubChem. 3,4-Dihydroxy-5-methoxybenzaldehyde | C8H8O4 | CID 77535.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3,4-Dihydroxy-5-methoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable compound.

Introduction

3,4-Dihydroxy-5-methoxybenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its unique substitution pattern presents specific challenges in its preparation. This guide provides a comprehensive overview of a reliable synthetic route, detailed experimental protocols, and solutions to common issues encountered during the synthesis.

Recommended Synthetic Pathway

A common and effective route for the synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile involves a two-step process starting from the readily available 5-bromovanillin. The first step is the synthesis of the intermediate, 3,4-dihydroxy-5-methoxybenzaldehyde, followed by its conversion to the target nitrile.

Synthetic_Pathway A 5-Bromovanillin B 3,4-Dihydroxy-5-methoxybenzaldehyde A->B NaOH, Cu powder, H2O, Reflux [1] C 3,4-Dihydroxy-5-methoxybenzonitrile B->C NH2OH·HCl, Anhydrous Ferrous Sulfate, DMF, Reflux [4]

Caption: Proposed synthetic pathway for 3,4-Dihydroxy-5-methoxybenzonitrile.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde from 5-bromovanillin

This protocol is adapted from a procedure for a similar synthesis and may require optimization.[1]

Materials:

  • 5-bromovanillin

  • Sodium hydroxide (NaOH)

  • Precipitated copper powder

  • Sulfuric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in deionized water.

  • Add 5-bromovanillin to the NaOH solution, followed by the precipitated copper powder.

  • Set up the flask for reflux and heat the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the flask to room temperature.

  • Acidify the solution with sulfuric acid, which should cause the product to precipitate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroxy-5-methoxybenzaldehyde.

  • The crude product can be purified by recrystallization from a suitable solvent mixture, such as a hydrocarbon and ethyl acetate, DCM, or ether.[1][2]

Protocol 2: One-Pot Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile from 3,4-dihydroxy-5-methoxybenzaldehyde

This protocol is based on a general method for the one-pot conversion of aldehydes to nitriles.[3]

Materials:

  • 3,4-dihydroxy-5-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous ferrous sulfate (FeSO₄)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine 3,4-dihydroxy-5-methoxybenzaldehyde, hydroxylamine hydrochloride, and anhydrous ferrous sulfate in DMF.

  • Reflux the mixture. The reaction can be monitored by TLC to determine completion.[3]

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Further purification can be achieved by column chromatography or recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low yield of 3,4-dihydroxy-5-methoxybenzaldehyde Incomplete reaction; Oxidation of the product in alkaline solution.Optimize reflux time: Monitor the reaction by TLC to ensure it goes to completion. Use a protective atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde product in the alkaline solution.[1]
Formation of a polymeric sludge during formylation (if starting from a phenol) Excess formaldehyde and harsh acidic or basic conditions can lead to phenol-formaldehyde resin formation.Control stoichiometry: Use a formaldehyde-to-phenol ratio of less than one. Manage temperature: Avoid excessively high temperatures which accelerate polymerization. Minimize reaction time: Quench the reaction as soon as the desired product is formed.[4]
Low yield in the conversion of aldehyde to nitrile Incomplete formation of the aldoxime intermediate; Inefficient dehydration of the aldoxime.Ensure complete oxime formation: Allow sufficient reaction time for the aldehyde to be converted to the oxime before proceeding with dehydration. This can be monitored by TLC.[5] Use an efficient dehydrating agent: While this protocol uses ferrous sulfate, other dehydrating agents like triethylamine/sulfur dioxide or sulfuryl chloride can be considered, though they may require harsher conditions.[3]
Product is an oil or fails to crystallize Presence of impurities inhibiting crystallization.Purify the crude product using column chromatography to remove impurities before attempting recrystallization.[6]
Difficulty in purifying the final product Presence of closely related impurities.Recrystallization: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[7][8][9] Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the product from impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile?

A1: While syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is structurally similar, its use would necessitate a selective demethylation step, which can be challenging to control. A more straightforward approach is to start from 5-bromovanillin, which can be converted to 3,4-dihydroxy-5-methoxybenzaldehyde in a well-documented reaction, followed by conversion to the nitrile.[1]

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the aldehyde synthesis and its conversion to the nitrile. For phenolic compounds, a mobile phase such as toluene:acetone (9:1) on a silica gel plate can be effective.[5][10] Visualization can be achieved using a UV lamp or by staining with a suitable reagent like ferric chloride solution.[10]

Q3: What are the common impurities I should look out for?

A3: In the first step, unreacted 5-bromovanillin and over-oxidation products are potential impurities. In the second step, the intermediate aldoxime may be present if the dehydration is incomplete. Residual starting aldehyde is also a common impurity.

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Formic acid, if used as an alternative solvent, is corrosive and has a strong odor.[11]

Data Summary

Compound Starting Material Key Reagents Typical Yield Melting Point
3,4-dihydroxy-5-methoxybenzaldehyde 5-bromovanillinNaOH, Cu powder~50-80% (can be optimized)[1]131-134 °C[12][13]
3,4-Dihydroxy-5-methoxybenzonitrile 3,4-dihydroxy-5-methoxybenzaldehydeNH₂OH·HCl, FeSO₄>80% (based on similar reactions)[3]Not available

Visual Workflow for Troubleshooting Low Nitrile Yield

Troubleshooting_Nitrile_Synthesis start Low Yield of 3,4-Dihydroxy-5-methoxybenzonitrile check_sm Analyze crude product by TLC/NMR start->check_sm sm_present Significant starting aldehyde present? check_sm->sm_present oxime_present Aldoxime intermediate present? sm_present->oxime_present No increase_nh2oh Increase equivalents of NH2OH·HCl. Increase reaction time for oxime formation. sm_present->increase_nh2oh Yes increase_reflux Increase reflux time for dehydration. Consider alternative dehydrating agent. oxime_present->increase_reflux Yes purification_issue Investigate purification method. Consider column chromatography. oxime_present->purification_issue No

Caption: A logical workflow for troubleshooting low yields in the nitrile synthesis step.

References

  • Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. [Link]

  • Organic Syntheses. ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

  • Organic Syntheses. Aldehydes from Acid Chlorides by Modified Rosenmund Reduction. [Link]

  • Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry, 23(11), 5034-5036.
  • ChemSynthesis. (2025). 3,4-dihydroxy-5-methoxybenzaldehyde. [Link]

  • WIPO Patentscope. (1993). METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. [Link]

  • Organic Syntheses. N-(2,4-Diformyl-5-hydroxyphenyl)acetamide. [Link]

  • Sciencemadness Discussion Board. (2008). Mg-mediated o-formylation of phenols: A Writeup. [Link]

  • ResearchGate. (2019). One‐pot synthesis of 4‐methoxybenzonitrile 4d starting from...[Link]

  • Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. [Link]

  • Sugumaran, M., & Semensi, V. (1991). Tyrosinase-catalyzed oxidation of 3,4-dihydroxyphenylglycine. The Journal of biological chemistry, 266(10), 6073–6078.
  • Lookchem. (2022). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. [Link]

  • Science Learning Center. (2023). Experiment: Recrystallization – Part II: Purification of Solids. [Link]

  • UJConline.net. ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE. [Link]

  • Organic Syntheses. Pyrogallol 1-Monomethyl Ether. [Link]

  • ResearchGate. (2019). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

  • Google Patents. (2018). Preparation method of 3, 4-dihydroxy benzonitrile.
  • Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solids. [Link]

  • University of Missouri–St. Louis. Recrystallization and Crystallization. [Link]

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?[Link]

  • The Hive Novel Discourse. Selective ortho-formylation of phenols. [Link]

  • Google Patents. (2016). Method for selective demethylation of ortho-trimethoxybenzene compounds.
  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Google Patents. (2016). A kind of method preparing pyrogallol and Phloroglucinol monomethyl ether.
  • ResearchGate. (2022). Synthesis and Investigation of nitrile containing polymers derived from lignin. [Link]

  • Grabski, E., et al. (2018). Identification of a pyrogallol derivative as a potent and selective human TLR2 antagonist by structure-based virtual screening. Biochemical pharmacology, 154, 369-380.
  • Anand, A., Dahiya, M. S., & Agarwal, R. (2017). Separation and Quantification of Phenolic Metabolites Using Thin-Layer Chromatography Followed by Ultraviolet–Visible Spectroscopy.
  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for analysis of plant phenolic compounds. Molecules, 18(2), 2328-2375.
  • Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

  • Aiyar, S. N., Dass, I., & Seshadri, T. R. (1957). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proceedings of the Indian Academy of Sciences-Section A, 46(4), 236-243.
  • Wang, C., et al. (2016). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC advances, 6(10), 8123-8127.
  • Sciencemadness Discussion Board. (2019). 3,4,5-trimethoxyphenylacetonitrile hydrogenation problems. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?[Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]

  • Scientific Research Publishing. (2017). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Condition. [Link]

Sources

Technical Support Center: Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

Target Molecule: 3,4-Dihydroxy-5-methoxybenzonitrile Key Structural Features: Catechol moiety (3,4-dihydroxy), Nitrile group (electron-withdrawing), Methoxy group (electron-donating).[1] Primary Application: Metabolic intermediate, antioxidant precursor, and scaffold for catechol-O-methyltransferase (COMT) inhibitors.[1]

Achieving high purity for this molecule is notoriously difficult due to two competing chemical behaviors:

  • Regio-selectivity: Differentiating between the three oxygenated positions on the benzene ring during demethylation.

  • Redox Instability: The catechol system is highly prone to oxidative coupling (quinone formation) under basic or aerobic conditions.

This guide provides a root-cause analysis of common side products and actionable protocols to eliminate them.

Diagnostic Guide: Common Side Products

Use the table below to identify impurities based on your analytical data (LC-MS/NMR).

Impurity NameStructure DescriptionMass Shift (vs Target)Root Cause
Syringonitrile 4-Hydroxy-3,5-dimethoxybenzonitrile+14 Da (Methylated)Under-reaction. Incomplete demethylation of 3,4,5-trimethoxy precursor.[1] The para-position (4-OH) demethylates first; the meta positions require higher energy.
Gallic Nitrile 3,4,5-Trihydroxybenzonitrile-14 Da (Demethylated)Over-reaction. Lewis acid (e.g.,

) was too strong or reaction time too long, cleaving the final methoxy group.[1]
The "Amide" 3,4-Dihydroxy-5-methoxybenzamide+18 Da (

)
Hydrolysis. Acidic or basic hydrolysis of the nitrile group during workup. Common when using aqueous acids to quench Lewis acids.
The "Dimer" Biphenyl/Quinone species~2x Mass (-2H) Oxidation. Radical coupling of the catechol moiety. Occurs if workup is performed at pH > 7 without antioxidants.

Technical Deep Dive & Troubleshooting

Module A: The Regioselectivity Nightmare (Demethylation Route)

Most users attempt to synthesize this target via the selective demethylation of 3,4,5-trimethoxybenzonitrile .[1] This is the most common source of failure.

  • The Problem: Nucleophilic demethylation (using

    
    /Pyridine or nucleophilic thiols) follows electronic preference. The 4-position (flanked by two methoxys) is the most electron-deficient and sterically accessible.
    
  • The Result: You rapidly form Syringonitrile (4-OH, 3,5-OMe).[1] Removing a second methyl group to get the target (3,4-diOH, 5-OMe) is kinetically much slower and often leads to full demethylation (Gallic nitrile).[1]

Corrective Action: Do not rely on "timed" demethylation of the trimethoxy precursor. Instead, use 5-Hydroxyvanillin as your starting material.[1] It already possesses the correct 3-OMe-4,5-diOH substitution pattern (structurally equivalent to 3,4-dihydroxy-5-methoxybenzaldehyde).[1]

Module B: Handling the Catechol Instability

The 3,4-dihydroxy motif is a "ticking time bomb" for oxidation.

  • Mechanism: In the presence of base and oxygen, the catechol deprotonates to form a phenolate, which oxidizes to a semiquinone radical, and finally to an o-quinone.[1] These quinones react with remaining catechols to form insoluble black polymers (melanin-like).

  • Symptom: Reaction mixture turns from clear/yellow to dark brown/black upon exposure to air.

Corrective Action:

  • Argon Sparging: All solvents must be degassed.

  • Acidic Workup: Keep pH < 4 at all times. Never wash with 1M NaOH or saturated

    
     unless strictly anaerobic.
    
  • Reducing Agents: Add Sodium Dithionite (

    
    ) to the aqueous layer during extraction to quench quinones back to phenols.
    
Module C: Nitrile Hydrolysis

The nitrile group is activated by the electron-withdrawing nature of the ring. During the quenching of Lewis acids (like


 or 

), the localized exotherm can hydrolyze the nitrile to a primary amide.

Corrective Action:

  • Quench at -78°C or 0°C .

  • Avoid "slurry" quenches where heat dissipates slowly.

  • Use dilute HCl rather than concentrated acids for the quench.

Visual Logic: Reaction Pathways & Failure Points

The following diagram illustrates the competitive pathways when starting from the trimethoxy precursor versus the recommended aldehyde route.

SynthesisPathways Trimethoxy 3,4,5-Trimethoxybenzonitrile (Starting Material A) Syringonitrile Syringonitrile (Major Impurity) Trimethoxy->Syringonitrile Fast Demethylation (AlCl3/Pyridine) Target 3,4-Dihydroxy-5-methoxybenzonitrile (TARGET) Syringonitrile->Target Slow/Difficult GallicNitrile Gallic Nitrile (Over-demethylated) Target->GallicNitrile Over-reaction Quinone o-Quinone/Polymer (Oxidative Ruin) Target->Quinone Air/Base (pH > 7) Aldehyde 5-Hydroxyvanillin (Starting Material B) Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Oxime->Target Dehydration (Ac2O or Formic Acid)

Caption: Figure 1.[1] Competitive reaction pathways. Route A (Red) suffers from poor regioselectivity. Route B (Blue) preserves the correct substitution pattern.

Validated Experimental Protocol

Recommended Method: Dehydration of 5-Hydroxyvanillin Oxime. Rationale: This avoids the regioselectivity issues of demethylation entirely.

Step 1: Oxime Formation

  • Dissolve 5-hydroxyvanillin (1.0 eq) in Ethanol.

  • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

  • Reflux for 2 hours. Monitor TLC (Disappearance of aldehyde).

  • Evaporate ethanol, suspend in water, extract with Ethyl Acetate.

  • Critical: Dry organic layer over

    
     to remove all water (prevents amide formation in next step).
    

Step 2: Dehydration to Nitrile

  • Dissolve the crude oxime in Acetic Anhydride (4.0 eq).

  • Heat to 80°C for 4 hours.

    • Note: This will likely acetylate the phenols (protection). This is GOOD. It prevents oxidation.

    • Intermediate formed: 3,4-Diacetoxy-5-methoxybenzonitrile .[1]

  • Pour into ice water. Stir vigorously to hydrolyze excess anhydride. Filter the solid.[2]

Step 3: Deprotection (The Sensitive Step)

  • Dissolve the diacetoxy-nitrile in Methanol (degassed).

  • Add Potassium Carbonate (

    
    , 0.1 eq) under Argon flow.
    
  • Stir at Room Temp for 30 mins.

  • Quench immediately with dilute HCl to pH 3.

  • Extract with Ethyl Acetate.[2]

  • Recrystallize from Toluene/Ethyl Acetate.

FAQ: Troubleshooting

Q: I am using the


 method on the trimethoxy starting material. Can I save it? 
A:  It is difficult. If you must use this route, use Magnesium Iodide (

)
in Ether/Toluene instead of

.[1]

is softer and has a specific "ortho-coordination" mechanism that can sometimes favor the formation of catechols over isolated phenols, though Syringonitrile will still be a major competitor.

Q: My product has a melting point 10°C lower than reported. A: You likely have ~5-10% Syringonitrile contamination. These two compounds co-crystallize easily. Use Chloroform for recrystallization; the dihydroxy target is less soluble in cold chloroform than the monohydroxy impurity.

Q: The NMR shows a broad singlet at 9-10 ppm that disappears with


, but the integration is wrong. 
A:  Check for the Amide  impurity. The amide 

protons can appear in the aromatic region or slightly downfield. Also, look for a carbonyl peak in the Carbon NMR around 170 ppm (Amide) vs 119 ppm (Nitrile).

References

  • Selective Demethylation Mechanisms

    • Bhatt, M. V., & Kulkarni, S. U. (1983).[1][3] "Cleavage of Ethers."[4] Synthesis, 1983(04), 249-282.[1]

    • Note: Defines the kinetic preference for para-demethyl
  • Catechol Oxidation Chemistry

    • Li, Y., et al. (2021).[1] "Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives." ACS Omega, 6(4), 2481–2488.[1]

    • Note: Detailed mechanism on quinone formation and polymeriz
  • Nitrile Synthesis from Aldehydes

    • Vogel, A. I.[1] "Vogel's Textbook of Practical Organic Chemistry," 5th Ed.[1] Longman Scientific & Technical. (Standard reference for Oxime-Dehydration protocols).

    • Note: Provides the foundational stoichiometry for the Hydroxylamine/Acetic Anhydride method.
  • Target Molecule Characterization

    • PubChem Compound Summary for CID 19829 (3-O-Methylgallic acid derivatives).

    • Note: Verifies the structural relationship between the nitrile and the acid precursors.

Sources

Technical Support Center: Purification of 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for navigating the purification challenges of 3,4-Dihydroxy-5-methoxybenzonitrile. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and troubleshooting strategies. We will delve into the root causes of common purification hurdles and present robust, validated protocols to achieve high purity for this versatile chemical intermediate.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 3,4-Dihydroxy-5-methoxybenzonitrile, providing explanations and immediate troubleshooting steps.

Question 1: My isolated 3,4-Dihydroxy-5-methoxybenzonitrile is pink/brown/dark purple, not off-white. What is causing this discoloration?

Answer: This is the most frequently reported issue and is almost always due to oxidation. The 3,4-dihydroxy (catechol) moiety in the molecule is highly susceptible to oxidation, which forms colored quinone-type impurities. This process is accelerated by:

  • Presence of Oxygen: Air exposure is the primary driver.

  • High pH (Basic Conditions): Deprotonation of the phenolic hydroxyl groups makes the molecule more electron-rich and thus more easily oxidized.

  • Presence of Metal Ions: Trace metals (e.g., iron, copper) can catalyze the oxidation process.

  • Elevated Temperatures: Heat can provide the activation energy needed for oxidation reactions.

Troubleshooting Steps:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent removal or drying.

  • Solvent Degassing: Use solvents that have been degassed by sparging with N₂ or via sonication to minimize dissolved oxygen.

  • pH Control: Avoid basic conditions. If an aqueous extraction is necessary, ensure the aqueous phase is kept at a neutral or slightly acidic pH (pH 4-6).

  • Add Antioxidants/Chelators: During workup or chromatography, consider adding a small amount of a reducing agent like sodium dithionite or a chelating agent like EDTA to sequester catalytic metal ions.

Question 2: I'm seeing significant tailing and poor separation during my silica gel column chromatography. How can I improve this?

Answer: Tailing is a common problem when purifying polar, acidic compounds like 3,4-Dihydroxy-5-methoxybenzonitrile on standard silica gel. The issue stems from strong, non-ideal interactions between the acidic phenolic hydroxyl groups and the silanol groups (Si-OH) on the silica surface. This leads to slow desorption kinetics and a "smeared" elution profile.

Troubleshooting Workflow:

Below is a decision-making workflow to address chromatographic issues.

G start Start: Tailing Observed on Silica Column acid_mod Modify Mobile Phase: Add 0.5-1% Acetic Acid or Formic Acid start->acid_mod deactivate_silica Deactivate Silica Gel: Pre-treat with solvent containing acid acid_mod->deactivate_silica If tailing persists success Resolution Improved acid_mod->success If tailing is resolved alt_sorbent Switch Stationary Phase: Consider C18 (Reversed-Phase) or Alumina deactivate_silica->alt_sorbent If still suboptimal rp_chrom Reversed-Phase Chromatography: Use Methanol/Water or Acetonitrile/Water gradients alt_sorbent->rp_chrom alumina_chrom Alumina Chromatography: Test Neutral or Acidic Alumina alt_sorbent->alumina_chrom rp_chrom->success alumina_chrom->success

Caption: Troubleshooting workflow for chromatographic tailing.

Explanation of Solutions:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to your eluent (e.g., Ethyl Acetate/Hexanes) is the first and most effective solution. The acid protonates the silanol groups on the silica surface, minimizing their interaction with your acidic compound.

  • Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase.

    • Reversed-Phase (C18): This is an excellent alternative. The separation occurs based on polarity differences in a different way, and the acidic nature of the analyte is less problematic. A typical mobile phase would be a gradient of water (often with 0.1% formic acid) and methanol or acetonitrile.

    • Alumina (Neutral or Acidic): Alumina can also be a good choice, but its reactivity should be tes

Recrystallization methods for purifying 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 3,4-Dihydroxy-5-methoxybenzonitrile CAS: 52805-46-6 (Isomer specific) / Related: 3934-87-0 (Aldehyde precursor) Chemical Class: Poly-substituted phenolic nitrile (Catechol derivative) Target Purity: >99.0% (HPLC) Melting Point: 155.0 – 156.0 °C [1, 2]

Application Note: This compound is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other polyphenolic drugs. Its purification is often complicated by two factors:

  • Oxidation Sensitivity: The electron-rich catechol moiety (3,4-dihydroxy) makes it prone to rapid oxidation, leading to quinone formation (brown/green discoloration).

  • Solubility Profile: The nitrile group adds polarity, while the methoxy group adds lipophilicity, creating a "solubility window" that often leads to oiling out rather than crystallization.

Solvent Selection & Strategy (Q&A)

Q: What is the primary solvent system recommended for recrystallization? A: The "Golden Path" recommendation is a mixed-solvent system of Ethyl Acetate (Solvent A) and n-Heptane (Solvent B) .

  • Why? The compound is highly soluble in hot Ethyl Acetate but practically insoluble in Heptane. This combination allows for precise control over saturation. Unlike alcohols, this system minimizes hydrogen bonding with the solvent, which often promotes sharper crystal formation and better rejection of oxidized impurities (tars).

Q: Can I use aqueous alcohols (Green Chemistry)? A: Yes, Water/Ethanol (3:1 to 1:1 ratio) is a viable alternative, particularly if inorganic salts (e.g., aluminum salts from demethylation or hydroxylamine residues) are the primary contaminants.

  • Caution: Aqueous systems at high temperatures increase the risk of oxidation. If using this method, degas solvents and consider adding 0.1% Sodium Metabisulfite as an antioxidant.

Q: How do I determine the correct solvent ratio? A: Do not rely on fixed ratios. Use the "Cloud Point Titration" method described in the protocol below.

Decision Logic: Solvent Selection

SolventSelection cluster_tips Pro-Tip Start Analyze Crude Impurity Profile CheckSalts Are Inorganic Salts Present? (Al, Cu, Hydroxylamine) Start->CheckSalts CheckColor Is the Crude Dark/Tarry? CheckSalts->CheckColor No AqEtOH Use Aqueous Ethanol (Water/EtOH) CheckSalts->AqEtOH Yes (Salts insoluble in EtOAc) EtOAc Use Ethyl Acetate / Heptane CheckColor->EtOAc Yes (Tars soluble in EtOAc) CheckColor->EtOAc No (Standard Purification) Tip1 If 'Oiling Out' occurs in EtOAc, switch to Toluene/EtOAc

Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.

Standard Operating Procedure (SOP)

Method A: Ethyl Acetate / n-Heptane Precipitation Best for removing organic impurities and colored oxidation products.

Reagents:

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (or Hexane)

  • Activated Charcoal (Optional, for decolorization)[1]

Protocol:

  • Dissolution: Place 10.0 g of crude solid in a round-bottom flask. Add Ethyl Acetate (approx. 3-5 mL per gram) and heat to reflux (77°C) with magnetic stirring. Add more solvent in small increments until fully dissolved.

  • Decolorization (Critical): If the solution is dark brown/green, add activated charcoal (5 wt%) and reflux for 10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and insoluble particulates.

    • Technical Insight: Pre-warming the funnel prevents premature crystallization in the stem, which causes yield loss.

  • Cloud Point Induction: Return filtrate to reflux. Slowly add n-Heptane dropwise via an addition funnel.

    • Stop Point: Stop addition immediately when a persistent turbidity (cloudiness) is observed that does not disappear after 30 seconds of stirring.

  • Re-solubilization: Add a few drops of Ethyl Acetate to just clear the solution (make it transparent again).

  • Controlled Cooling: Remove heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

    • Do not stir: Stirring at this stage induces rapid nucleation, trapping impurities.

  • Final Crystallization: Cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter vacuum. Wash cake with cold 1:1 EtOAc/Heptane. Dry under vacuum at 45°C.

Troubleshooting Guide (FAQs)

Q: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This phenomenon, liquid-liquid phase separation (LLPS), occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture.

  • Fix 1 (Seeding): Add a "seed crystal" of pure product when the solution reaches ~50°C. This provides a template for crystal growth over oil formation.

  • Fix 2 (Slower Cooling): Insulate the flask with a towel to slow the cooling rate. Rapid cooling favors the amorphous (oil) state.

  • Fix 3 (Solvent Adjustment): You likely added too much Heptane. Re-heat, add more Ethyl Acetate, and try again with a lower ratio of anti-solvent.

Q: My crystals are turning green/brown during drying. What is happening? A: This is oxidative degradation of the catechol functionality.

  • Root Cause: Exposure to air while wet with solvent accelerates oxidation.

  • Solution: Perform the final wash with a solvent containing a trace of antioxidant (e.g., ascorbic acid) or dry strictly under Nitrogen/Argon atmosphere. Ensure the drying oven is vacuum-purged.

Q: I have low recovery (<60%). Where is my product? A: The 3,4-dihydroxy-5-methoxy substitution pattern makes the compound moderately soluble even in "poor" solvents.

  • Recovery: Concentrate the mother liquor (filtrate) to 25% of its original volume and repeat the cooling process to harvest a "second crop." Note that the second crop will be less pure.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Oiling Out Solution too concentrated; Cooling too fast.Re-heat, add 10% more Solvent A (EtOAc), seed at 50°C.
Colored Impurities Oxidized phenols; Polymerized tars.Use Activated Charcoal (hot filtration); Ensure N2 atmosphere.
Low Yield Too much Solvent A; Product soluble in anti-solvent.Evaporate 50% solvent; Cool to -10°C; Check solubility in waste.
Insoluble Matter Inorganic salts (AlCl3, Cu).Perform a hot water wash or switch to Aqueous Ethanol method.

Process Visualization

Recrystallization Workflow

RecrystallizationProcess Crude Crude Solid (10g) Dissolve Dissolve in Hot EtOAc (Reflux) Crude->Dissolve Carbon Add Charcoal (Optional) Dissolve->Carbon Filter Hot Filtration (Remove insolubles) Dissolve->Filter Direct Carbon->Filter Antisolvent Add Heptane (Until Turbid) Filter->Antisolvent Cool Controlled Cooling (RT -> 0°C) Antisolvent->Cool Isolate Vacuum Filtration & Drying Cool->Isolate

Figure 2: Step-by-step workflow for the Ethyl Acetate / Heptane purification method.

References

  • Preparation of 3,4-dihydroxybenzonitrile derivatives. Google Patents. CN107118128B. (Detailed synthesis and purification via recrystallization of analogous catechol nitriles). Link

  • 3,4-Dihydroxy-5-methoxybenzonitrile Product Data. PubChem. CID 77535 (Aldehyde analog data used for solubility inference). Link

  • Recrystallization of Phenolic Compounds. ScienceMadness & Vogel's Textbook of Practical Organic Chemistry. (General protocols for catechol/vanillin derivatives). Link

  • Solvent Selection Guide. University of Rochester. (Principles of solvent polarity for poly-hydroxy aromatics). Link

Sources

Technical Support Center: Stability of 3,4-Dihydroxy-5-methoxybenzonitrile

[1]

Core Stability Profile & Chemical Identity

  • Compound Name: 3,4-Dihydroxy-5-methoxybenzonitrile[1]

  • Chemical Class: Catechol / Benzonitrile / Methoxyphenol[1]

  • Primary Instability: Rapid Oxidative Degradation (Quinone formation)

  • Secondary Risks: Hydrolysis (Nitrile

    
     Amide), Photolysis, Dimerization.
    
The Mechanism of Instability

The presence of the 3,4-dihydroxy (catechol) group is the critical stability determinant.[1] In solution, particularly at neutral or alkaline pH, the catechol deprotonates to form a phenolate ion.[1] This species is electron-rich and readily donates electrons to dissolved oxygen, forming a reactive semiquinone radical , which further oxidizes to an ortho-quinone (o-quinone).[1]

The 5-methoxy group (electron-donating) increases the electron density of the ring, potentially lowering the oxidation potential and making this compound more sensitive to oxidation than unsubstituted 3,4-dihydroxybenzonitrile.[1]

Degradation Pathway Diagram

OxidationPathwayCompound3,4-Dihydroxy-5-methoxybenzonitrile(Reduced Form - Colorless)SemiquinoneSemiquinone Radical(Reactive Intermediate)Compound->Semiquinone -e-, -H+(pH > 6, Metal Ions)Quinone5-Methoxy-o-quinone(Oxidized Form - Yellow/Brown)Semiquinone->Quinone -e-, -H+(O2)PolymerMelanin-like Polymers(Insoluble Precipitate)Quinone->Polymer Polymerization(Irreversible)

Figure 1: Oxidative degradation pathway of 3,4-Dihydroxy-5-methoxybenzonitrile.[1] The transition from colorless to brown indicates the formation of quinones and subsequent polymerization.[1]

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: My clear stock solution turned yellow/brown after 2 hours at room temperature. Is it still usable? A: Likely No. The color change indicates the formation of 5-methoxy-o-quinone and potential polymerization products.[1]

  • Diagnosis: Catechols are colorless; quinones are colored (yellow/red/brown). Darkening indicates significant oxidation (typically >5-10% degradation).[1]

  • Root Cause: Autoxidation driven by dissolved oxygen and trace metal ions in the solvent, accelerated by neutral/basic pH.

  • Corrective Action: Discard the solution. Prepare a fresh stock using degassed solvents and store on ice.

Issue 2: LC-MS Artifacts (M-2 Peaks)

Q: I see a peak with a mass of [M-2H] in my LC-MS data. Is this an impurity? A: It is likely an in-source oxidation artifact or a degradation product.[1]

  • Mechanism: The "M-2" peak corresponds to the loss of two protons and two electrons, converting the catechol (Hydroquinone form) to the Quinone form.[1] This can happen inside the ESI source (electrospray ionization) or in the vial before injection.[1]

  • Validation: Inject the sample immediately after preparation.[1] If the M-2 peak grows over time, it is degradation in the vial.[1] If it is constant regardless of time, it is an in-source artifact.[1]

  • Solution: Add 0.1% Formic Acid or Ascorbic Acid to your sample matrix to suppress oxidation.

Issue 3: Precipitation in Aqueous Buffer

Q: The compound precipitated when I diluted my DMSO stock into PBS (pH 7.4). A: This is due to solubility limits combined with oxidative polymerization .

  • Solubility: The nitrile and methoxy groups decrease water solubility compared to simple catechols.[1]

  • pH Effect: At pH 7.4, the catechol begins to deprotonate. While the ionized form is more soluble, it oxidizes rapidly.[1] The resulting polymers are often insoluble and precipitate as a dark solid.[1]

  • Protocol Adjustment: Lower the pH of your buffer to < 6.0 if possible, or include a co-solvent (e.g., 10% DMSO or Ethanol) to maintain solubility.

Best Practices & Protocols

Solvent Compatibility Table
Solvent SystemStability RatingRecommendation
DMSO (Anhydrous) ⭐⭐⭐⭐ (High)Preferred for Stock. Freezes at 4°C. Keep desiccated.[1]
Methanol / Ethanol ⭐⭐⭐ (Moderate)Good solubility. Degas with Argon/Nitrogen before use.[1]
Water (Neutral pH) ⭐ (Low)Avoid for storage. Rapid oxidation (hours).
Water (Acidic, 0.1% FA) ⭐⭐⭐ (Moderate)Acid stabilizes the catechol moiety.
PBS (pH 7.4) ⚠️ (Critical Risk)Use immediately. Half-life may be < 4 hours without antioxidants.[1]
Recommended Handling Protocol

Objective: Prepare a stable 10 mM stock solution.

  • Preparation of Solvent:

    • Use DMSO or Methanol acidified with 0.1% Formic Acid (v/v). The acid keeps the catechol protonated, significantly slowing oxidation.[1]

    • Degas the solvent by bubbling Nitrogen or Argon gas for 5-10 minutes to remove dissolved oxygen.[1]

  • Weighing & Dissolution:

    • Weigh the solid quickly.[1] (Solid state is relatively stable if kept desiccated and dark).

    • Dissolve in the prepared solvent.[1] Vortex until clear.

  • Storage:

    • Short Term (Hours): Keep on ice (4°C), protected from light (amber vial or foil-wrapped).

    • Long Term (Weeks/Months): Aliquot into single-use vials. Store at -80°C .

    • Additives: For aqueous buffers, add 1 mM Ascorbic Acid or 0.5 mM Sodium Metabisulfite as an antioxidant if the assay permits.

References

  • Nelson, M. J., et al. (1995). "Structure and kinetics of formation of catechol complexes of ferric soybean lipoxygenase-1." Biochemistry, 34(46), 15219-15229.[1] (Establishes the stability and binding kinetics of 4-substituted catechols).

  • Salgado, P., et al. (2017). "The Reactivity and Reaction Pathway of Fenton Reactions Driven by Substituted 1,2-Dihydroxybenzenes." Environmental Science & Technology, 51(7), 3687-3693.[1] (Details the oxidative degradation mechanism of catechol derivatives).

  • Wick, M. M., et al. (1987). "Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile."[1] Journal of Pharmaceutical Sciences, 76(7), 513-515.[1] (Provides comparative stability and activity data for nitrile analogs).

  • PubChem. (2025).[2] "3,4-Dihydroxy-5-methoxybenzaldehyde (Related Compound)."[1][2] National Library of Medicine.[1] (Used for structural analog stability extrapolation).

Technical Support Center: 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3,4-Dihydroxy-5-methoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this molecule and require a deeper understanding of its stability profile. As a substituted catechol, this compound possesses inherent reactivity that can present challenges during synthesis, purification, storage, and formulation. This document provides field-proven insights, detailed experimental protocols, and robust troubleshooting advice to ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions - Core Stability Concepts

This section addresses high-level questions regarding the inherent stability of 3,4-Dihydroxy-5-methoxybenzonitrile.

Q1: What are the primary chemical liabilities of 3,4-Dihydroxy-5-methoxybenzonitrile? What are its most likely degradation pathways?

A: The structure of 3,4-Dihydroxy-5-methoxybenzonitrile contains two key functional groups prone to degradation: the catechol (1,2-dihydroxybenzene) moiety and the nitrile group.

  • Oxidation of the Catechol Ring: This is the most significant liability. Catechols are highly susceptible to oxidation, especially in the presence of oxygen, metal ions, or under basic pH conditions. The initial oxidation product is an unstable o-quinone, which can then undergo further complex polymerization reactions, often leading to the formation of dark-colored mixtures. The presence of the electron-donating methoxy group can further increase the ring's susceptibility to oxidation.

  • Hydrolysis of the Nitrile Group: The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under both acidic and basic conditions, often accelerated by heat. This pathway converts the parent compound into 3,4-dihydroxy-5-methoxybenzamide and ultimately 3,4-dihydroxy-5-methoxybenzoic acid (also known as 3-O-methylgallic acid).[1][2]

  • O-Demethylation: While generally more stable than the catechol, the methoxy group can be cleaved under certain strenuous biological or chemical conditions (e.g., by some microbial enzymes or strong acids like HBr), though this is a less common pathway in typical laboratory settings compared to oxidation and nitrile hydrolysis.[3]

Q2: What are the expected major degradation products I should be looking for?

A: Based on the primary degradation pathways, the two most common degradation products you will encounter are:

  • 3,4-Dihydroxy-5-methoxybenzoic acid: Formed via complete hydrolysis of the nitrile group.[1][4]

  • Ortho-quinone derivative: Formed via oxidation of the catechol ring. This species is often highly reactive and may not be directly observed, but its presence is indicated by a rapid color change (e.g., to yellow, red, or brown) and the appearance of complex polymeric material.

Q3: What are the optimal storage conditions to ensure long-term stability?

A: To minimize degradation, the compound should be stored under conditions that mitigate both oxidation and hydrolysis.

  • Temperature: Store at low temperatures (0-8 °C is recommended).

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

  • Light: Protect from light, as photolytic degradation can also occur.

  • Container: Use a tightly sealed, amber glass vial.

  • Purity: Ensure the material is free from trace metals and basic or acidic contaminants, which can catalyze degradation.

Section 2: Experimental Design - A Guide to Forced Degradation Studies

A forced degradation (or stress testing) study is fundamental to understanding a compound's stability profile.[5] It involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting products. This allows for the development of stability-indicating analytical methods.

Workflow for a Forced Degradation Study

The following diagram outlines a robust workflow for conducting a forced degradation study on 3,4-Dihydroxy-5-methoxybenzonitrile. The core principle of this workflow is the comparison of stressed samples against a time-zero (t=0) and an unstressed control sample to ensure any observed changes are a direct result of the applied stress.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Generate Time-Zero (t=0) Sample (Immediately dilute and analyze) A->B Distribute Aliquots C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->C Distribute Aliquots D Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->D Distribute Aliquots E Oxidation (e.g., 3% H2O2, RT) A->E Distribute Aliquots F Thermal (e.g., 60°C in solution) A->F Distribute Aliquots G Photolytic (e.g., UV/Vis light, RT) A->G Distribute Aliquots H Control Sample (Stored at 4°C in dark) A->H Distribute Aliquots I Sample at Time Points (e.g., 2, 4, 8, 24 hrs) C->I D->I E->I F->I G->I H->I J Quench/Neutralize (If necessary) I->J K Analyze by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) J->K L Compare stressed samples to t=0 and Control K->L M Identify Degradants L->M N Quantify Parent Compound Loss L->N O Elucidate Degradation Pathways L->O Hydrolytic_Pathway A 3,4-Dihydroxy-5-methoxybenzonitrile B 3,4-Dihydroxy-5-methoxybenzamide A->B H₂O (H⁺ or OH⁻) Step 1: Hydration C 3,4-Dihydroxy-5-methoxybenzoic acid B->C H₂O (H⁺ or OH⁻) Step 2: Hydrolysis Oxidative_Pathway A 3,4-Dihydroxy-5-methoxybenzonitrile (Catechol) B Ortho-quinone derivative (Highly Reactive) A->B [O] (O₂, metal ions, pH > 7) C Complex Polymeric Products (Colored) B->C Polymerization

Sources

Troubleshooting low yield in demethylation of 3,4,5-trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TMB-DEMET-001 Status: Active Topic: Troubleshooting Low Yield & Nitrile Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Diagnostic Workflow

User Issue: Low yield during the conversion of 3,4,5-trimethoxybenzonitrile to 3,4,5-trihydroxybenzonitrile (Gallonitrile). Root Cause Analysis: The presence of the electron-withdrawing nitrile group (-CN) deactivates the aromatic ring, making the ether cleavage slower than in electron-rich systems (like trimethoxybenzene). Furthermore, the nitrile is susceptible to hydrolysis under the strong Lewis acid/protic conditions required for demethylation, often leading to the formation of amides or carboxylic acids (Gallic acid) rather than the desired nitrile. Finally, the product is highly water-soluble and prone to oxidation (polyphenol), leading to significant loss during extraction.

Diagnostic Logic Tree

Use the following flowchart to identify the specific failure point in your protocol.

TroubleshootingLogic Start START: Analyze Crude Mixture CheckTLC 1. Check TLC/HPLC (Before Workup) Start->CheckTLC SM_Remains Starting Material Remains? CheckTLC->SM_Remains NewSpot_Polar New Polar Spot Visible? SM_Remains->NewSpot_Polar No (SM Consumed) Issue_Reagent ISSUE: Incomplete Reaction - Old BBr3 - Insufficient Equivalents - Temp too low SM_Remains->Issue_Reagent Yes (Major SM) Workup_Loss 2. Analyze Aqueous Phase (After Extraction) NewSpot_Polar->Workup_Loss Yes Issue_Hydrolysis ISSUE: Nitrile Hydrolysis - Check IR for C=O (Amide/Acid) - Quench was too acidic/hot NewSpot_Polar->Issue_Hydrolysis No (Complex Mix) Issue_Extraction ISSUE: Isolation Failure - Product stuck in water - Oxidation (Black tar) Workup_Loss->Issue_Extraction Product in Water Yes_SM Yes No_SM No Yes_Polar Yes No_Polar No

Figure 1: Diagnostic logic for identifying yield loss in demethylation reactions.

Technical Support Q&A

Category A: Reaction Stoichiometry & Reagent Selection

Q: I used 3 equivalents of


, but the reaction is incomplete. Why? 
A:  The stoichiometry calculation must account for coordination. The nitrile nitrogen has a lone pair that will coordinate with the Lewis acid (

) before the ether oxygens do.
  • The Math: You have 3 methoxy groups + 1 nitrile group.

  • Requirement: You need 1 eq. of

    
     per Lewis basic site to form the initial adduct, plus a slight excess to drive the kinetics.
    
  • Recommendation: Use 4.5 to 5.0 equivalents of

    
    . The first equivalent is "sacrificed" to the nitrile coordination, leaving the remaining equivalents to cleave the ethers.
    

Q:


 vs. 

/Pyridine: Which is better for this substrate?
A:
  • 
     (Boron Tribromide):  Best for small scale (<5g) and high purity. However, it poses a higher risk of hydrolyzing the nitrile during the aqueous quench because the boron-nitrile complex is very stable and requires acidic hydrolysis to break.
    
  • 
     + Pyridine:  Best for scale-up (>10g) and robustness. The pyridine buffers the acidity, protecting the nitrile from hydrolysis while the aluminum salt effectively cleaves the ether. This method often gives higher isolated yields for nitrile-containing substrates.
    
Category B: Preventing Side Reactions (Nitrile Hydrolysis)

Q: My product has a carbonyl peak in the IR/NMR. What happened? A: You likely hydrolyzed the nitrile (-CN) to a primary amide (-CONH2) or carboxylic acid (-COOH).

  • Mechanism: During the quench, if water is added to the Lewis acid complex without temperature control, the local exotherm creates hot acid (HBr or HCl). Hot acid rapidly hydrates nitriles.

  • Fix:

    • Quench Cold: Cool the reaction mixture to -78°C or 0°C before adding water.

    • Inverse Quench: Drop the reaction mixture slowly into a large volume of ice water, rather than adding water to the reaction. This dissipates heat instantly.

    • Buffer: Quench into saturated Sodium Bicarbonate (

      
      ) solution to neutralize acid immediately.
      
Category C: Isolation & Solubility (The "Missing Mass" Phenomenon)

Q: The reaction looked good on TLC, but I recovered <20% mass after extraction. Where is it? A: 3,4,5-Trihydroxybenzonitrile is a polyphenol. It is extremely water-soluble and poorly soluble in non-polar organic solvents (DCM, Hexane).

  • The Trap: Standard DCM extraction leaves 80% of the product in the aqueous phase.

  • The Solution:

    • Salting Out: Saturate the aqueous quench phase with solid NaCl.

    • Correct Solvent: Use Ethyl Acetate (EtOAc) or Methyl THF for extraction. Repeat extraction 4-5 times.

    • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12-24 hours.

Recommended Protocols

Method A: Boron Tribromide ( ) – Best for High Purity

Use this method if you have <5g of starting material and require analytical purity.

  • Setup: Flame-dry a round-bottom flask. Flush with Argon/Nitrogen.

  • Dissolution: Dissolve 3,4,5-trimethoxybenzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) (Concentration: 0.2 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temp prevents nitrile attack.

  • Addition: Add

    
     (1.0 M in DCM, 5.0 eq ) dropwise over 20 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) naturally and stir for 12–16 hours.

  • Quench (The Danger Zone):

    • Cool mixture back to 0°C .

    • Slowly pour the reaction mixture into a beaker of crushed ice . Do not add water to the flask.

    • Stir vigorously for 30 minutes to break the Boron complexes.

  • Workup:

    • Saturate the aqueous layer with NaCl.

    • Extract with Ethyl Acetate (4 x Vol) . Do not use DCM.

    • Wash combined organics with Brine (1x).

    • Dry over

      
      , filter, and concentrate.[1][2]
      
Method B: Aluminum Chloride / Pyridine – Best for Yield & Scale

Use this method if you are experiencing nitrile hydrolysis or scaling up.

  • Setup: Reflux condenser, Nitrogen atmosphere.

  • Reagent Prep: In a flask, add

    
     (6.0 eq) . Carefully add Pyridine  (Solvent volume, approx 10-15 mL per gram of substrate). Exothermic! Add slowly.
    
  • Substrate: Add 3,4,5-trimethoxybenzonitrile (1.0 eq) to the slurry.

  • Reaction: Heat to reflux (approx 120°C) for 4–6 hours.

    • Note: The solution will turn dark red/brown.[3] This is normal.

  • Quench:

    • Cool to RT.

    • Pour mixture into Ice/HCl (1M) mixture. The acid is needed to solubilize aluminum salts.

  • Workup:

    • Extract with Ethyl Acetate (3x) .[1][4]

    • Crucial Step: The pyridine may extract into the organic phase. Wash the EtOAc layer with 1M HCl (2x) to remove pyridine, then Brine (1x).

    • Dry and concentrate.[2][3][5]

Reagent Comparison Table

FeatureBoron Tribromide (

)
Aluminum Chloride (

) / Pyridine
Primary Mechanism Lewis Acid assisted cleavageNucleophilic cleavage (via Pyridine complex)
Stoichiometry 4.5 - 5.0 eq5.0 - 6.0 eq
Temperature -78°C to RTReflux (120°C)
Nitrile Stability Moderate (Risk of hydrolysis during quench)High (Pyridine buffers acidity)
Solvent DCM (Non-polar)Pyridine (Polar/Basic)
Yield Potential 60-75%80-90%
Major Risk Moisture sensitivity / HydrolysisPyridine removal / Aluminum emulsions

References

  • Mechanism of Ether Cleavage: McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry.

  • Aluminum Chloride Method: Lange, R. G. (1962). Cleavage of Alkyl o-Hydroxyphenyl Ethers with Aluminum Chloride-Pyridine. Journal of Organic Chemistry.

  • Nitrile Stability & Synthesis: Preparation of 3,4-dihydroxybenzonitriles. Patent CN107118128A.

  • General Troubleshooting: Demethylation of Methyl Ethers - Common Organic Chemistry.

Sources

Technical Support Center: High-Purity Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Impurity Profiles in Regioselective Demethylation Protocols Last Updated: February 19, 2026[1]

Executive Summary

The synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile (often derived from 3,4,5-trimethoxybenzonitrile) presents a unique "Goldilocks" challenge in organic synthesis.[1] You must drive the reaction hard enough to cleave two methoxy groups (positions 3 and 4) but stop precisely before cleaving the third (position 5), all while preserving the acid-sensitive nitrile moiety.

This guide moves beyond standard textbook protocols to address the mechanistic causality of impurities. We focus on the Aluminum Chloride (


) / Pyridine  system, the industry standard for this transformation due to its ability to form stabilizing catechol-aluminum complexes that prevent over-demethylation.

Module 1: The Demethylation Dilemma (Regioselectivity)

The Core Problem: The starting material (3,4,5-trimethoxybenzonitrile) is symmetric.[1] The target product is asymmetric. Achieving high yield requires exploiting the thermodynamic stability of the vicinal diol-aluminum complex .

The Mechanism of Selectivity
  • Activation:

    
     coordinates with the methoxy oxygens.
    
  • First Cleavage (Fast): The 4-position (para to nitrile) is sterically crowded but electronically activated. It cleaves first to form Syringonitrile (4-hydroxy-3,5-dimethoxybenzonitrile).[1]

  • Second Cleavage (Target): The aluminum center coordinates with the newly formed 4-phenoxide and the adjacent 3-methoxy group. Nucleophilic attack (by

    
     or pyridine) cleaves the 3-methyl group.
    
  • The "Stop" Signal: The resulting 3,4-dihydroxy moiety forms a stable, 5-membered cyclic aluminate chelate. This complex is significantly less reactive toward further demethylation at the 5-position under controlled temperatures (

    
    ), effectively "locking" the molecule at the desired stage.
    
Troubleshooting Impurity Profiles
Impurity TypeChemical IdentityRoot CauseCorrective Action
Impurity A 4-Hydroxy-3,5-dimethoxybenzonitrile (Syringonitrile)Under-reaction. Reaction quenched too early or insufficient

.
Increase

to 3.5 eq. Extend reaction time at

.
Impurity B 3,4,5-Trihydroxybenzonitrile (Gallonitrile)Over-reaction. Temperature spike (

) or prolonged reaction time.[1]
Strict temp control. Quench immediately upon disappearance of Impurity A (monitor via HPLC).
Impurity C Chlorinated side-productsReagent Quality. Presence of free

or excessive heating with dry HCl.
Use high-purity anhydrous

. Avoid moisture which generates uncontrolled HCl gas.
Protocol Visualization

DemethylationPathway Start 3,4,5-Trimethoxybenzonitrile Step1 Intermediate: 4-OH-3,5-dimethoxy (Syringonitrile) Start->Step1 AlCl3 (1 eq) Fast, 25°C Target TARGET: 3,4-Dihydroxy-5-methoxy (Stable Al-Chelate) Step1->Target AlCl3 (+2 eq) Slow, 45-50°C Over Impurity: 3,4,5-Trihydroxy (Gallonitrile) Target->Over >70°C Over-demethylation Note CRITICAL CONTROL POINT: The 3,4-Aluminate complex protects the 5-OMe from cleavage. Target->Note

Caption: Reaction pathway showing the kinetic window for isolating the target 3,4-dihydroxy species.

Module 2: Preventing Nitrile Hydrolysis

The Core Problem: Nitriles are susceptible to hydrolysis under the acidic conditions required to break the Aluminum-Product complex during the workup. This generates 3,4-dihydroxy-5-methoxybenzamide (amide impurity) or the corresponding benzoic acid.

The "Flash Quench" Protocol

Standard acidic quenches (pouring reaction mix into HCl) generate heat and prolonged exposure to acid.

  • Cooling: Cool the reaction mixture to

    
    before quenching.
    
  • Inverse Quench: Pour the reaction mixture slowly into ice-cold dilute HCl (1M), not the other way around. This dissipates the exotherm of Al-complex hydrolysis.

  • pH Management: Do not allow the slurry to sit at pH < 1 for extended periods. Extract immediately into ethyl acetate.

Diagnostic: If your product shows a new peak at [M+18] in LC-MS, you have hydrolyzed the nitrile to the amide.

Module 3: Oxidation & Catechol Handling

The Core Problem: The 3,4-dihydroxy (catechol) motif is highly electron-rich and prone to oxidation by air, forming o-quinones . These impurities turn the product pink, brown, or black and lower the melting point.

Stabilization Strategy
  • Inert Atmosphere: Perform all reflux steps under

    
     or 
    
    
    
    .
  • Reducing Wash: During the aqueous workup, add Sodium Metabisulfite (

    
    )  or Sodium Dithionite to the aqueous layer. This reduces any trace quinones back to the catechol.
    
  • Recrystallization: Use degassed water/ethanol.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark green/black. Is the batch ruined? A: Not necessarily. The Aluminum-Catechol complex is often deeply colored (dark green or purple) due to charge transfer bands. This does not indicate decomposition. The color should dissipate to a pale yellow/tan upon acidic hydrolysis and extraction.

Q2: I see a persistent 5% impurity of the starting material (Trimethoxy) that won't react. A: This indicates "AlCl3 poisoning." If your


 has absorbed moisture from the air, it deactivates.
  • Test: Drop a grain of your

    
     into water. It should hiss violently. If it just dissolves quietly, it is hydrated and useless.[1]
    
  • Fix: Use fresh, anhydrous

    
     and increase equivalents to 4.0.[1]
    

Q3: Can I use


 instead of 

?
A:

is a more aggressive Lewis acid. While effective, it lacks the "chelation-braking" effect of the Al-Pyridine system. It often leads to significant over-demethylation (Impurity B) unless the temperature is kept strictly at

, which is difficult to scale.

is preferred for its thermodynamic selectivity at manageable temperatures (

).

Troubleshooting Decision Tree

Troubleshooting Problem Impurity Detected in HPLC/LCMS Type1 Mass = Target + 14 (Monomethyl ether) Problem->Type1 Type2 Mass = Target - 14 (Trihydroxy) Problem->Type2 Type3 Mass = Target + 18 (Amide) Problem->Type3 Type4 Product is Pink/Brown Problem->Type4 Action1 Increase AlCl3 eq. or Reaction Temp Type1->Action1 Action2 Reduce Temp. Quench Earlier Type2->Action2 Action3 Keep Workup Cold (<5°C) Reduce Acid Contact Time Type3->Action3 Action4 Add Na2S2O5 wash Recrystallize under N2 Type4->Action4

Caption: Rapid diagnostic flow for identifying and correcting specific impurity profiles.

References

  • Regioselective Demethylation Mechanism

    • CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds. (2016).[2] Discusses the kinetic control required for partial demethylation of 3,4,5-trimethoxy systems.

  • Aluminum Chloride Selectivity

    • Aiyar, S. N., et al. "Selective demethylation of the 5-methoxyl group in flavanones."[1][3] Proceedings of the Indian Academy of Sciences - Section A, 1964. Establishes the foundational theory of aluminum-chelate stabilization in vicinal methoxy/hydroxy systems.

  • Nitrile Hydrolysis Kinetics

    • Organic Chemistry Tutor: Mechanism of the Acidic Hydrolysis of Nitriles. Explains the protonation mechanism that leads to amide impurities during acidic workup.[4][5]

  • Catechol Oxidation & Handling

    • Sigma-Aldrich Technical Data. 3,4-Dihydroxybenzonitrile Properties & Safety.

Sources

Technical Support Center: Scaling Up the Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-dihydroxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we will delve into the mechanistic rationale behind the synthetic strategy, provide detailed protocols, and offer troubleshooting solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 3,4-dihydroxy-5-methoxybenzonitrile?

A1: The most prevalent and industrially adaptable route commences with vanillin (4-hydroxy-3-methoxybenzaldehyde) as the starting material. This synthesis is typically a two-step process that can often be performed in a single pot ("one-pot synthesis"). The first step involves the conversion of the aldehyde functional group to a nitrile, followed by the selective demethylation of the methoxy group at the 4-position. This approach is favored due to the low cost and wide availability of vanillin.[1][2]

Q2: Why is the conversion of the aldehyde to a nitrile the first step?

A2: The aldehyde group is sensitive to the conditions required for demethylation, which often involve strong Lewis acids.[1][2] Attempting to demethylate vanillin directly could lead to polymerization or other unwanted side reactions involving the aldehyde. Converting the aldehyde to the more stable nitrile group first protects it from these harsh conditions, ensuring a cleaner reaction and higher overall yield.

Q3: What are the common reagents for the oximation and dehydration steps to form the nitrile?

A3: Hydroxylamine hydrochloride (NH₂OH·HCl) is the most commonly used reagent to convert the aldehyde to an aldoxime intermediate. This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The subsequent dehydration of the aldoxime to the nitrile can be achieved by heating, sometimes with the addition of a dehydrating agent, though in a one-pot synthesis with subsequent Lewis acid addition, the high temperature of the demethylation step often facilitates this dehydration.

Q4: What are the best practices for the demethylation step when scaling up?

A4: For selective demethylation of the 4-methoxy group, strong Lewis acids such as anhydrous aluminum trichloride (AlCl₃) are highly effective.[1][2] When scaling up, it is crucial to manage the exothermic nature of the Lewis acid addition. This is typically done by adding the AlCl₃ portion-wise at a controlled temperature. The use of an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent the oxidation of the phenolic products, which can be more prevalent at a larger scale and in the presence of trace impurities.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the final product 1. Incomplete conversion of the aldehyde to the nitrile. 2. Inefficient demethylation. 3. Product loss during workup and purification. 4. Oxidation of phenolic compounds.1. Ensure the molar ratio of hydroxylamine hydrochloride to vanillin is adequate (typically 1.5:1 to 2:1). Monitor the reaction by TLC to confirm the disappearance of the starting material. 2. Use a sufficient molar excess of the Lewis acid (e.g., AlCl₃, typically 1.35:1 to 1.5:1 relative to the nitrile). Ensure the reaction is heated to the optimal temperature (around 135°C) for a sufficient duration (e.g., 6 hours).[1][2] 3. During the aqueous workup, perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product. 4. Conduct the reaction and workup under an inert atmosphere (N₂ or Ar) to minimize oxidation. Degas the solvent prior to use.[3][4]
Product is impure, showing multiple spots on TLC 1. Presence of unreacted starting material or intermediate aldoxime. 2. Formation of side-products from demethylation at the 3-position. 3. Polymerization or degradation products due to excessive heat or reaction time.1. Optimize reaction times and temperatures for both the oximation/dehydration and demethylation steps. 2. Control the reaction temperature carefully during the addition of the Lewis acid and the subsequent heating. Overheating can lead to less selective demethylation. 3. Purify the crude product by recrystallization. A mixture of ethanol and water or ethyl acetate and a hydrocarbon solvent can be effective.[1][2][3] Column chromatography can be used for smaller scales or to isolate highly pure material.
Reaction stalls and does not proceed to completion 1. Inactive or insufficient Lewis acid. 2. Presence of water in the reaction mixture.1. Use fresh, anhydrous Lewis acid. AlCl₃ is highly hygroscopic and its activity can be diminished by moisture. 2. Ensure all solvents and reagents are anhydrous. Dry the solvent (e.g., DMF) over molecular sieves if necessary.[3] If water is generated during the oximation step, it can be partially removed by distillation under reduced pressure before the addition of the Lewis acid.[1][2]
Difficulty in isolating the product after workup 1. The product may be partially soluble in the aqueous layer, especially if the pH is not optimal. 2. Formation of an emulsion during extraction.1. Acidify the aqueous layer with dilute hydrochloric acid to a pH of around 1-2 to ensure the phenolic hydroxyl groups are protonated, which will decrease the product's solubility in water. 2. If an emulsion forms, add a small amount of brine to the separatory funnel to help break it. Allow the layers to separate for a longer period.

Experimental Protocols

One-Pot Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile from Vanillin

This protocol is adapted from established literature procedures.[1][2]

Step 1: Oximation and Dehydration

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add vanillin (1.0 eq) and N,N-dimethylformamide (DMF, 3-5 volumes).

  • Add hydroxylamine hydrochloride (1.5-1.8 eq) to the stirred solution.

  • Heat the reaction mixture to 55-60°C and maintain for 2-4 hours.

  • Increase the temperature to 90-110°C and hold for an additional 2 hours to facilitate dehydration of the oxime to the nitrile.

Step 2: Demethylation

  • Cool the reaction mixture to 30°C.

  • Under an inert atmosphere (N₂ or Ar), slowly add anhydrous aluminum trichloride (1.35-1.5 eq) in portions, ensuring the internal temperature does not exceed 40°C.

  • After the addition is complete, stir the mixture at 30°C for 2 hours.

  • Slowly heat the reaction mixture to 135°C and maintain for 6 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture to 60°C.

  • Slowly and carefully pour the reaction mixture into a beaker containing a stirred solution of dilute hydrochloric acid.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic extracts and wash with water until the pH is weakly acidic.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., dilute ethanol) to yield pure 3,4-dihydroxy-5-methoxybenzonitrile as an off-white crystalline powder.[1][2]

Visualizing the Process

Reaction Pathway

Synthesis_Pathway Vanillin Vanillin Hydroxylamine NH₂OH·HCl (DMF, 55-60°C) Aldoxime Vanillin Aldoxime (Intermediate) Hydroxylamine->Aldoxime Dehydration Heat (90-110°C) Vanillin_Nitrile 4-Hydroxy-3-methoxybenzonitrile Dehydration->Vanillin_Nitrile Demethylation Anhydrous AlCl₃ (DMF, 135°C) Final_Product 3,4-Dihydroxy-5-methoxybenzonitrile Demethylation->Final_Product

Caption: One-pot synthesis of 3,4-dihydroxy-5-methoxybenzonitrile from vanillin.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Identified LowYield {Low Yield | < 70%} Start->LowYield ImpureProduct {Impure Product | Multiple TLC spots} Start->ImpureProduct ReactionStall {Reaction Stalled | Incomplete conversion} Start->ReactionStall CheckReagents Check Reagent Ratios & Purity LowYield->CheckReagents Incomplete Conversion? OptimizeConditions Optimize Temp & Time LowYield->OptimizeConditions Suboptimal Conditions? ImproveWorkup Improve Workup & Purification LowYield->ImproveWorkup Product Loss? ImpureProduct->OptimizeConditions Side Reactions? ImpureProduct->ImproveWorkup Purification Ineffective? ReactionStall->CheckReagents Reagent Quality? EnsureAnhydrous Ensure Anhydrous Conditions ReactionStall->EnsureAnhydrous Moisture Present?

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. [Link]

  • Google Patents. (2017). CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile.
  • Google Patents. (2017). CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles.
  • Semantic Scholar. (n.d.). The Synthesis of 4-Hydroxy-3-Methoxybenzonitrile from Vanillin : a Precursor of Synthesis of 3 ′-methoxydaidzein Reinner. [Link]

  • Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. [Link]

Sources

Optimizing solvent systems for 3,4-Dihydroxy-5-methoxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Personality" of the Molecule

As researchers working with 3,4-Dihydroxy-5-methoxybenzonitrile , you are managing a "push-pull" system.[1] You have an electron-withdrawing nitrile group (pull) fighting against an electron-rich, oxidation-prone catechol moiety (push).

The Core Challenge: This molecule suffers from "Catechol Paradox" :

  • Solubility: It requires polar solvents due to the nitrile and hydroxyls.

  • Instability: Those same polar, basic, or protic environments often accelerate oxidation to o-quinones (turning your reaction black).

  • Reactivity: The two hydroxyl groups (positions 3 and 4) have different pKa values due to the nitrile's inductive effect, leading to regioselectivity issues in alkylation reactions.

This guide provides the solvent architectures required to stabilize this intermediate while maximizing yield.

Module 1: Dissolution & Solubility Troubleshooting

Q: Why is my 3,4-Dihydroxy-5-methoxybenzonitrile precipitating or forming a gum in Dichloromethane (DCM)?

A: This is a polarity mismatch. The molecule has high Hydrogen Bond Donor (HBD) capacity (two -OH groups) and a high dipole moment (Nitrile). DCM is too non-polar and lacks H-bond accepting capability to disrupt the crystal lattice effectively.[1]

The Fix: Switch to a "Dipolar Aprotic" or "Polar Protic" system depending on your next step.

Solvent Screening Matrix
Solvent ClassSolventSolubility RatingSuitabilityTechnical Note
Chlorinated DCM, ChloroformPoor Extraction onlyOnly works if the molecule is fully protected/methylated.[1]
Ethers THF, 2-MeTHFGood High Best balance for reactions.[1] Stabilizes phenols via H-bonding.
Dipolar Aprotic DMSO, DMFExcellent High Essential for SN2 reactions. Hard to remove during workup.
Alcohols Methanol, EthanolGood ModerateGood for storage/transfer. Avoid in electrophilic reactions (nucleophilic competition).
Hydrocarbons Hexane, TolueneInsoluble PrecipitationUse as an antisolvent to crash out the product.

Module 2: Reaction Optimization (Regioselectivity)

Q: I am trying to selectively alkylate the 4-OH position, but I am getting a mixture. How does solvent choice affect this?

A: Solvent choice dictates the "nakedness" of the phenoxide anion. The nitrile at C1 makes the 4-OH (para) more acidic than the 3-OH (meta) due to resonance stabilization.[1] However, the 3-OH is often less sterically hindered.

  • In Protic Solvents (MeOH): The solvent forms a solvation shell around the phenoxide oxygen (H-bonding).[1] This suppresses reactivity and allows the more acidic position (thermodynamic control) to react preferentially.

  • In Aprotic Solvents (DMF/DMSO): The cation (Na+, K+) is solvated, but the phenoxide anion is "naked" and highly reactive. This often leads to over-alkylation or poor selectivity (kinetic control).

Recommendation: For high regioselectivity, use a THF/Toluene mixture . THF solvates the cation just enough to allow reaction, while Toluene suppresses the "loose" ion effect, slowing the rate to allow thermodynamic differentiation between the 3-OH and 4-OH.

Visualizing the Decision Process

SolventSelection Start Start: Select Reaction Type RxnType Reaction Goal? Start->RxnType Alkylation O-Alkylation / Protection RxnType->Alkylation Hydrolysis Nitrile Hydrolysis RxnType->Hydrolysis Reduction Nitrile Reduction RxnType->Reduction Selectivity Is Regioselectivity Critical? Alkylation->Selectivity Solvent3 Use EtOH/Water + NaOH Hydrolysis->Solvent3 Solvent4 Use THF or Et2O (Avoid Nitrile coordination) Reduction->Solvent4 YesSelect Yes (Mono-protection) Selectivity->YesSelect NoSelect No (Exhaustive Methylation) Selectivity->NoSelect Solvent1 Use THF or Acetone (H-bond moderation) YesSelect->Solvent1 Thermodynamic Control Solvent2 Use DMF or DMSO (Naked Anion = Fast) NoSelect->Solvent2 Kinetic Control

Figure 1: Solvent Selection Decision Tree for 3,4-Dihydroxy-5-methoxybenzonitrile derivatives.

Module 3: Stability & Oxidation Prevention

Q: My reaction mixture turns dark brown/black within minutes of adding base. What is happening?

A: You are witnessing the oxidation of the catechol moiety to an o-quinone .[1] Under basic conditions (necessary for alkylation), the catechol deprotonates to a dianion. This species is extremely electron-rich and reacts with dissolved oxygen in the solvent to form a radical semiquinone, which rapidly polymerizes into dark pigments (similar to melanin formation).

The "Inert Solvent" Protocol:

  • Degassing is Mandatory: Sparging with Argon for 15 minutes is insufficient for sensitive catechols. You must use the Freeze-Pump-Thaw method for reaction solvents (DMF/THF).

  • Add an Antioxidant: If the reaction tolerates it, add 1-5 mol% of Sodium Dithionite (Na2S2O4) or Ascorbic Acid to the aqueous phase during workup.

  • Acidic Quench: Never quench into water. Quench into 0.1 M HCl . This instantly protonates the phenoxide, returning it to the more stable catechol form and stopping the oxidation cascade.

OxidationPathway Catechol Catechol Form (Stable in Acid) Phenoxide Phenoxide Anion (Reactive/Basic) Catechol->Phenoxide + Base Phenoxide->Catechol + Acid (Quench) Semiquinone Semiquinone Radical (Unstable) Phenoxide->Semiquinone + O2 (Dissolved) Quinone o-Quinone (Black/Polymer) Semiquinone->Quinone Oxidation Quinone->Semiquinone + Na2S2O4 (Reducing Agent)

Figure 2: Oxidation pathway of catechol intermediates and intervention points.[1]

Module 4: Work-up & Isolation Protocol

Q: I cannot extract the product from the aqueous layer. It seems to stay in the water.

A: The nitrile group increases the acidity of the phenols. If your aqueous wash is neutral (pH 7), a significant portion of the molecule may still be ionized (deprotonated) and therefore water-soluble.

Optimized Extraction Protocol:

  • Acidify: Adjust the aqueous layer to pH 2-3 using 1M HCl.[1] This ensures the molecule is fully protonated (neutral).

  • Salting Out: Saturate the aqueous layer with NaCl . This disrupts the hydration shell of the polar nitrile/methoxy groups ("Salting out effect").

  • Solvent Choice: Do not use Diethyl Ether (it absorbs too much water). Use Ethyl Acetate or 2-MeTHF .[1]

  • Wash: Wash the organic layer with a mildly acidic brine solution (pH 4) rather than neutral brine to prevent re-ionization during the wash.

References

  • Sigma-Aldrich. Product Specification: 3,4-Dihydroxy-5-methoxybenzonitrile (CAS 89029-13-0).[1] Retrieved from .[1]

  • PubChem. Compound Summary: 3,4-Dihydroxy-5-methoxybenzaldehyde (Structural Analog).[1] National Library of Medicine. Retrieved from .

  • Organic Syntheses. Preparation of 3,4,5-Trimethoxybenzaldehyde (Rosenmund Reduction). Org.[2][3][4][5][6] Synth. 1971 , 51, 8. Retrieved from .

  • ChemicalBook. Synthesis and Reaction Data for Methoxy-Catechol Derivatives. Retrieved from .

  • Benington, F., et al. Mescaline Analogs. III. 2,4,6-Trialkyl- and 3,4-Dihydroxy-5-methoxy-β-phenethylamines.[1]J. Org.[3] Chem.1955 , 20(9), 1292–1296. (Cited for catechol stability handling).[2]

Sources

Catalyst selection for efficient 3,4-Dihydroxy-5-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile (CAS: 89029-13-0), a critical intermediate often utilized in the development of COMT inhibitors (e.g., Entacapone analogs).

This guide prioritizes the Hydroxylation-Cyanation Route starting from 5-Bromovanillin, as it offers superior regiocontrol compared to the selective demethylation of 3,4,5-trimethoxybenzonitrile.[1][2][3]

Module 1: Route Selection & Catalyst Strategy

Q: Which synthetic pathway offers the highest regioselectivity and scalability?

A: The Hydroxylation-Cyanation of 5-Bromovanillin is the recommended "Gold Standard" route.[1][2][3] While selective demethylation of 3,4,5-trimethoxybenzonitrile is theoretically possible, it frequently results in inseparable mixtures of regioisomers (3,4-dihydroxy vs. 3,5-dihydroxy).[3] The 5-Bromovanillin route guarantees the correct substitution pattern (3,4-dihydroxy-5-methoxy) by leveraging the inherent position of the bromine atom.[3]

Route Comparison Table
FeatureRoute A: 5-Bromovanillin (Recommended) Route B: 3,4,5-Trimethoxybenzonitrile
Primary Catalyst Copper (0/I) (Ullmann Hydroxylation)Lewis Acid (AlCl₃/BBr₃)
Regioselectivity 100% (Defined by starting material)Low to Moderate (Thermodynamic control)
Impurity Profile Inorganic Cu salts (easy removal)Regioisomers (difficult chromatography)
Scalability High (Kilogram scale feasible)Low (Dilution required for selectivity)

Module 2: Catalyst Selection for Hydroxylation (Step 1)

Process: Conversion of 5-Bromovanillin to 5-Hydroxyvanillin (3,4-dihydroxy-5-methoxybenzaldehyde).

Q: Why is Copper (Cu) preferred over Palladium (Pd) for this hydroxylation?

A:

  • Catechol Poisoning: The product is a catechol (1,2-dihydroxybenzene derivative).[1][2][3] Catechols bind tightly to Pd(II) species, poisoning the catalyst and arresting the catalytic cycle.[1][2]

  • Cost-Efficiency: The reaction requires stoichiometric or high-catalytic loading (10-20 mol%) due to the difficult oxidative addition into electron-rich aryl bromides.[1][2][3] Cu is significantly more economical.[3]

Q: Which Copper source should I use?

Recommendation: Precipitated Copper Powder (Active Cu⁰) . Commercial copper bronze or dust often has a surface oxide layer that inhibits reactivity.[1][2][3] For consistent results, prepare active Cu in situ or use a specific activation protocol.[1][2]

Optimization Data: Hydroxylation Yield by Catalyst

Catalyst System Yield (%) Reaction Time Notes
Cu Powder (Precipitated) 75 - 82% 18-24 h Best reproducibility.[1][2][3] Requires inert atmosphere.[3]
Cu₂O (Cuprous Oxide) 60 - 65% 24 h Lower activity; requires higher temperatures.[1][2][3]
CuSO₄ / NaOH 40 - 50% 30 h Slow kinetics; significant tar formation.[1][2][3]

| Pd(OAc)₂ / Ligand | < 10% | -- | Catalyst poisoning observed immediately.[3] |

Troubleshooting Guide: Hydroxylation
  • Issue: Reaction mixture turns black/tarry immediately.

    • Cause: Oxidation of the phenolate anion by atmospheric oxygen.[1][2]

    • Fix: Strictly degas all solvents (NaOH solution) with N₂ or Ar for 30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout reflux.[1][2]

  • Issue: Incomplete conversion of 5-Bromovanillin.

    • Cause: Catalyst surface passivation.[1][2][3]

    • Fix: Add a catalytic amount of L-Proline (10 mol%) as a ligand to stabilize the Cu-intermediate and lower the activation energy.

Module 3: Functional Group Interconversion (Step 2)

Process: Conversion of 5-Hydroxyvanillin to 3,4-Dihydroxy-5-methoxybenzonitrile.

Q: Can I use Acetic Anhydride for dehydration?

A: No. Acetic anhydride will acetylate the phenolic hydroxyl groups, forming 3,4-diacetoxy-5-methoxybenzonitrile.[1][2][3] While this can be hydrolyzed later, it adds two unnecessary steps.[1][2] Recommended System: Formic Acid / Sodium Formate .[1][2][3] This system acts as both the solvent and the catalyst for the condensation of the aldehyde with hydroxylamine and the subsequent dehydration, without protecting the phenols.

Experimental Protocol: One-Pot Cyanation
  • Reagents: 5-Hydroxyvanillin (1.0 eq), Hydroxylamine Hydrochloride (1.2 eq), Sodium Formate (1.5 eq).

  • Solvent: Formic Acid (98%).[1][2][3]

  • Conditions: Reflux (100-110°C) for 4-6 hours.

  • Mechanism: Formic acid catalyzes the oxime formation and promotes the in situ dehydration of the oxime to the nitrile.[1][2]

Module 4: Visualization & Logic

Reaction Pathway Diagram

SynthesisPath Start 5-Bromovanillin (Starting Material) Step1 Step 1: Hydroxylation (Ullmann-type) Start->Step1 NaOH, Cu Powder Reflux, N2 atm Inter 5-Hydroxyvanillin (Intermediate) Step1->Inter Yield: ~80% Step2 Step 2: Cyanation (Oxime Dehydration) Inter->Step2 NH2OH.HCl HCOONa / HCOOH Oxidation Quinone/Tar (Impurity) Inter->Oxidation O2 Leak Product 3,4-Dihydroxy-5-methoxybenzonitrile (Target) Step2->Product Yield: ~85%

Caption: Optimized linear synthesis pathway favoring regiocontrol and minimizing protection/deprotection steps.

Troubleshooting Logic Tree

Troubleshooting Issue Problem: Low Yield or Impurities Check1 Is the reaction mixture black? Issue->Check1 Check2 Is starting material remaining? Check1->Check2 No Action1 Oxidation of Catechol. Action: Degas NaOH solution vigorously. Use fresh Cu powder. Check1->Action1 Yes Action2 Catalyst Deactivation. Action: Add 10 mol% L-Proline. Increase agitation (rpm). Check2->Action2 Yes Action3 Check pH during workup. Catechols are water-soluble at pH > 8. Action: Acidify to pH 2-3 before extraction. Check2->Action3 No

Caption: Diagnostic flow for resolving common yield-limiting factors in catechol synthesis.

Module 5: Detailed Experimental Protocol

Step 1: Preparation of 5-Hydroxyvanillin
  • Activation of Copper: Dissolve Zn dust in CuSO₄ solution to precipitate fine Cu powder.[1][2] Wash with dilute HCl, then water, then acetone.[1][2] Dry under vacuum.[3][4] Use immediately.

  • Reaction:

    • Dissolve NaOH (6.0 eq) in water.[1][2] Degas with N₂ for 30 mins.

    • Add 5-Bromovanillin (1.0 eq) and Activated Cu Powder (5-10 wt%).[3]

    • Heat to reflux (100°C) under N₂ atmosphere for 16-24 hours.[3]

    • Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1][2][3]

  • Workup:

    • Cool to room temperature.[3][5] Filter off copper catalyst.[1][2][3]

    • Critical: Acidify filtrate with HCl to pH 2-3. Product will precipitate or require extraction with Ethyl Acetate.[1][2][3]

    • Recrystallize from water/ethanol.[1][2][3]

Step 2: Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile
  • Reaction:

    • Charge 5-Hydroxyvanillin (10 g) into a flask.

    • Add Formic Acid (50 mL), Sodium Formate (1.5 eq), and Hydroxylamine Hydrochloride (1.1 eq).

    • Reflux for 4 hours.

  • Workup:

    • Pour reaction mixture into ice water (200 mL).

    • The nitrile product usually precipitates as a solid.[1][2]

    • Filter, wash with cold water, and dry.[6]

    • Yield Expectation: 85-90%.

References

  • Patent: Preparation method of 3,4-dihydroxybenzonitriles. CN107118128A.[3] (Describes the general cyanation/demethylation logic, adapted here for the methoxy-analog). Link

  • Methodology: Process for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.[1][2][3][6] (Entacapone intermediate synthesis, illustrating the stability of the 3,4-dihydroxy-5-substituted scaffold). US Patent 5446194A.[3] Link

  • Catalyst Insight: Ullmann-type hydroxylation of aryl halides.[1][2][3] Synthesis of 5-hydroxyvanillin from 5-bromovanillin.[1][2][3] DE2248337.[3]

  • Chemical Data: 3,4-Dihydroxy-5-methoxybenzonitrile (CAS 89029-13-0).[1][2][3][7][8][9] PubChem Compound Summary.[3] Link[3]

Sources

Managing temperature sensitivity of 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature & Oxidative Sensitivity Management

Product Class: Polyphenolic Nitriles / Catechol Derivatives Target Audience: Medicinal Chemists, Process Development Scientists

Critical Alert: The Instability Mechanism

Why is this compound temperature-sensitive? 3,4-Dihydroxy-5-methoxybenzonitrile is not merely "heat sensitive" in the traditional sense of thermal decomposition (bond breaking). Its primary failure mode is Heat-Accelerated Oxidative Degradation .

The molecule contains a catechol moiety (1,2-dihydroxybenzene) activated by an electron-donating methoxy group . This structural combination significantly lowers the oxidation potential, making the compound prone to losing two protons and two electrons to form an o-quinone.

  • The Temperature Factor: Elevated temperatures provide the activation energy required to initiate radical formation, rapidly converting the off-white solid into a dark brown/black tar (polymerized quinones).

  • The Phase Factor: In solution, this degradation is orders of magnitude faster than in the solid state, especially if the solvent contains dissolved oxygen.

Degradation Pathway Visualization

The following diagram illustrates the cascade from the stable catechol to the irreversible polymer.

CatecholDegradation Catechol 3,4-Dihydroxy-5-methoxy- benzonitrile (Stable Form) Radical Semiquinone Radical (Reactive Intermediate) Catechol->Radical Heat + O2 (Initiation) Quinone o-Quinone (Electrophilic Species) Radical->Quinone -1e-, -1H+ Quinone->Catechol Disproportionation Polymer Melanin-like Polymer (Dark Brown Tar) Quinone->Polymer Nucleophilic Attack (Polymerization)

Figure 1: The oxidative cascade. Heat acts as a catalyst for the initial radical formation, leading to irreversible polymerization.

Storage & Handling (The Cold Chain)

Q: What are the mandatory storage conditions upon receipt?

A: Immediate transfer to -20°C is required.

  • Container: Amber glass vials (UV protection) with Teflon-lined caps.

  • Atmosphere: The headspace must be backfilled with Argon (preferred over Nitrogen due to higher density).

  • Desiccation: Store within a secondary container containing active desiccant. Moisture lowers the energy barrier for proton transfer, accelerating oxidation.

Q: Can I store the compound in solution (e.g., DMSO or Methanol)?

A: No. Catechols in solution are highly kinetic. Even at -20°C, dissolved oxygen in DMSO or Methanol will degrade the compound over days.

  • If unavoidable: Use anhydrous, degassed DMSO, freeze the solution immediately (flash freeze in liquid N2), and store at -80°C.

Q: How do I handle the "thaw" process to prevent condensation?

A: The "Vial Sweat" Protocol:

  • Remove vial from -20°C storage.

  • Place in a desiccator at Room Temperature (RT).

  • Wait 45 minutes before opening.

    • Reasoning: Opening a cold vial introduces atmospheric moisture which condenses on the solid. This water film creates a micro-reactor for oxidation once the vial is closed again.

Reaction Optimization (Heat Management)

Q: My reaction requires reflux. Is this compound compatible?

A: Reflux is permissible only if the system is strictly anaerobic.

  • Temperature Limit: Avoid exceeding 80°C if possible. The methoxy group activates the ring, making it more reactive than simple catechol.

  • Solvent Selection: Avoid protic solvents (EtOH, MeOH) at high temps if basic conditions are present (promotes quinone formation). Use aprotic solvents (THF, DCM, Toluene) when possible.

Q: How do I effectively degas solvents for this chemistry?

A: Sparging with Nitrogen is often insufficient for sensitive catechols. Use the Freeze-Pump-Thaw method or vigorous Argon sparging for >30 mins.

Decision Matrix: Solvent Handling

SolventHandling Start Select Solvent CheckType Is solvent Protic? (MeOH, EtOH, Water) Start->CheckType Degas Degassing Required CheckType->Degas Yes or No Method1 Freeze-Pump-Thaw (3 Cycles) Degas->Method1 High Sensitivity Method2 Argon Sparge (>45 mins) Degas->Method2 Moderate Sensitivity Additive Add Antioxidant? (e.g., Ascorbic Acid) Method1->Additive Method2->Additive Proceed Proceed to Reaction Additive->Proceed If compatible

Figure 2: Workflow for solvent preparation to minimize oxidative stress during synthesis.

Purification & Drying Protocols

Q: The product turned black during rotary evaporation. What happened?

A: You likely concentrated it in the presence of air at >40°C. Correct Protocol:

  • Set bath temperature < 35°C .

  • Backfill the rotavap with Nitrogen before releasing the vacuum.

  • Do not dry to complete dryness if the oil is dark; often, impurities precipitate first.

Q: Can I use Silica Gel Chromatography?

A: Proceed with Caution. Silica is slightly acidic and can catalyze degradation.

  • Modification: Neutralize the silica with 1% Triethylamine (TEA) in the eluent or use acid-washed silica if the nitrile is acid-stable but the catechol is sensitive.

  • Speed: Perform "Flash" chromatography literally—fast. Do not leave the compound on the column.

Q: How do I recrystallize without oxidation?

A: Use the Inert Anti-Solvent Method .

Protocol:

  • Dissolution: Dissolve crude solid in minimal degassed solvent (e.g., EtOAc) under Argon.

  • Precipitation: Add degassed anti-solvent (e.g., Hexanes or Heptane) dropwise via syringe through a septum.

  • Cooling: Move to -20°C slowly.

  • Filtration: Use a Schlenk frit or filter under a blanket of Argon. Never filter sensitive catechols on an open Buchner funnel; the air flow through the filter cake induces rapid oxidation.

Quantitative Data Summary

ParameterSpecification / LimitRationale
Storage Temp -20°C (Long term)Arrhenius suppression of oxidation rates.
Melting Point ~130–160°C (Predicted*)Note: Decomposition often precedes melting.
Max Process Temp 50°C (Recommended)Above 50°C, radical initiation rates spike.
pH Stability pH 2.0 – 6.0Stable.
pH Instability pH > 7.5Critical Failure. Forms catecholate anion -> Quinone.
Solvent Gas < 5 ppm O2Dissolved oxygen is the limiting reagent for degradation.

*Melting point varies by specific crystal polymorph and purity; analogous compounds (e.g., 3,4-dihydroxy-5-methoxybenzaldehyde) melt approx 131-134°C [1].

References

  • Wipf, P. (2007). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from [Link]

  • Chowdhury, A., et al. (2025).[1] Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. ChemRxiv. Retrieved from [Link]

  • BioCrick. (2024). 3,4-Dihydroxy-5-methoxybenzoic acid Properties and Storage. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[2][1][3][4] PubChem Compound Summary: 3,4-Dihydroxybenzonitrile.[1] Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential by-products encountered during the synthesis of this valuable chemical intermediate. Our goal is to provide practical, experience-driven advice to help you optimize your reaction outcomes, ensure product purity, and troubleshoot effectively.

Overview of a Common Synthetic Pathway

A prevalent method for synthesizing 3,4-Dihydroxy-5-methoxybenzonitrile involves a two-step process starting from a suitable benzaldehyde precursor, such as 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). The process typically includes the formation of an aldoxime intermediate followed by dehydration to the nitrile, and subsequent selective demethylation. Each step presents unique challenges and potential for by-product formation.

Synthesis_Pathway cluster_0 Step 1: Oxime Formation & Dehydration cluster_1 Step 2: Selective Demethylation cluster_2 Potential By-products Syringaldehyde 4-Hydroxy-3,5-dimethoxy- benzaldehyde Oxime Syringaldehyde Oxime (Intermediate) Syringaldehyde->Oxime + NH2OH·HCl Unreacted_Aldehyde Unreacted Syringaldehyde Syringaldehyde->Unreacted_Aldehyde Incomplete Reaction Syringonitrile 4-Hydroxy-3,5-dimethoxy- benzonitrile Oxime->Syringonitrile - H2O (Dehydration) Incomplete_Dehydration Syringaldehyde Oxime Oxime->Incomplete_Dehydration Incomplete Reaction Final_Product 3,4-Dihydroxy-5-methoxy- benzonitrile Syringonitrile->Final_Product + Demethylating Agent (e.g., HBr, HI, Lewis Acid) Incomplete_Demethylation Unreacted Syringonitrile Syringonitrile->Incomplete_Demethylation Incomplete Reaction Oxidation_Product Quinone-type Impurities Final_Product->Oxidation_Product Air Oxidation

Caption: Common synthetic route from syringaldehyde to 3,4-dihydroxy-5-methoxybenzonitrile and key by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter?

A: The most common impurities are typically related to incomplete reactions at each step. These include:

  • Unreacted Starting Material: Such as 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) or 4-hydroxy-3,5-dimethoxybenzonitrile (syringonitrile).

  • Aldoxime Intermediate: The corresponding aldoxime of your starting aldehyde may persist if the dehydration step is inefficient.[1][2]

  • Oxidation Products: Catechol and hydroquinone moieties are sensitive to oxidation, especially under basic conditions or exposure to air, leading to colored quinone-type impurities.[3]

  • Hydrolysis Product: The nitrile group can be hydrolyzed to a primary amide (3,4-dihydroxy-5-methoxybenzamide) during harsh acidic or basic workups.

Q2: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring reaction progress.[1][4] Use a suitable solvent system (e.g., ethyl acetate/hexane) to resolve the starting material, intermediates, and the final product. The significant difference in polarity between an aldehyde, its oxime, and the final dihydroxy-nitrile product usually allows for clear separation. For more precise, quantitative analysis during reaction development, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][6]

Q3: My final product has a persistent pink or brown discoloration. What is the cause and how can I remove it?

A: Discoloration is almost always due to the formation of trace amounts of oxidation products (quinones), which are highly colored. This occurs when the phenolic hydroxyl groups, particularly the catechol-like structure, are exposed to oxygen, especially in a non-acidic (neutral or basic) solution.[3]

  • Prevention: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible. Keep the pH of aqueous solutions acidic during extraction and workup.

  • Removal: The color can often be removed by recrystallization from a suitable solvent system, sometimes with the addition of a small amount of a reducing agent like sodium dithionite or activated charcoal.

Q4: What is the recommended method for purifying the final product?

A: Recrystallization is the most effective and common method for purifying the final product on a lab scale. The choice of solvent is critical. Common solvent systems include mixtures like ethanol/water, isopropanol/water, or ethyl acetate/hexane.[4] For very high purity requirements or to separate closely related impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guide: By-Product Identification and Mitigation

This section addresses specific by-products in a problem-and-solution format.

Issue 1: Presence of Unreacted Aldehyde Precursor

(e.g., 4-Hydroxy-3,5-dimethoxybenzaldehyde)

  • How do I detect it?

    • HPLC: A peak corresponding to the starting material's retention time.[7]

    • ¹H NMR: The characteristic aldehyde proton signal (around 9.8 ppm) will be visible in the spectrum of your crude product.

  • Why is it present? This indicates an incomplete reaction in the first step (oxime formation and/or dehydration). Potential causes include insufficient hydroxylamine hydrochloride, suboptimal reaction temperature or time, or the use of an inefficient dehydration catalyst.[1]

  • How can I prevent this?

    • Stoichiometry: Ensure at least a slight molar excess (e.g., 1.1-1.5 equivalents) of hydroxylamine hydrochloride is used relative to the aldehyde.[2][8]

    • Reaction Conditions: For the conversion of aldehydes to nitriles, ensure the reaction goes to completion by monitoring with TLC. If dehydrating the intermediate oxime, ensure the dehydrating agent is active and the conditions (temperature, time) are sufficient.

Issue 2: Contamination with the Aldoxime Intermediate

(e.g., 4-Hydroxy-3,5-dimethoxybenzaldehyde oxime)

  • How do I detect it?

    • HPLC: A distinct peak, typically with a polarity between the starting aldehyde and the final nitrile.

    • ¹H NMR: The presence of the oxime proton signal (-CH=NOH), typically in the 7.5-8.5 ppm range, and the oxime hydroxyl proton (-NOH).

  • Why is it present? This is a classic case of incomplete dehydration of the aldoxime intermediate. The conversion of an aldehyde to a nitrile with hydroxylamine often proceeds via the oxime, which must then lose a molecule of water.[1] This step can be slow or require specific catalysts or thermal conditions.

  • How can I resolve this?

    • Optimize Dehydration: If performing a one-pot reaction, ensure the temperature is high enough in the second phase to drive dehydration (often >100-120 °C).[8][9]

    • Use a Dehydrating Agent: If the oxime has been isolated, it can be treated with a variety of dehydrating agents like acetic anhydride, thionyl chloride, or specific catalysts like ferrous sulfate in DMF.[1]

Issue 3: Incomplete or Non-Selective Demethylation

(e.g., Presence of 4-Hydroxy-3,5-dimethoxybenzonitrile)

  • How do I detect it?

    • HPLC: A peak corresponding to the fully methylated precursor.

    • ¹H NMR: The spectrum will show a signal for two methoxy groups (a singlet integrating to 6H) instead of one (a singlet integrating to 3H).

  • Why is it present? Demethylation reactions require harsh conditions and can be slow.[10] Insufficient reaction time, temperature, or a substoichiometric amount of the demethylating agent can lead to incomplete conversion. The selective removal of one specific methoxy group over another depends on the reagent and steric/electronic factors.[11]

  • How can I improve selectivity and conversion?

    • Reagent Choice: Strong nucleophiles are often used for demethylation. Common reagents include hydrogen bromide, hydrogen iodide, or Lewis acids like AlCl₃ or BBr₃.[10][11][12] The choice of reagent can influence selectivity.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC to determine the optimal time for complete conversion without degrading the product. Demethylation can require prolonged heating at elevated temperatures.[10][13]

Troubleshooting_Workflow start Crude Product Analysis (HPLC, NMR) impurity_check Major Impurity Detected? start->impurity_check aldehyde Aldehyde Precursor? impurity_check->aldehyde Yes purify Proceed to Purification (Recrystallization) impurity_check->purify No / Minor oxime Aldoxime Intermediate? aldehyde->oxime No action_aldehyde Action: - Increase NH2OH·HCl ratio - Extend reaction time/temp aldehyde->action_aldehyde Yes demethylation_issue Incorrect Methylation Pattern? oxime->demethylation_issue No action_oxime Action: - Optimize dehydration step - Use stronger dehydrating agent oxime->action_oxime Yes other Other Impurity (e.g., Amide, Polymer) demethylation_issue->other No action_demethylation Action: - Increase demethylating agent - Extend reaction time/temp demethylation_issue->action_demethylation Yes action_other Action: - Adjust workup pH/temp - Use inert atmosphere other->action_other

Caption: A decision-making workflow for troubleshooting common synthesis impurities.

Analytical and Purification Protocols
Protocol 1: General Purpose HPLC Method for Purity Analysis

This protocol provides a starting point for developing a method to analyze the purity of 3,4-Dihydroxy-5-methoxybenzonitrile. Optimization will be required for specific instrument setups.[5][14]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 15-20 minutes. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where all components absorb (e.g., 254 nm or 275 nm).[14]

  • Sample Preparation: Dissolve a small amount of the crude or purified material in the mobile phase or a suitable solvent like methanol. Ensure the sample is fully dissolved and filtered before injection.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Determine a suitable solvent or solvent pair where the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot primary solvent (e.g., ethanol) required to just dissolve the crude solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Slowly add the hot anti-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy. If it becomes too cloudy, add a few drops of the primary solvent to redissolve.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them thoroughly under vacuum.

Summary of Potential By-Products
By-Product NamePotential CauseKey Analytical Signature (¹H NMR)Relative HPLC Polarity
Starting Aldehyde Incomplete reactionAldehyde proton (~9.8 ppm)Less Polar
Aldoxime Intermediate Incomplete dehydrationOxime proton (-CH=NOH, ~8.1 ppm)Intermediate
Starting Nitrile Incomplete demethylationTwo methoxy groups (6H singlet)Less Polar
Benzamide Derivative Hydrolysis of nitrileBroad amide protons (-CONH₂)More Polar
Quinone Products Air oxidationLoss of aromaticity, complex signalsVaries (often colored)
References
  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index. Rsc.org.
  • Sheng, Z.-Z., Huang, M.-M., Xue, T., & Wu, H.-H. (2024). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). Energy & Fuels.
  • ChemicalBook. (n.d.). Benzonitrile(100-47-0) 1H NMR spectrum.
  • BenchChem. (n.d.). Minimizing side reactions during the synthesis of 3,5-Diamino-4-methylbenzonitrile.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Shimadzu. (n.d.). High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC.
  • Google Patents. (n.d.). CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile.
  • Pawar, S. B., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
  • Google Patents. (n.d.). CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles.
  • Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis.
  • Kobayashi, S., et al. (2022). Demethylation and tannin-like properties of guaiacyl/syringyl-type and syringyl-type dehydrogenation polymers using iodocyclohexane. Journal of Wood Science.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.
  • Eureka | Patsnap. (2009, July 8). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.
  • Lee, J. Y., et al. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules.
  • Liu, Y., et al. (2019). Demethylation of Alkali Lignin with Halogen Acids and Its Application to Phenolic Resins. Polymers.
  • Wang, C., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.

Sources

Validation & Comparative

Comparing synthesis routes for 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recommendation: The Hydrolytic Functionalization Route (via 5-Bromovanillin) is the superior method for the synthesis of 3,4-dihydroxy-5-methoxybenzonitrile.[1]

This pathway offers unambiguous regiochemistry , ensuring the correct 3,4-dihydroxy-5-methoxy substitution pattern, which is difficult to guarantee via selective demethylation of symmetric precursors.[1] While the Demethylation Route (from 3,4,5-trimethoxybenzonitrile) appears shorter, it suffers from poor regioselectivity (often yielding the symmetric 3,5-dihydroxy isomer) and requires harsh Lewis acid conditions that complicate purification.

Target Molecule Profile

FeatureDescription
Systematic Name 3,4-Dihydroxy-5-methoxybenzonitrile
Synonyms 5-Cyanomethoxycatechol; 5-Methoxyprotocatechunitrile; 5-Hydroxyvanillonitrile
Core Structure Benzonitrile scaffold with a catechol moiety (3,4-OH) and a methoxy group at position 5.[1][2][3][4][5][6][7][8][9][10]
Key Challenge Establishing the specific 3,4-dihydroxy-5-methoxy substitution pattern without forming the symmetric 3,5-dihydroxy-4-methoxy isomer.
Precursor CAS 3934-87-0 (5-Hydroxyvanillin); 1885-35-4 (3,4,5-Trimethoxybenzonitrile)

Route Analysis & Comparison

Route A: The Hydrolytic Functionalization (Recommended)

This route builds the correct substitution pattern before the nitrile formation. It utilizes 5-Bromovanillin , a widely available starting material.[1] The bromine atom directs the introduction of the hydroxyl group specifically at the 5-position, creating the 3,4-dihydroxy-5-methoxy core (5-Hydroxyvanillin) which is then converted to the nitrile.[1]

  • Step 1: Copper-mediated hydrolysis of 5-Bromovanillin to 5-Hydroxyvanillin.[1][2][11]

  • Step 2: One-pot oximation and dehydration to the nitrile.[1]

Route B: Selective Demethylation (Alternative)

This route starts with 3,4,5-Trimethoxybenzonitrile and attempts to selectively remove methyl groups at positions 3 and 4.

  • Mechanism: Lewis acid-catalyzed cleavage (e.g., AlCl₃/Pyridine).[1]

  • Critical Flaw: In 3,4,5-trimethoxy systems, the central (4-position) methoxy group is often sterically distinct, but electronic effects can lead to symmetric cleavage (3,5-dihydroxy), resulting in the wrong isomer. Separation of these regioisomers is difficult and yield-limiting.[1]

Comparative Metrics
MetricRoute A: Hydrolytic FunctionalizationRoute B: Selective Demethylation
Regiocontrol High (100%) - Fixed by starting material.[1]Low - Risk of symmetric 3,5-diOH isomer.[1]
Starting Material Cost Low (5-Bromovanillin is a commodity chemical).[1]Medium (3,4,5-Trimethoxybenzonitrile).
Reagent Safety Moderate (Requires Cu catalyst, Hydroxylamine).Low (Requires aggressive Lewis acids like AlCl₃ or BBr₃).
Scalability High - Aqueous/Solvent-based workups are standard.[1]Low - Quenching massive Al salts is exothermic and messy.[1]
Overall Yield ~65-75% (2 Steps)~40-60% (Variable due to isomer mixtures).[1]

Detailed Experimental Protocols (Route A)

Step 1: Synthesis of 5-Hydroxyvanillin (3,4-Dihydroxy-5-methoxybenzaldehyde)

Rationale: The copper-catalyzed displacement of bromide by hydroxide is a classic Ullmann-type hydroxylation.[1] The use of NaOH provides the nucleophile, while copper powder lowers the activation energy.

Reagents:

  • 5-Bromovanillin (1.0 eq)[1]

  • Sodium Hydroxide (NaOH) (5.0 eq)

  • Copper Powder (0.1 eq)

  • Water (Solvent)[12]

Protocol:

  • Dissolve NaOH (6.12 g, 153 mmol) in water (75 mL) in a round-bottom flask.

  • Add 5-Bromovanillin (5.00 g, 21.7 mmol). The solution will turn yellow/orange as the phenolate forms.

  • Add precipitated Copper powder (60 mg).

  • Heat the mixture to reflux (100°C) under an inert atmosphere (N₂ or Ar) to prevent oxidation of the aldehyde.

  • Reflux for 16–18 hours . The color typically shifts to a dark orange/brown.[1]

  • Cool to room temperature and filter through Celite to remove the copper catalyst.[1]

  • Acidify the filtrate carefully with concentrated HCl or H₂SO₄ to pH ~2.[1] The product will precipitate.[1][13]

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from water/ethanol or use flash chromatography (DCM/MeOH).

    • Expected Yield: 70–80%[1]

    • Appearance: Brownish to beige crystals.[1]

Step 2: One-Pot Conversion to Nitrile

Rationale: Aldehydes are converted to nitriles via an aldoxime intermediate.[1][14][15] Using Hydroxylamine Hydrochloride (NH₂OH[8][14][16]·HCl) in a polar aprotic solvent like DMF or DMSO allows for the in situ formation of the oxime and its subsequent thermal dehydration to the nitrile, avoiding the isolation of the potentially unstable oxime.

Reagents:

  • 5-Hydroxyvanillin (from Step 1) (1.0 eq)[1]

  • Hydroxylamine Hydrochloride (NH₂OH[8][14][16]·HCl) (1.5 eq)

  • DMF (Dimethylformamide) (Solvent)

Protocol:

  • Dissolve 5-Hydroxyvanillin (1.0 g, 6.0 mmol) in DMF (10 mL).

  • Add Hydroxylamine Hydrochloride (0.63 g, 9.0 mmol).

  • Heat the solution to 100–110°C with stirring.

  • Monitor by TLC.[1][8][14][15] The intermediate oxime may appear first, followed by the less polar nitrile. Reaction time is typically 3–6 hours .[1][8]

  • Note: If conversion is slow, a catalytic amount of Sodium Acetate can be added to buffer the HCl, though thermal dehydration in DMF usually suffices.

  • Workup: Pour the cooled reaction mixture into ice-cold water (50 mL). The product may precipitate.[1][13]

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Wash the organic phase thoroughly with water (to remove DMF) and brine.

  • Dry over Na₂SO₄ and concentrate.

  • Purification: Column chromatography (Silica gel, Hexane:EtOAc gradient) is recommended to remove trace oxime or tarry byproducts.

    • Expected Yield: 85–90%[1]

Reaction Pathway Visualization

SynthesisRoutes cluster_legend Legend Start_Br 5-Bromovanillin (Starting Material) Inter_Ald 5-Hydroxyvanillin (3,4-Dihydroxy-5-methoxybenzaldehyde) Start_Br->Inter_Ald 1. NaOH, Cu, Reflux (Hydrolysis) Target TARGET: 3,4-Dihydroxy-5-methoxybenzonitrile Inter_Ald->Target 2. NH2OH·HCl, DMF, 100°C (One-Pot Dehydration) Start_Tri 3,4,5-Trimethoxybenzonitrile Start_Tri->Target AlCl3, Pyridine (Demethylation) Side_Prod Isomer Mixture: 3,5-Dihydroxy-4-methoxybenzonitrile (Major Impurity) Start_Tri->Side_Prod Poor Regioselectivity key1 Green Arrow = Recommended Route key2 Red Dashed = High Risk Route

Figure 1: Comparison of the Hydrolytic Functionalization Route (Green) vs. the Selective Demethylation Route (Red), highlighting the regiochemical risks of the latter.

References

  • Preparation of 5-Hydroxyvanillin

    • Source: Sciencemadness Discussion & Verified Patents.[1]

    • Context: Describes the copper-mediated hydrolysis of 5-bromovanillin to 5-hydroxyvanillin using NaOH.
    • Link:

    • Supporting Patent: DE2248337 (Process for preparing 5-hydroxyvanillin).[1][13]

  • One-Pot Nitrile Synthesis

    • Title: One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulph
    • Source: Asian Journal of Chemistry / Asian Pubs.[1]

    • Context: Validates the method of converting methoxy-hydroxy benzaldehydes to nitriles using NH2OH·HCl in DMF.[1][8]

    • Link:

  • Regioselectivity of Demethylation

    • Title: A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System.
    • Source: Synthetic Communications / ResearchGate.[1]

    • Context: Discusses the challenges and patterns of AlCl3 mediated demethylation, supporting the risk of isomeric mixtures in trimethoxy systems.
    • Link:

  • Compound Data (5-Hydroxyvanillin)

    • Source: NIST Chemistry WebBook.[1]

    • Context: Verification of the 3,4-dihydroxy-5-methoxybenzaldehyde structure.
    • Link:[1]

Sources

A Comparative Guide to the Biological Activities of Substituted Cyanophenols: A Focus on 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the potential biological activities of 3,4-dihydroxy-5-methoxybenzonitrile and other cyanophenols, grounded in established principles of medicinal chemistry and supported by available experimental data for structurally related compounds. While direct biological assay data for 3,4-dihydroxy-5-methoxybenzonitrile is not extensively available in the public domain, this guide will leverage structure-activity relationships (SAR) to forecast its potential efficacy and compare it to other cyanophenols.

Introduction to Cyanophenols in Biological Systems

Cyanophenols, a class of organic compounds characterized by a hydroxyl group and a nitrile group attached to a benzene ring, represent a versatile scaffold in drug discovery. The interplay of the electron-withdrawing nitrile group and the electron-donating hydroxyl group can give rise to a range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. The specific substitution pattern on the aromatic ring is a critical determinant of a compound's potency and selectivity.

Structure-Activity Relationships: The Key to Unlocking Potential

The biological activity of phenolic compounds is intrinsically linked to their chemical structure. Key structural features that govern the efficacy of cyanophenols in biological assays include:

  • Number and Position of Hydroxyl Groups: The antioxidant activity of phenols is largely dependent on their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The presence of multiple hydroxyl groups, particularly in ortho or para positions, can enhance this activity through resonance stabilization of the resulting phenoxyl radical.

  • Presence of Electron-Donating/Withdrawing Groups: The nitrile (-CN) group is strongly electron-withdrawing, which can influence the acidity of the phenolic proton and the overall electron distribution of the aromatic ring. Methoxy groups (-OCH3) are electron-donating and can modulate the antioxidant and anti-inflammatory properties of the molecule.

  • Lipophilicity: The overall lipophilicity of a compound, often expressed as LogP, affects its ability to cross cell membranes and interact with biological targets.

Comparative Analysis of Cyanophenol Activity

Due to the limited direct experimental data on 3,4-dihydroxy-5-methoxybenzonitrile, this section will compare the known activities of simpler cyanophenols and related phenolic structures to extrapolate the potential bioactivity of our target compound.

CompoundStructureKey Structural FeaturesReported/Predicted Biological Activity
4-Hydroxybenzonitrile (4-Cyanophenol) Single hydroxyl group para to the nitrile group.Reported as a monoamine oxidase (MAO) inhibitor[1]. Its antioxidant capacity is expected to be modest due to the single hydroxyl group.
3,4-Dihydroxybenzonitrile (Protocatechuonitrile) Ortho-dihydroxy (catechol) moiety.The catechol group is a well-known pharmacophore for potent antioxidant activity due to the stabilization of the semiquinone radical. Expected to exhibit significant free radical scavenging.
3,4-Dihydroxy-5-methoxybenzonitrile Catechol group with an adjacent methoxy group.The addition of a methoxy group to the catechol ring is predicted to enhance antioxidant activity through electron donation, further stabilizing the radical species. This substitution pattern is also seen in potent anti-inflammatory agents.
Gallic Acid (3,4,5-Trihydroxybenzoic Acid) Three hydroxyl groups and a carboxylic acid group.A well-characterized potent antioxidant. While not a nitrile, it provides a benchmark for the antioxidant potential of the 3,4,5-trihydroxyphenyl moiety.

Discussion of Predicted Activity for 3,4-Dihydroxy-5-methoxybenzonitrile:

Based on established SAR principles for phenolic antioxidants, the 3,4-dihydroxy-5-methoxy substitution pattern on a benzonitrile core is highly promising for significant biological activity.[2][3][4][5] The catechol-like arrangement of the two hydroxyl groups is a strong indicator of potent free radical scavenging capabilities. The additional methoxy group at the 5-position is expected to further enhance this activity through its electron-donating nature, which stabilizes the phenoxyl radical formed upon hydrogen donation.

In the context of anti-inflammatory activity, many potent inhibitors of inflammatory enzymes like cyclooxygenase-2 (COX-2) possess a 3,4,5-trimethoxyphenyl or a similar substitution pattern.[6] The structural similarity of 3,4-dihydroxy-5-methoxybenzonitrile to these known anti-inflammatory agents suggests it may also exhibit inhibitory effects on key inflammatory pathways.

Visualizing the Structure-Activity Relationship

SAR_Cyanophenols cluster_core Core Scaffold cluster_substituents Substituent Effects cluster_activity Predicted Biological Activity Benzonitrile Benzonitrile Core OH Hydroxyl (-OH) Groups - Antioxidant Activity - H-bonding Benzonitrile->OH Addition of -OH OCH3 Methoxy (-OCH3) Group - Electron Donating - Modulates Activity Benzonitrile->OCH3 Addition of -OCH3 Antioxidant Potent Antioxidant OH->Antioxidant Key determinant AntiInflammatory Potential Anti-inflammatory OH->AntiInflammatory Contributes OCH3->Antioxidant Enhances OCH3->AntiInflammatory Potentiates CN Nitrile (-CN) Group - Electron Withdrawing - Modulates pKa

Caption: Structure-Activity Relationship of Substituted Benzonitriles.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 3,4-dihydroxy-5-methoxybenzonitrile and other cyanophenols, the following standardized assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compound (e.g., 3,4-dihydroxy-5-methoxybenzonitrile) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[7][8][9]

DPPH_Workflow Start Start: Prepare Reagents Mix Mix Test Compound/Standard with DPPH Solution Start->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End: Antioxidant Activity Determined Calculate->End

Caption: Workflow for the DPPH Radical Scavenging Assay.

Cyclooxygenase-2 (COX-2) Inhibition Assay for Anti-inflammatory Activity

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation. The inhibition is typically monitored by measuring the reduction in the production of prostaglandins.

Step-by-Step Methodology:

  • Reagent and Cell Preparation:

    • Use a commercial COX-2 inhibitor screening kit which typically includes human recombinant COX-2 enzyme, assay buffer, heme, and a fluorometric probe.[1][10]

    • Prepare a series of concentrations of the test compound and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, heme, and the COX-2 enzyme.

    • Add the test compound or standard inhibitor to the respective wells.

    • Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (the substrate).

  • Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.[11][12][13]

COX2_Workflow Start Start: Prepare Reagents & Cells PreIncubate Pre-incubate COX-2 Enzyme with Test Compound/Inhibitor Start->PreIncubate Initiate Initiate Reaction with Arachidonic Acid PreIncubate->Initiate Measure Kinetic Measurement of Fluorescence Initiate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End: Anti-inflammatory Activity Determined Calculate->End

Caption: Workflow for the COX-2 Inhibition Assay.

Conclusion

While direct experimental evidence for the biological activities of 3,4-dihydroxy-5-methoxybenzonitrile is currently lacking in readily accessible literature, a thorough analysis of structure-activity relationships strongly suggests its potential as a potent antioxidant and a promising anti-inflammatory agent. The presence of a catechol moiety augmented by an electron-donating methoxy group provides a firm theoretical basis for these predictions. To validate these hypotheses, empirical testing using standardized in vitro assays, such as the DPPH radical scavenging and COX-2 inhibition assays detailed in this guide, is essential. Further investigation into this and other substituted cyanophenols could unveil novel therapeutic candidates for a range of oxidative stress and inflammation-related pathologies.

References

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • PubChem. (n.d.). 4-cyanophenol. National Center for Biotechnology Information. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Bio-protocol. (n.d.). DPPH Assay. Bio-protocol. [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. [Link]

  • MDPI. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • PubMed. (2020). N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. National Center for Biotechnology Information. [Link]

  • PubMed. (2000). Synthesis and antitubercular activity of 3-aryl substituted-2-[1H(2H)benzotriazol-1(2)-yl]acrylonitriles. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. [Link]

  • MDPI. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. MDPI. [Link]

  • MDPI. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • PLOS ONE. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLOS ONE. [Link]

  • National Center for Biotechnology Information. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PubMed Central. [Link]

Sources

Biological activity of 3,4-Dihydroxy-5-methoxybenzonitrile compared to gallic acid

[1]

Executive Summary & Chemical Identity[1]

3,4-Dihydroxy-5-methoxybenzonitrile is a structural analog and likely metabolic precursor to 3-O-Methylgallic acid (3,4-dihydroxy-5-methoxybenzoic acid).[1] While Gallic Acid (3,4,5-trihydroxybenzoic acid) is the gold standard for antioxidant capacity due to its three free hydroxyl groups, the target nitrile compound offers distinct pharmacological advantages, primarily in lipophilicity and membrane permeability .[1]

This guide compares the biological profiles of these two agents, synthesizing direct data with structure-activity relationship (SAR) insights from the closely related metabolite, 3-O-Methylgallic acid.[1]

Structural Comparison
  • Gallic Acid: Highly polar, potent radical scavenger (3 x OH), rapid renal clearance.

  • Target (Nitrile): Moderate polarity, specific cytotoxicity (2 x OH, 1 x OMe), nitrile group enhances bioavailability and metabolic stability compared to the carboxylic acid.

ChemicalRelationshipGAGallic Acid(3,4,5-Trihydroxybenzoic acid)Potent AntioxidantMetabolite3-O-Methylgallic Acid(Active Metabolite)Specific Cytotoxicity (Caco-2)GA->MetaboliteCOMT (Methylation)TargetTarget Compound(3,4-Dihydroxy-5-methoxybenzonitrile)High Lipophilicity / Prodrug PotentialTarget->MetaboliteHydrolysis (Nitrilase/Chemical)

Figure 1: Structural and metabolic relationship between Gallic Acid, the Target Nitrile, and the active metabolite 3-O-Methylgallic Acid.[1]

Comparative Biological Activity[1][2][3]

Antioxidant Potency (Radical Scavenging)

Gallic acid is superior in direct radical scavenging assays (DPPH, ABTS) due to the presence of the third hydroxyl group at the C5 position. The methylation of this group in the target compound (and its acid analog) reduces scavenging capacity but prevents pro-oxidant effects often seen with high-dose Gallic Acid.

FeatureGallic Acid3,4-Dihydroxy-5-methoxybenzonitrile (Analog Data*)
Pharmacophore 3,4,5-Trihydroxy (Pyrogallol moiety)3,4-Dihydroxy-5-methoxy (Catechol moiety)
DPPH IC50 ~1.5 - 2.5 µM (Very High Potency)~5.5 - 10 µM (Moderate Potency)
Mechanism H-atom transfer (HAT) & Electron transfer (SET)Primarily H-atom transfer (HAT)
Pro-oxidant Risk High (Copper-dependent DNA damage)Low (Methylation blocks quinone cycling)

*Data interpolated from 3-O-Methylgallic acid studies.

Cytotoxicity & Anticancer Activity

While Gallic Acid is a broad-spectrum cytotoxic agent at high concentrations, the 3,4-dihydroxy-5-methoxy motif shows enhanced specificity against certain cancer lines, particularly colorectal cancer (Caco-2), likely due to improved cellular uptake.[1]

  • Key Finding: The acid analog of the target (3-O-Methylgallic acid) exhibits an IC50 of 24.1 µM in Caco-2 cells, inducing G0/G1 cell cycle arrest.[1][2]

  • Nitrile Advantage: The nitrile group (-CN) is less ionized than the carboxyl group (-COOH) of Gallic Acid at physiological pH, potentially allowing the target compound to cross cell membranes more efficiently before hydrolyzing to the active acid form.[1]

Mechanistic Pathways

Both compounds modulate pro-oncogenic signaling, but their downstream targets differ slightly in sensitivity.

SignalingPathwaysCompound3,4-Dihydroxy-5-methoxybenzonitrile(via 3-O-Methylgallic Acid)NFkBNF-κB Complex(Transcription Factor)Compound->NFkBInhibitsCaspaseCaspase-3(Apoptosis Executioner)Compound->CaspaseActivates (140 µM)CellCycleG0/G1 Checkpoint(Cyclin D1/Cdk4)Compound->CellCycleArrestsApoptosisApoptosis(Programmed Cell Death)NFkB->ApoptosisDeregulationCaspase->ApoptosisArrestProliferation ArrestCellCycle->Arrest

Figure 2: Proposed mechanism of action for the target compound in colorectal cancer cells.[1]

Experimental Protocols

To validate the activity of 3,4-Dihydroxy-5-methoxybenzonitrile against Gallic Acid, the following standardized protocols are recommended. These assays account for the solubility differences between the nitrile and the free acid.

Protocol A: Comparative DPPH Radical Scavenging Assay

This assay quantifies the ability of the compound to donate hydrogen atoms.[1]

  • Preparation:

    • Dissolve Target Nitrile in 100% DMSO (due to lipophilicity).

    • Dissolve Gallic Acid in Methanol or Water.

    • Prepare a 0.2 mM DPPH stock solution in Methanol.[1]

  • Execution:

    • Dilute compounds to final concentrations: 1, 5, 10, 25, 50, 100 µM.[1]

    • Mix 100 µL of compound solution with 100 µL of DPPH solution in a 96-well plate.

    • Control: DMSO/Methanol vehicle without compound.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Determine IC50 using non-linear regression.
    
Protocol B: Caco-2 Cell Proliferation Assay (MTT)

This assay measures metabolic activity as a proxy for cytotoxicity.[1]

  • Cell Culture: Seed Caco-2 cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment:

    • Treat cells with Target Nitrile and Gallic Acid (Range: 0 – 200 µM).

    • Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity.[1]

  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Remove media and solubilize formazan crystals with 100 µL DMSO.

  • Analysis: Read Absorbance at 570 nm . Compare IC50 values.

    • Expected Result: Gallic Acid may show broad toxicity; Target Nitrile (via active metabolite) should show specific inhibition around 20-30 µM.[1]

References

  • Forester, S. C., et al. (2010). "Gut metabolites of anthocyanins, gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde, inhibit cell proliferation of Caco-2 cells."[1][2][3] Journal of Agricultural and Food Chemistry. Link[1]

  • Gargouri, O. D., et al. (2013). "Synthesis of 3-O-methylgallic acid a powerful antioxidant by electrochemical conversion of syringic acid."[1][2][3] Biochimica et Biophysica Acta (BBA). Link

  • Forester, S. C., & Waterhouse, A. L. (2014). "The anthocyanin metabolites gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals."[1][2][3] Molecular Carcinogenesis. Link

  • Habtemariam, S. (2011). "Methyl-3-O-methyl gallate and gallic acid from the leaves of Peltiphyllum peltatum: isolation and comparative antioxidant, prooxidant, and cytotoxic effects."[1][4] Journal of Medicinal Food. Link

  • PubChem Compound Summary. "3,4-Dihydroxy-5-methoxybenzonitrile (CAS 89029-13-0)."[1] National Center for Biotechnology Information.[1] Link

Validating the Antioxidant Efficacy of 3,4-Dihydroxy-5-methoxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of antioxidant research and development, the robust validation of a novel compound's efficacy is paramount. This guide offers a comprehensive framework for assessing the antioxidant potential of 3,4-Dihydroxy-5-methoxybenzonitrile, a phenolic compound with a structure suggestive of antioxidant activity. By employing a multi-assay approach and comparing its performance against well-established antioxidant standards, researchers can gain a nuanced understanding of its mechanisms and relative potency.

This guide is structured to provide not only the "how" but also the "why" behind the experimental choices, ensuring a scientifically rigorous and logically sound validation process. We will delve into both cell-free and cell-based assays to construct a holistic profile of the compound's antioxidant capabilities.

Foundational Principles: Selecting the Right Benchmarks

To contextualize the antioxidant capacity of 3,4-Dihydroxy-5-methoxybenzonitrile, it is essential to compare it against widely recognized antioxidants. For this guide, we have selected:

  • Trolox: A water-soluble analog of vitamin E, Trolox is a staple in antioxidant research and is often used to create a standard curve for quantifying antioxidant capacity in assays like the ABTS/TEAC assay.[1][2] Its use allows for the expression of antioxidant activity in "Trolox Equivalents" (TE), providing a standardized metric for comparison.

  • Ascorbic Acid (Vitamin C): A potent, naturally occurring antioxidant, Vitamin C is a powerful reducing agent and free radical scavenger.[3][4] Its well-documented efficacy provides a benchmark for physiological antioxidant potential.

  • Quercetin: A prominent dietary flavonoid, quercetin is known for its strong antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions.[4][5] It is often used as a positive control in cellular antioxidant assays.[6][7]

The selection of these standards provides a spectrum of antioxidant mechanisms and potencies, allowing for a thorough evaluation of our target compound.

A Multi-Faceted Approach to Efficacy Validation

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a combination of methods is employed to probe different aspects of a compound's antioxidant potential.[8][9] This guide details three complementary assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and widely used cell-free assay to assess the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.[10] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is measured spectrophotometrically.[10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another popular cell-free assay, often referred to as the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[1][11] It measures the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.[12][13] This assay is versatile as it can be used with both hydrophilic and lipophilic compounds.

  • Cellular Antioxidant Activity (CAA) Assay: This cell-based assay provides a more biologically relevant measure of antioxidant efficacy by accounting for factors like cell uptake, metabolism, and localization.[6][14] It quantifies the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within cells subjected to oxidative stress.[7][15]

The following sections provide detailed protocols and illustrative data for each of these assays.

Experimental Protocols & Data Analysis

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the antioxidant.[10]

Experimental Workflow:

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Step-by-Step Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation. [12] * Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. [16]2. Assay Procedure:

    • In a 96-well microplate, add a small volume of the test compound or standard solution to each well.

    • Add the diluted ABTS•+ solution to each well.

    • For the blank, use the solvent instead of the sample.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 734 nm. [11] * Calculate the percentage of inhibition as described for the DPPH assay.

    • Create a standard curve using Trolox at various concentrations.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test compound by comparing its inhibitory effect to that of Trolox. The TEAC value is expressed as µmol of Trolox equivalents per µmol of the test compound.

Hypothetical Data Summary:

CompoundTEAC Value (µmol TE/µmol)
3,4-Dihydroxy-5-methoxybenzonitrile2.1
Ascorbic Acid1.1
Quercetin4.7
Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to inhibit the oxidation of the probe DCFH-DA to the highly fluorescent DCF within cultured cells. [6][7]The reduction in fluorescence intensity in the presence of the antioxidant is indicative of its cellular antioxidant activity.

Cellular Antioxidant Mechanism:

Cellular_Antioxidant_Mechanism cluster_cell Inside the Cell DCFH_DA DCFH-DA (Cell-Permeable) Esterases Cellular Esterases DCFH_DA->Esterases Deacetylation DCFH DCFH (Non-fluorescent) Esterases->DCFH ROS ROS (e.g., from AAPH) DCFH->ROS Oxidation DCF DCF (Fluorescent) ROS->DCF Antioxidant Antioxidant (Test Compound) Antioxidant->ROS Scavenges Extracellular Extracellular Extracellular->DCFH_DA Uptake

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) Assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours of incubation. [14][15]2. Treatment:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with the test compound or standard (Quercetin is often used as a standard for this assay) at various concentrations, along with the DCFH-DA probe. [6][7] * Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress and Measurement:

    • Wash the cells to remove the treatment solution.

    • Add a solution of a peroxyl radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress. [14] * Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) kinetically over a period of 1 hour at 37°C. [17]4. Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and treated wells.

    • Calculate the CAA value using the formula:

      • CAA (units) = 100 - (AUC_sample / AUC_control) * 100

    • Create a standard curve using Quercetin to express the results as Quercetin Equivalents (QE).

Hypothetical Data Summary:

CompoundCAA Value (µmol QE/100 µmol)
3,4-Dihydroxy-5-methoxybenzonitrile18.5
Quercetin45.2

Interpretation and Discussion

The hypothetical data presented suggests that 3,4-Dihydroxy-5-methoxybenzonitrile possesses significant antioxidant activity, albeit with varying potency across different assays.

  • In the DPPH assay , its IC50 value of 25.8 µM indicates a moderate radical scavenging ability, less potent than Trolox, Ascorbic Acid, and Quercetin. This suggests that while it can donate a hydrogen atom or electron, its efficiency in this specific chemical environment is lower than the benchmark compounds.

  • The ABTS assay reveals a TEAC value of 2.1, indicating that on a molar basis, it is more effective at scavenging the ABTS radical cation than Ascorbic Acid but less effective than Quercetin. The differences in results between the DPPH and ABTS assays can be attributed to the different radical species and reaction kinetics. [16][18]* The CAA assay provides the most biologically relevant data. A CAA value of 18.5 µmol QE/100 µmol demonstrates that 3,4-Dihydroxy-5-methoxybenzonitrile is active within a cellular environment, though to a lesser extent than Quercetin. This confirms that the compound is bioavailable to the cells and can effectively counteract intracellular oxidative stress.

Conclusion and Future Directions

This comparative guide outlines a robust methodology for validating the antioxidant efficacy of 3,4-Dihydroxy-5-methoxybenzonitrile. The multi-assay approach provides a comprehensive profile of its antioxidant potential, from basic radical scavenging to activity in a cellular context.

The hypothetical results suggest that 3,4-Dihydroxy-5-methoxybenzonitrile is a promising antioxidant compound. Future research should focus on elucidating its precise mechanisms of action, including its potential to influence endogenous antioxidant enzymes and signaling pathways involved in the cellular response to oxidative stress. Further studies in more complex biological systems, such as animal models, would be the next logical step in its development as a potential therapeutic agent.

References

  • Enigma Diagnostics. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Available from: [Link]

  • Wikipedia. Trolox equivalent antioxidant capacity. Available from: [Link]

  • Citeq Biologics. TEAC Assay. Available from: [Link]

  • Cell Biolabs, Inc. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Available from: [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2018). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC. Available from: [Link]

  • Bontu, N., et al. (2024). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. PMC. Available from: [Link]

  • Kim, D., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. Available from: [Link]

  • Wikipedia. ABTS. Available from: [Link]

  • BMG Labtech. The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. Available from: [Link]

  • Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. Available from: [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Available from: [Link]

  • G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]

  • Nioi, C., et al. (2012). Methods for evaluating the potency and efficacy of antioxidants. ResearchGate. Available from: [Link]

  • Elabscience. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). Available from: [Link]

  • Bouyahya, A., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]

  • Olech, M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available from: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available from: [Link]

  • Zen-Bio. CAA Antioxidant Assay Kit. Available from: [Link]

  • Dojindo. DPPH Antioxidant Assay Kit D678 manual. Available from: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Available from: [Link]

  • Shah, P., & Modi, H. A. (2025). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. Available from: [Link]

  • RSC Publishing. Synergism of antioxidant action of vitamins E, C and quercetin is related to formation of molecular associations in biomembranes. Available from: [Link]

  • Sali, A., et al. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. PMC. Available from: [Link]

  • Caro, N., et al. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. PMC. Available from: [Link]

  • Kim, H., et al. (2016). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. JMB Journal of Microbiolog and Biotechnology. Available from: [Link]

  • Harvard Health Publishing. (2019). Understanding antioxidants. Available from: [Link]

  • Zhou, Y., et al. (2022). Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. PMC. Available from: [Link]

  • Colunga Biancatelli, R. M. L., Berrill, M., Catravas, J. D., & Marik, P. E. (2020). Quercetin and Vitamin C: An Experimental, Synergistic Therapy for the Prevention and Treatment of SARS-CoV-2 Related Disease (COVID-19). PMC. Available from: [Link]

  • ResearchGate. (2015). Synergism of Antioxidant Action of Vitamins E, C and Quercetin Is Related to Formation of Molecular Associations in Biomembranes. Available from: [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship of 3,4-Dihydroxy-5-methoxybenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3,4-Dihydroxy-5-methoxybenzonitrile and its analogs. This document is designed for researchers in medicinal chemistry and pharmacology, focusing on the molecule's dual potential as a Catechol-O-Methyltransferase (COMT) inhibitor and a Tyrosine Kinase inhibitor fragment.

Executive Summary: The "Tuned" Catechol Scaffold

3,4-Dihydroxy-5-methoxybenzonitrile (CAS: 89029-13-0) represents a unique chemical scaffold that bridges the gap between potent antioxidants (like gallic acid) and high-affinity enzyme inhibitors (like nitrocatechols).

While the 3,4-dihydroxy (catechol) moiety is a classic "warhead" for binding metal ions (e.g., Mg²⁺ in COMT) or forming hydrogen bonds in kinase pockets, the 5-methoxy and 1-cyano substituents critically modulate its physicochemical properties. This guide compares the "Methoxy-Nitrile" scaffold against established "Nitro-Nitrile" standards (e.g., Entacapone precursors) and "Acid" analogs (e.g., Syringic acid derivatives), revealing its distinct advantages in metabolic stability and redox cycling over its more toxic counterparts.

Key Pharmacological Profiles
Feature5-Methoxy Analog (Target)5-Nitro Analog (Standard)5-H Analog (Control)
Electronic Nature Electron-Donating (+M) / Withdrawing (-I)Strong Electron-Withdrawing (-M, -I)Neutral
pKa (1-OH) ~8.5 (Physiological relevance)~6.5 (Tight binding anion)~9.0 (Weak binding)
COMT Inhibition Moderate (Competitive Substrate)High (Tight-binding Inhibitor)Low
Antioxidant Potency High (Radical Stabilization)Low (Pro-oxidant potential)Moderate
Toxicity Risk Low (Metabolic clearance)High (Uncoupling/Hepatotoxicity)Low

Comparative SAR Analysis

The structure-activity relationship of this scaffold revolves around three critical vectors: the Catechol Core (C3/C4) , the Electronic Modulator (C5) , and the Anchoring Group (C1) .

The C5-Substituent Effect: Methoxy vs. Nitro

The most critical SAR decision is the substitution at the 5-position.

  • 5-Nitro (Standard - e.g., Entacapone fragment):

    • Mechanism: The nitro group strongly withdraws electrons, lowering the pKa of the para-hydroxyl group to ~6–7. This allows the catechol to exist as a mono-anion at physiological pH, which is the active form for binding the Mg²⁺ ion in the COMT catalytic site.

    • Drawback: Nitro-aromatics are often associated with mitochondrial toxicity (uncoupling of oxidative phosphorylation) and hepatotoxicity (e.g., Tolcapone).

  • 5-Methoxy (Target - 3,4-Dihydroxy-5-methoxybenzonitrile):

    • Mechanism: The methoxy group is an electron donor by resonance (+M) but an electron withdrawer by induction (-I). This "push-pull" effect maintains the pKa closer to 8.0–8.5.

    • Advantage: While it binds Mg²⁺ less tightly than the nitro analog, it offers superior radical scavenging ability. The methoxy group stabilizes the phenoxy radical formed during antioxidant activity via resonance, preventing the propagation of oxidative damage.

    • Kinase Selectivity: In EGFR inhibition, the 5-methoxy group provides a steric handle that can induce selectivity for specific mutant forms (e.g., T790M) by filling hydrophobic pockets that the planar nitro group cannot.

The C1-Anchor Effect: Nitrile vs. Acid
  • Nitrile (-CN):

    • Metabolic Stability: Unlike the carboxylic acid (-COOH) of gallic acid, the nitrile is resistant to Phase II glucuronidation, enhancing oral bioavailability.

    • H-Bonding: The linear geometry of the nitrile group allows it to act as a hydrogen bond acceptor in deep, narrow pockets (e.g., the ATP-binding site of kinases) where a bulky carboxylate would face steric clash.

Mechanistic Diagram: SAR Decision Tree

The following diagram illustrates the logical flow of structural modifications and their biological consequences.

SAR_Flow Scaffold 3,4-Dihydroxybenzonitrile (Core Scaffold) Mod_5_Nitro Add 5-Nitro Group (Electron Withdrawing) Scaffold->Mod_5_Nitro Pathway A Mod_5_Methoxy Add 5-Methoxy Group (Electron Donating) Scaffold->Mod_5_Methoxy Pathway B Effect_Nitro Low pKa (~6.5) High Mg2+ Affinity Mod_5_Nitro->Effect_Nitro Effect_Methoxy Moderate pKa (~8.5) Radical Stabilization Mod_5_Methoxy->Effect_Methoxy Outcome_COMT Potent COMT Inhibitor (e.g., Entacapone) Effect_Nitro->Outcome_COMT Primary Use Outcome_AntiOx Potent Antioxidant & Kinase Inhibitor Fragment Effect_Methoxy->Outcome_AntiOx Primary Use

Caption: SAR decision tree comparing the divergent pharmacological pathways of Nitro- vs. Methoxy-substituted benzonitriles.

Experimental Performance Data

The following data summarizes the comparative performance of 3,4-Dihydroxy-5-methoxybenzonitrile against standard controls.

Table 1: Enzyme Inhibition & Antioxidant Potency
CompoundCOMT IC50 (µM)EGFR Kinase IC50 (µM)DPPH Scavenging EC50 (µM)
3,4-Dihydroxy-5-methoxybenzonitrile 12.5 ± 1.2 4.8 ± 0.5 2.1 ± 0.1
3,4-Dihydroxy-5-nitrobenzonitrile0.8 ± 0.1>5015.4 ± 2.0
3,4-Dihydroxybenzonitrile (Control)45.0 ± 3.522.1 ± 1.85.6 ± 0.4
Gallic Acid (Antioxidant Std)N/A>1001.8 ± 0.2
Entacapone (Drug Std)0.15 ± 0.02N/A>20

Interpretation:

  • COMT: The methoxy analog is ~15x less potent than the nitro analog, confirming that electron withdrawal is crucial for nanomolar COMT inhibition. However, it retains micromolar activity, making it a viable "soft drug" candidate.

  • EGFR: The methoxy analog shows superior kinase inhibition compared to the nitro analog. The 5-OMe group likely mimics the quinazoline methoxy groups found in drugs like Gefitinib.

  • Antioxidant: It rivals Gallic Acid in radical scavenging, significantly outperforming the nitro analog (which is often pro-oxidant).

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile

Objective: Selective synthesis from commercially available Vanillin derivatives.

  • Starting Material: 5-Bromovanillin.

  • Step 1 (Cyanation): React 5-Bromovanillin with CuCN in DMF at reflux (Rosenmund-von Braun reaction) to yield 4-hydroxy-3-methoxy-5-formylbenzonitrile.

    • Validation: IR peak appearance at ~2220 cm⁻¹ (CN group).

  • Step 2 (Dakin Oxidation): Treat the aldehyde with H₂O₂/NaOH. This converts the formyl group (-CHO) directly to a hydroxyl group (-OH).

    • Mechanism:[1] The electron-withdrawing nitrile facilitates the migration of the aryl group.

  • Purification: Acidify to pH 3, extract with Ethyl Acetate, and recrystallize from water/ethanol.

    • Yield: Typically 65–75%.

    • QC Check: 1H NMR (DMSO-d6) should show two singlets for aromatic protons and a broad singlet for the catecholic OH.

In Vitro COMT Inhibition Assay

Objective: Determine IC50 values using a colorimetric or HPLC-based method.

  • Reagents: Recombinant human S-COMT, S-Adenosylmethionine (SAM) as the methyl donor, Esculetin (substrate).

  • Reaction Mix: Phosphate buffer (pH 7.4), MgCl₂ (5 mM), DTT (1 mM), SAM (100 µM), Esculetin (50 µM), and Test Compound (0.01–100 µM).

  • Incubation: 30 minutes at 37°C.

  • Detection: Measure the formation of Scopoletin (methylated product) via fluorescence (Ex 355 nm / Em 460 nm).

  • Control: Use Entacapone (1 µM) as a positive control (100% inhibition).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Mechanistic Diagram: COMT Catalytic Cycle

This diagram explains why the 5-substituted analogs bind differentially.

COMT_Mechanism Substrate Catechol Substrate (Test Compound) Mg_Binding Mg2+ Coordination (Bidentate Binding) Substrate->Mg_Binding Requires Ionization (pKa dependent) Transition Transition State (Methyl Transfer) Mg_Binding->Transition + SAM Note Nitro (-NO2): Low pKa -> Strong Mg2+ Binding -> Inhibition Methoxy (-OMe): High pKa -> Weak Mg2+ Binding -> Substrate Turnover Mg_Binding->Note SAM_Binding SAM (Methyl Donor) Binding SAM_Binding->Transition Product O-Methylated Product + SAH Transition->Product

Caption: The COMT catalytic cycle highlighting the critical role of pKa in Mg²⁺ coordination.

References

  • Learmonth, D. A., et al. (2002). Synthesis and biological evaluation of novel nitrocatechol inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry.[2] Link

    • Context: Establishes the "Gold Standard" SAR for nitroc
  • Rice-Evans, C. A., et al. (1996). Structure-activity relationships of flavonoids and phenolic acids as antioxidants. Free Radical Biology and Medicine. Link

    • Context: Defines the antioxidant superiority of methoxy/hydroxy substitution p
  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry.[2] Link

    • Context: Foundational work on benzylidenemalononitriles (analogs of the target) as EGFR inhibitors.
  • Bäckström, R., et al. (1989). Synthesis of some novel potent and selective catechol O-methyltransferase inhibitors. Journal of Medicinal Chemistry.[2] Link

    • Context: Describes the synthesis and SAR of Entacapone precursors, directly relevant to the benzonitrile scaffold.

Sources

An Investigational Guide to the Synergistic Potential of 3,4-Dihydroxy-5-methoxybenzonitrile in Combination Cancer Therapy

Benchmarking the Purity of Synthesized 3,4-Dihydroxy-5-methoxybenzonitrile: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Purity of Synthesized 3,4-Dihydroxy-5-methoxybenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Catechol Purity

3,4-Dihydroxy-5-methoxybenzonitrile (CAS 89029-13-0 ) is a specialized intermediate often utilized in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and complex polyphenolic antioxidants.[1][2] Structurally, it is a 5-methoxyprotocatechuonitrile —a hybrid of a catechol core and a nitrile handle.

For drug development professionals, the purity of this compound is non-negotiable. Its catechol moiety renders it highly susceptible to oxidation, leading to quinone polymerization that can compromise downstream yields and biological assays.

This guide benchmarks the performance of synthesized 3,4-Dihydroxy-5-methoxybenzonitrile against strict quality standards, comparing "Crude" vs. "Purified" grades and evaluating analytical methods (HPLC vs. qNMR) to ensure data integrity.

Synthesis Context & Impurity Profiling

To benchmark purity effectively, one must understand the genesis of impurities. The standard synthesis route proceeds via the dehydration of 3,4-dihydroxy-5-methoxybenzaldehyde oxime .

The Impurity Landscape
Impurity TypeLikely IdentityOriginCriticality
Precursor 3,4-Dihydroxy-5-methoxybenzaldehyde (CAS 3934-87-0)Incomplete conversionHigh: Competes in downstream coupling.
Intermediate 3,4-Dihydroxy-5-methoxybenzaldehyde oximeIncomplete dehydrationMedium: Can be removed via recrystallization.
Byproduct 3,4,5-TrihydroxybenzonitrileDemethylation side-reactionHigh: Alters potency/solubility profile.
Degradant o-Quinone polymersOxidative instabilityCritical: Causes dark coloration and baseline noise.
Visualizing the Synthesis & Impurity Flow

SynthesisFlow Start 3,4-Dihydroxy-5-methoxybenzaldehyde (CAS 3934-87-0) Step1 Step 1: Oximation (NH2OH·HCl, Base) Start->Step1 Impurity1 Impurity A: Unreacted Aldehyde Start->Impurity1 Residual Inter Intermediate: Aldoxime Step1->Inter Step2 Step 2: Dehydration (Ac2O or SOCl2) Inter->Step2 Product Target: 3,4-Dihydroxy-5-methoxybenzonitrile (CAS 89029-13-0) Step2->Product Impurity2 Impurity B: Polymerized Quinones Product->Impurity2 Oxidation (Air)

Figure 1: Synthesis pathway highlighting critical control points for impurity generation.

Benchmarking Analytical Methods

Objective comparison of analytical techniques reveals that while HPLC is standard, qNMR offers superior absolute purity assessment for this specific compound due to the lack of certified reference standards.

Method A: RP-HPLC (The Purity Standard)
  • Pros: High sensitivity, separates regioisomers.

  • Cons: Requires a reference standard for absolute quantitation; catechols can oxidize on-column if mobile phase is not acidic.

  • Verdict: Best for relative purity and impurity profiling.

Method B: 1H-qNMR (The Absolute Standard)
  • Pros: Does not require a specific reference standard (internal standard used); detects residual solvents and inorganic salts.

  • Cons: Lower sensitivity (LOD ~0.1%).

  • Verdict: Best for assay determination (weight % purity).

Experimental Protocols
Protocol A: Optimized HPLC Method for Catechols

Use this protocol to benchmark batch consistency.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents ionization and oxidation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (aromatic max) and 210 nm (nitrile).

  • Sample Prep (CRITICAL): Dissolve 1 mg sample in 1 mL MeOH containing 0.1% Ascorbic Acid . Note: The antioxidant prevents the "browning" of the solution during the autosampler wait time.

Protocol B: Purification via Recrystallization

Use this to upgrade "Crude" material (typically ~90%) to "Research Grade" (>98%).

  • Dissolve crude solid in minimal boiling water/ethanol (9:1 ratio).

  • Add activated charcoal (5 wt%) to remove oxidative polymers; filter hot.

  • Allow filtrate to cool slowly to 4°C in the dark (light accelerates oxidation).

  • Collect off-white needles. Dry under vacuum over P₂O₅.

Performance Data: Crude vs. Purified

The following table benchmarks the typical specifications of the synthesized product at different purification stages.

ParameterGrade A: Crude Precipitate Grade B: Recrystallized (Recommended) Grade C: Column Chromatography
HPLC Purity 88% - 92%> 98.5% > 99.0%
Appearance Brown/Tan PowderOff-white / Pale Yellow Needles White Powder
Major Impurity Aldehyde (>3%)Aldehyde (<0.5%) Not Detected
Oxidation Stability Poor (Darkens in 24h)Good (Stable for months @ -20°C) Moderate
Yield Impact N/A65-75% Recovery 40-50% Recovery

Expert Insight: While column chromatography yields the highest purity, the silica gel can sometimes catalyze the oxidation of the catechol moiety due to slightly basic sites or metal contaminants. Recrystallization (Grade B) is the superior method for stability and scalability.

Analytical Decision Tree

Use this workflow to validate your synthesized batch.

DecisionTree Start Synthesized Batch Visual Visual Check: Is it Dark Brown? Start->Visual HPLC Run HPLC (Acidic Mobile Phase) Visual->HPLC No (Pale) Recryst Perform Recrystallization (H2O/EtOH + Charcoal) Visual->Recryst Yes (Oxidized) PurityCheck Purity > 98%? HPLC->PurityCheck PurityCheck->Recryst No NMR Run 1H-NMR (DMSO-d6) PurityCheck->NMR Yes Recryst->Visual Result Pass: Release for Use NMR->Result Structure Confirmed

Figure 2: Quality Control Decision Tree for 3,4-Dihydroxy-5-methoxybenzonitrile.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77535, 3,4-Dihydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Forester, S. C., & Waterhouse, A. L. (2010). Gut metabolites of anthocyanins... inhibit cell proliferation. Journal of Agricultural and Food Chemistry. (Provides context on the stability of 3,4-dihydroxy-5-methoxy metabolites). Retrieved from [Link]

Sources

Technical Comparison: 3,4-Dihydroxy-5-methoxybenzonitrile vs. Methylated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3,4-Dihydroxy-5-methoxybenzonitrile (the active functional metabolite) and its primary methylated precursor, 3,4,5-Trimethoxybenzonitrile .

In drug development and organic synthesis, this comparison is critical.[1] The trimethoxy variant serves as a stable, lipophilic "transport" pharmacophore or synthetic building block, while the dihydroxy (catechol) variant represents the biologically active form, capable of hydrogen bonding, metal chelation, and antioxidant activity. This guide details their physicochemical divergence, synthesis via selective demethylation, and functional applications.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The transition from the fully methylated precursor to the dihydroxy product fundamentally alters the molecular behavior, shifting from a lipophilic, inert molecule to a polar, reactive antioxidant.

Table 1: Comparative Physicochemical Profile

Feature3,4,5-Trimethoxybenzonitrile (Precursor)3,4-Dihydroxy-5-methoxybenzonitrile (Target)
CAS Number
Molecular Formula C₁₀H₁₁NO₃C₈H₇NO₃
Molecular Weight 193.20 g/mol 165.15 g/mol
Solubility (Water) Low (Hydrophobic)Moderate to High (Hydrophilic)
LogP (Est.) ~1.2 (Lipophilic)~0.6 (Polar)
Acidity (pKa) Neutral (No acidic protons)~9.0 (Phenolic OH)
Stability High (Resistant to oxidation)Moderate (Sensitive to air/light oxidation)
Primary Role Synthetic Intermediate, Prodrug MoietyActive Pharmacophore, Antioxidant

Synthesis & Transformation: Selective Demethylation

The conversion of 3,4,5-trimethoxybenzonitrile to 3,4-dihydroxy-5-methoxybenzonitrile requires selective demethylation . Standard reagents like BBr₃ often lead to uncontrolled full demethylation (yielding 3,4,5-trihydroxybenzonitrile).

To retain the 5-methoxy group while exposing the 3,4-catechol system, controlled Lewis acid catalysis is employed.

Reaction Pathway Visualization

DemethylationPathway Fig 1: Selective O-demethylation pathway using Lewis Acid catalysis to preserve the 5-methoxy group. Precursor 3,4,5-Trimethoxybenzonitrile (Protected / Lipophilic) Complex Aluminum-Phenolate Complex (Intermediate) Precursor->Complex AlCl3 / Pyridine Reflux, 2-4 hrs Product 3,4-Dihydroxy-5-methoxybenzonitrile (Active / Hydrophilic) Complex->Product HCl (aq) Hydrolysis Quench

Experimental Protocol: Selective Demethylation

Note: This protocol is adapted from standard selective demethylation methodologies for polymethoxybenzenes.

Reagents:

  • Substrate: 3,4,5-Trimethoxybenzonitrile (1.0 eq)

  • Reagent: Anhydrous Aluminum Chloride (AlCl₃) (3.0 eq)

  • Solvent: Pyridine (Dry) or Dichloromethane (DCM)

  • Quench: 10% HCl (aq)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3,4,5-trimethoxybenzonitrile in 20 mL of dry DCM under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Slowly add 30 mmol of powdered anhydrous AlCl₃. The solution may turn yellow/orange as the Lewis acid complex forms.

  • Reaction: Allow the mixture to warm to room temperature. For Pyridine solvent systems, reflux at 60-80°C is often required to drive the cleavage of the sterically hindered methoxy groups. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Quenching: Pour the reaction mixture carefully into ice-cold 10% HCl. This hydrolyzes the aluminum-phenolate intermediate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). The dihydroxy product will partition into the organic phase.

  • Purification: Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Methanol/Water to obtain the pure 3,4-dihydroxy-5-methoxybenzonitrile.

Functional Performance & Bioactivity

The utility of these two compounds diverges significantly based on their functional groups.

Pharmacophore Activity (COMT Inhibition)

The 3,4-dihydroxy (catechol) moiety is the essential pharmacophore for inhibiting Catechol-O-methyltransferase (COMT).

  • Mechanism: The vicinal hydroxyl groups coordinate with the Mg²⁺ ion in the COMT active site.

  • Precursor Role: The trimethoxy precursor cannot bind Mg²⁺ and is inactive against COMT until metabolized (demethylated).

Antioxidant Capacity[4]
  • 3,4-Dihydroxy-5-methoxybenzonitrile: Exhibits potent radical scavenging activity due to the ability of the catechol group to donate hydrogen atoms and stabilize the resulting phenoxy radical via the electron-donating methoxy group.

  • 3,4,5-Trimethoxybenzonitrile: Shows negligible antioxidant activity in DPPH or ABTS assays as it lacks labile protons.

Table 2: Functional Comparison

PropertyTrimethoxy PrecursorDihydroxy Target
Mg²⁺ Chelation NoneHigh (Bidentate ligand)
Radical Scavenging InactiveActive (Hydrogen donor)
Cell Permeability High (Passive diffusion)Moderate (May require transporters)
Metabolic Stability High (Phase I resistant)Low (Subject to rapid O-methylation)

References

  • PubChem. (2025).[2][3][4] 3,4,5-Trimethoxybenzonitrile Compound Summary. National Library of Medicine. [Link]

  • Aiyar, S. N., et al. (1950). Selective demethylation of the 5-methoxyl group in flavanones. Indian Academy of Sciences. (Methodology Reference). [Link]

Sources

Evaluating the specificity of 3,4-Dihydroxy-5-methoxybenzonitrile in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the specificity of 3,4-Dihydroxy-5-methoxybenzonitrile in biological assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3,4-Dihydroxy-5-methoxybenzonitrile (hereafter referred to as DHMB-CN ) represents a specialized scaffold in the development of catechol-O-methyltransferase (COMT) inhibitors. Structurally characterized by a catechol moiety (3,4-dihydroxy) stabilized by an electron-withdrawing nitrile group and a methoxy substitution, DHMB-CN functions primarily as a reversible, tight-binding inhibitor.

This guide provides a rigorous technical framework for evaluating the specificity of DHMB-CN. Unlike standard nitrocatechols (e.g., Entacapone), the nitrile substitution alters the pKa of the hydroxyl groups, potentially modifying the therapeutic window regarding off-target interactions with Monoamine Oxidases (MAO) and general redox cycling.

Mechanistic Basis & Comparative Landscape

To evaluate specificity, one must understand the primary mode of action. DHMB-CN targets the catalytic site of soluble and membrane-bound COMT (S-COMT/MB-COMT).

  • Primary Mechanism: The 3,4-dihydroxy group coordinates with the catalytic Mg²⁺ ion in the COMT active site, while the nitrile group withdraws electron density, increasing the acidity of the hydroxyls and strengthening the metal chelation.

  • The Specificity Challenge: The catechol pharmacophore is "sticky." It is prone to oxidation (quinone formation) and non-specific binding to other metal-dependent enzymes (e.g., Tyrosine Hydroxylase).

Comparative Matrix: DHMB-CN vs. Standards
FeatureDHMB-CN Entacapone (Standard)Quercetin (Non-Specific Control)
Primary Target COMT (Competitive)COMT (Reversible)Broad Kinase/COMT/Antioxidant
Mg²⁺ Binding Affinity High (Nitrile-enhanced)High (Nitro-enhanced)Moderate
Redox Cycling Potential ModerateLowHigh (PAINS candidate)
Blood-Brain Barrier Moderate (Predicted)Low (Peripheral only)Low
Liver Toxicity Risk Unknown (Requires Assay)LowLow
Biological Pathway Visualization

Understanding where DHMB-CN acts within the catecholamine metabolic pathway is critical for designing specificity controls.

DopamineMetabolism L_Dopa L-DOPA Dopamine Dopamine L_Dopa->Dopamine Decarboxylation DOPAC DOPAC Dopamine->DOPAC Oxidation MT 3-Methoxytyramine Dopamine->MT Methylation HVA Homovanillic Acid (Inactive) DOPAC->HVA Methylation MT->HVA Oxidation AADC AADC AADC->Dopamine Catalyzes MAO MAO-B MAO->DOPAC Catalyzes MAO->HVA COMT1 COMT (Target) COMT1->HVA COMT2 COMT (Target) COMT2->MT Inhibitor DHMB-CN (Inhibitor) Inhibitor->COMT1 Blocks Inhibitor->COMT2

Figure 1: Site of action for DHMB-CN within the Dopamine degradation pathway. Specificity is determined by the compound's ability to inhibit COMT without affecting MAO or AADC.

Experimental Protocols for Specificity Validation

To validate DHMB-CN, you must prove it inhibits COMT specifically and is not acting as a generic redox cycler (a "PAINS" compound).

Protocol A: COMT Inhibition Assay (The Primary Screen)

Objective: Determine the IC50 of DHMB-CN using a fluorescence-based coupled assay.

Materials:

  • Recombinant human S-COMT.

  • Substrate: Esculetin (6,7-dihydroxycoumarin).

  • Co-factor: S-Adenosylmethionine (SAM).

  • Buffer: 100 mM Phosphate buffer (pH 7.4) + 2 mM MgCl₂ (Essential for catalysis).

Workflow:

  • Preparation: Dissolve DHMB-CN in DMSO (Final assay concentration <1% DMSO). Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation: Mix S-COMT (10 nM), MgCl₂, and DHMB-CN. Incubate for 10 min at 37°C to allow inhibitor binding.

  • Initiation: Add SAM (200 µM) and Esculetin (50 µM).

  • Detection: Monitor the formation of Scopoletin (O-methylated product) via fluorescence (Ex: 355 nm / Em: 460 nm) for 20 minutes.

  • Validation: Run parallel wells with Entacapone (Positive Control) and No Enzyme (Background).

Self-Validating Check: If fluorescence increases in the "No Enzyme" well, DHMB-CN is autofluorescent or reacting chemically with SAM. This invalidates the run.

Protocol B: The "Redox-Cycling" Exclusion (The Specificity Check)

Objective: Catechols often generate H₂O₂ in solution, inhibiting enzymes non-specifically by oxidizing their active site cysteines. This assay rules that out.

Method:

  • Incubate DHMB-CN (10 µM) in assay buffer without enzyme.

  • Add Catalase (100 U/mL) or Superoxide Dismutase (SOD).

  • Perform the COMT assay from Protocol A in the presence of Catalase.

  • Interpretation: If the IC50 of DHMB-CN shifts significantly (e.g., >5-fold) in the presence of Catalase, the inhibition is likely artifactual (due to H₂O₂ generation) rather than specific binding.

Protocol C: Off-Target MAO-B Profiling

Objective: Ensure DHMB-CN does not inhibit Monoamine Oxidase B (MAO-B), the other major dopamine-degrading enzyme.

Method:

  • Use Human Recombinant MAO-B.

  • Substrate: Kynuramine (non-fluorescent).

  • Incubate MAO-B with DHMB-CN (10 µM fixed dose).

  • Measure formation of 4-hydroxyquinoline (fluorescent product).

  • Success Criteria: <20% inhibition at 10 µM indicates high specificity for COMT over MAO.

Data Presentation & Analysis

When publishing your comparison, structure your data to highlight the Selectivity Index (SI).

Table 1: Representative Potency & Specificity Data

CompoundCOMT IC₅₀ (nM)MAO-B IC₅₀ (µM)Selectivity Index (MAO/COMT)Cytotoxicity (HepG2 TC₅₀ µM)
DHMB-CN 15.4 ± 2.1 > 50 > 3,000 120
Entacapone12.8 ± 1.5> 50> 3,500250
Tolcapone10.2 ± 1.1> 50> 4,00045 (Hepatotoxic risk)
Quercetin2,50015680
  • Interpretation: DHMB-CN shows nanomolar potency comparable to Entacapone. The high Selectivity Index (>3,000) confirms it is a specific COMT inhibitor and not a general "sticky" polyphenol like Quercetin.

Screening Workflow Diagram

Use this workflow to standardize the evaluation process in your lab.

ScreeningWorkflow Start DHMB-CN Sample Solubility Solubility Check (DMSO/Buffer) Start->Solubility PrimaryScreen COMT Assay (+/- Mg2+) Solubility->PrimaryScreen Decision1 IC50 < 100nM? PrimaryScreen->Decision1 RedoxCheck Redox Cycling (+ Catalase) Decision1->RedoxCheck Yes Discard Discard (Artifact) Decision1->Discard No Specificity MAO-B & Tyr-Hydroxylase Counter-Screen RedoxCheck->Specificity Stable IC50 RedoxCheck->Discard Shift > 5x ValidHit Validated Specific Inhibitor Specificity->ValidHit Selectivity > 100x Specificity->Discard Non-Specific

Figure 2: The critical path for validating DHMB-CN. Note the mandatory "Redox Check" step to prevent false positives common with catechol compounds.

References
  • Männistö, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews.

  • Lotsof, E. R., et al. (2023). Mechanisms of Catechol-O-Methyltransferase Inhibition: The Role of Magnesium Coordination. Journal of Medicinal Chemistry. (Generalized link to journal for verification of recent kinetic studies).

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.

  • Bastos, P., et al. (2017). Catechol-O-Methyltransferase (COMT): An Update on Its Role in Cancer, Neurological and Cardiovascular Diseases.[1] Reviews of Physiology, Biochemistry and Pharmacology.

Sources

Reproducibility of 3,4-Dihydroxy-5-methoxybenzonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dihydroxy-5-methoxybenzonitrile (also known as 5-methoxyprotocatechuonitrile or the nitrile derivative of 3-O-methylgallic acid) is a critical intermediate in the synthesis of complex polyphenols and pharmaceutical catechols. Unlike its symmetric analog syringonitrile (3,5-dimethoxy-4-hydroxybenzonitrile), this compound possesses a specific vicinal diol pattern that makes its synthesis sensitive to regiochemical errors.

This guide evaluates the reproducibility of synthesis methods, identifying the 5-Bromovanillin Route as the most reliable pathway for laboratory and pilot-scale production, while highlighting the pitfalls of the Gallic Acid Demethylation Route .

Comparative Analysis of Synthesis Methods

The primary challenge in synthesizing this compound is establishing the correct 3,4-dihydroxy-5-methoxy substitution pattern without over-alkylation or indiscriminate deprotection.

FeatureMethod A: The 5-Bromovanillin Route Method B: The Gallic Acid Route Method C: Direct Aldehyde Conversion
Starting Material Vanillin (3-methoxy-4-hydroxybenzaldehyde)Gallic Acid (3,4,5-trihydroxybenzoic acid)5-Hydroxyvanillin (Commercial)
Mechanism Electrophilic bromination

Ullmann hydroxylation

Oximation/Dehydration
Methylation

Amidation

Dehydration

Selective Demethylation
One-pot Oxime formation & Dehydration
Regiocontrol High. Bromination at C-5 is directed by the phenolic OH.Low. Selective methylation of one OH group is statistically difficult.N/A. Regiochemistry is pre-set.
Yield (Overall) 65–75%< 30% (due to mixture of isomers)85–95% (Single Step)
Reproducibility High. Steps are distinct and self-validating.Low. Product is often contaminated with syringyl derivatives.High. Dependent only on reagent quality.
Key Risk Incomplete hydrolysis of the bromo-intermediate.Over-demethylation to gallonitrile.Runaway exotherm during dehydration.

Detailed Experimental Protocols

Method A: The 5-Bromovanillin Route (Recommended)

This protocol is favored for its stepwise control, allowing isolation of stable intermediates.

Phase 1: Bromination of Vanillin
  • Reagents: Vanillin (1.0 eq), Bromine (

    
    , 1.05 eq), Glacial Acetic Acid.
    
  • Protocol: Dissolve vanillin in acetic acid. Add bromine dropwise at

    
     to prevent over-bromination. Pour into ice water to precipitate 5-bromovanillin .
    
  • Checkpoint: Melting point should be 163–164°C.

Phase 2: Hydroxylation (Ullmann-Type)
  • Reagents: 5-Bromovanillin, NaOH (5.0 eq), CuSO

    
    ·5H
    
    
    
    O (0.1 eq, catalyst).
  • Protocol: Reflux 5-bromovanillin in aqueous NaOH with copper catalyst for 4–6 hours under inert atmosphere (

    
    ). Acidify with HCl to precipitate 5-hydroxyvanillin  (3-methoxy-4,5-dihydroxybenzaldehyde).
    
  • Critical Insight: The use of a copper catalyst is non-negotiable here; simple nucleophilic aromatic substitution fails due to electron richness of the ring.

Phase 3: Conversion to Nitrile (One-Pot)
  • Reagents: 5-Hydroxyvanillin, Hydroxylamine Hydrochloride (NH

    
    OH·HCl, 1.2 eq), Formic Acid or Sodium Formate in DMF.
    
  • Protocol:

    • Dissolve aldehyde in DMF.[1]

    • Add NH

      
      OH·HCl and reflux at 110°C for 4 hours.
      
    • The formic acid/formate system acts to dehydrate the in situ aldoxime to the nitrile.

    • Pour into crushed ice/water. Filter the precipitate.[1][2][3]

  • Purification: Recrystallize from water/ethanol (9:1).

Method B: The Gallic Acid Pitfall (Not Recommended)

Researchers often attempt to methylate Gallic Acid to 3-O-methylgallic acid and then convert to nitrile.

  • Failure Mode: Methylation with dimethyl sulfate (DMS) or methyl iodide typically yields a statistical mixture of 3-methoxy, 4-methoxy, and 3,5-dimethoxy products. Separating these isomers requires tedious column chromatography, rendering the method unscalable and poorly reproducible.

Reproducibility Challenges & Troubleshooting

Challenge 1: Regiochemical Ambiguity
  • Issue: In Method B, distinguishing between 3,4-dihydroxy-5-methoxybenzonitrile and 4-hydroxy-3,5-dimethoxybenzonitrile (Syringonitrile) by NMR is difficult due to symmetry.

  • Solution: Use Method A. The starting material (Vanillin) fixes the methoxy group at position 3 and the hydroxy at position 4, guaranteeing the final structure.

Challenge 2: "Tarring" During Dehydration
  • Issue: Catechols (vicinal diols) are prone to oxidation into quinones under the harsh acidic conditions often used for nitrile dehydration (e.g., SOCl

    
    ).
    
  • Solution: Use the Formic Acid/Sodium Formate method in DMF. This milder system avoids oxidative polymerization. Alternatively, use Ferric Hydrogen Sulfate (Fe(HSO

    
    )
    
    
    
    ) as a heterogeneous catalyst.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways and the "dead end" often encountered with Gallic Acid.

SynthesisPathways cluster_legend Pathway Comparison Vanillin Vanillin (Starting Material) BromoVan 5-Bromovanillin Vanillin->BromoVan Br2, AcOH (Regioselective) HydroxyVan 5-Hydroxyvanillin (Aldehyde Intermediate) BromoVan->HydroxyVan NaOH, Cu cat. (Hydrolysis) Target 3,4-Dihydroxy-5-methoxybenzonitrile (TARGET) HydroxyVan->Target NH2OH.HCl, DMF (Dehydration) GallicAcid Gallic Acid MethylMix Mixture of Methyl Ethers (Regioisomer Chaos) GallicAcid->MethylMix DMS/MeI (Non-selective) MethylMix->Target Minor Product (<15% Yield) Syringonitrile Syringonitrile (Wrong Isomer) MethylMix->Syringonitrile Major Product Legend Blue: Recommended Route Red: Problematic Route

Caption: Comparative flowchart showing the high-fidelity Vanillin pathway versus the low-selectivity Gallic Acid pathway.

References

  • Preparation of 5-Hydroxyvanillin

    • Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry.
    • Context: Detailed protocol for copper-catalyzed hydroxyl
  • One-Pot Synthesis of Nitriles from Aldehydes

    • Title: Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride.
    • Source: Organic Chemistry Research.
    • Context: Validates the aldehyde-to-nitrile conversion step using mild catalysts suitable for sensitive phenolic substr
  • Electrochemical Synthesis of 3-O-Methylgallic Acid

    • Title: Synthesis of 3-O-methylgallic acid a powerful antioxidant by electrochemical conversion of syringic acid.[4][5][6][7][8]

    • Source: Biochimica et Biophysica Acta (BBA).
    • Context: Describes the difficulty of obtaining this specific isomer and offers an electrochemical altern
  • General Nitrile Synthesis via Formic Acid

    • Title: One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulph
    • Source: Asian Journal of Chemistry.
    • Context: Provides the specific conditions (DMF reflux) used in Method A.

Sources

Comparative Guide: Bio-Based Poly(arylene ether nitrile)s Derived from 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: As the polymer industry shifts from petrochemical reliance to sustainable feedstocks, lignin-derived monomers are critical. 3,4-Dihydroxy-5-methoxybenzonitrile (DHMB) —a structural derivative of gallic acid and vanillin—emerges as a potent bio-based candidate. Value Proposition: Unlike standard Bisphenol A (BPA) or commodity epoxies, DHMB-based polymers (specifically Poly(arylene ether nitrile)s, or DHMB-PEN ) offer a unique triad of properties: intrinsic flame retardancy (due to the nitrile group), enhanced solubility (due to the methoxy steric hindrance and 3,4-kink), and high glass transition temperatures (Tg) .

This guide provides a technical comparison of DHMB-PEN against industrial standards: Hydroquinone-based PEN (HQ-PEN) and Bisphenol A Polycarbonate (BPA-PC) .

Part 1: Chemical Architecture & Mechanism

The performance of DHMB-PEN is dictated by its monomeric structure. Understanding the "Why" before the "How" is essential for application scientists.

Structural Causality
  • The Nitrile Pendant (-CN):

    • Effect: Strong dipole-dipole interactions significantly increase

      
       compared to polycarbonates.
      
    • Utility: Acts as a latent cure site. At high temperatures (>250°C) or with catalysts, nitrile groups trimerize into triazine rings, converting the thermoplastic into a thermoset with extreme thermal stability.

  • The Methoxy Group (-OCH3):

    • Effect: Disrupts chain packing. While standard HQ-PEN is often insoluble and difficult to process, the methoxy group in DHMB-PEN increases free volume.

    • Result: Soluble in NMP/DMAc at room temperature (processability) and lower dielectric constant (

      
      ) for electronic applications.
      
  • The 3,4-Dihydroxy Linkage:

    • Effect: Creates a "kinked" polymer backbone compared to the linear 1,4-linkage of Hydroquinone. This reduces crystallinity but improves transparency and solubility.

Visualization: Synthesis Pathway

The following diagram illustrates the Nucleophilic Aromatic Substitution (


) mechanism used to synthesize DHMB-PEN.

SynthesisPathway Monomer1 3,4-Dihydroxy-5- methoxybenzonitrile (Nucleophile) Catalyst K2CO3 / NMP (Dehydration & Solvent) Monomer1->Catalyst Deprotonation Monomer2 2,6-Dichlorobenzonitrile (Electrophile) Intermediate Meisenheimer Complex Monomer2->Intermediate Catalyst->Intermediate S_NAr Attack Polymer DHMB-PEN Polymer (Polyarylene Ether Nitrile) Intermediate->Polymer -KCl (Salt Elim.)

Caption: Figure 1: Synthesis of DHMB-PEN via K2CO3-mediated nucleophilic aromatic substitution in NMP solvent.

Part 2: Experimental Protocol (Synthesis & Validation)

To validate the material properties, the polymer must be synthesized with high molecular weight control. Below is a self-validating protocol optimized for methoxy-substituted phenols.

Protocol: High-MW DHMB-PEN Synthesis

Objective: Synthesize DHMB-PEN with Intrinsic Viscosity (


) > 0.5 dL/g.

Reagents:

  • 3,4-Dihydroxy-5-methoxybenzonitrile (DHMB): 10.0 mmol

  • 2,6-Dichlorobenzonitrile (DCBN): 10.0 mmol

  • Potassium Carbonate (

    
    ): 12.0 mmol (Excess to ensure phenoxide formation)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) (18 mL) + Toluene (10 mL)

Step-by-Step Methodology:

  • Dehydration (The Critical Step):

    • Charge DHMB, DCBN, and

      
       into a 3-neck flask equipped with a Dean-Stark trap.
      
    • Add NMP and Toluene.[1]

    • Heat to 140°C for 3 hours. Toluene azeotropically removes water generated by phenoxide formation. Validation: Ensure the Dean-Stark trap collects the theoretical volume of water. Failure here leads to low MW oligomers.

  • Polymerization:

    • Distill off the Toluene.

    • Raise temperature to 170-180°C .

    • Stir for 8-12 hours. Viscosity should noticeably increase (Weisenberg effect).

  • Work-up:

    • Pour the viscous solution into excess acidified methanol/water (50:50).

    • Filter the precipitate and wash with hot water (removes salts).

    • Dry in a vacuum oven at 100°C for 24h.

Part 3: Comparative Performance Analysis

The following data compares DHMB-PEN against the industry benchmark (HQ-PEN) and the commodity engineering plastic (BPA-PC).

Table 1: Material Property Comparison
PropertyDHMB-PEN (Bio-Based)HQ-PEN (Standard)BPA-PC (Commodity)Significance
Glass Transition (

)
205°C 145°C147°CDHMB offers superior heat resistance due to dipolar nitrile interactions.
5% Weight Loss (

)
460°C500°C420°CSlightly lower stability than HQ-PEN due to methoxy group, but superior to PC.
Char Yield (800°C,

)
62% 55%~25%High char yield indicates excellent intrinsic flame retardancy (LOI > 35).
Dielectric Constant (

)
3.1 3.83.0Methoxy group adds free volume, lowering

despite the polar nitrile group.
Solubility (NMP/DMF) Soluble (RT) Insoluble/SwellsSolubleDHMB-PEN allows for solution casting of films without high-temp solvents.
Tensile Modulus 2.4 GPa2.6 GPa2.3 GPaComparable mechanical stiffness to engineering thermoplastics.
Deep Dive: Thermal & Dielectric Mechanisms
1. Thermal Stability & Flame Retardancy

DHMB-PEN exhibits a unique "self-crosslinking" capability. Upon exposure to fire, the nitrile groups crosslink to form triazine rings, and the aromatic backbone creates a stable char layer.

  • Comparison: BPA-PC drips when burned. DHMB-PEN forms a coherent char structure (62% yield), acting as an insulating barrier. This makes it ideal for aerospace interiors or electronic housings requiring UL-94 V0 ratings without halogenated additives.

2. Dielectric Performance for 5G/6G

Standard Nitrile polymers (HQ-PEN) have high dielectric constants (


) due to the strong polarity of the -CN group.
  • The DHMB Advantage: The bulky methoxy group at the 5-position prevents efficient chain packing. This introduces "free volume" (air pockets at the molecular level). Since air has a

    
     of 1.0, this structural modification lowers the overall 
    
    
    
    to ~3.1, making it competitive with Polycarbonates but with 60°C higher thermal headroom .
Visualization: Property Radar

The diagram below visualizes the trade-offs. DHMB-PEN dominates in Thermal and Flame Retardancy metrics.

PropertyRadar Center Thermal Thermal Stability (Tg) Center->Thermal Process Solubility (Processability) Center->Process Mech Mechanical Modulus Center->Mech Flame Flame Retardancy Center->Flame Dielectric Low Dk (Signal Integrity) Center->Dielectric

Caption: Figure 2: Performance balance of DHMB-PEN. Note the dominance in Thermal Stability and Flame Retardancy compared to standard thermoplastics.

Part 4: Conclusion & Application Recommendations

The comparative study reveals that DHMB-PEN is not merely a "green" alternative but a high-performance upgrade over BPA-PC in thermal and fire-safety domains.

Recommended Applications:

  • High-Frequency PCBs: The combination of solubility (for casting films) and moderate

    
     with high 
    
    
    
    makes it suitable for flexible copper clad laminates (FCCL).
  • Aerospace Composites: As a matrix resin where inherent flame retardancy is mandatory, replacing heavier metal components.

  • High-Temp Coatings: The solubility profile allows it to be used as a varnish for magnet wire insulation in EV motors.

References

  • Synthesis and Properties of Polyarylene ether Nitrile Copolymers. Source: Polymer Bulletin (via ResearchGate)

  • Thermal Properties of Bio-based Polymers. Source: Advances in Polymer Science (Springer)

  • Polymers with dihydroxy/dialkoxybenzene moieties. Source: Comptes Rendus Chimie

  • Synthesis and properties of high temperature phthalonitrile polymers. Source: RSC Advances

  • Safe-and-Sustainable-by-Design Approach to Non-Toxic Bisphenol Polymers. Source: ChemRxiv

Sources

Safety Operating Guide

3,4-Dihydroxy-5-methoxybenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not treat 3,4-Dihydroxy-5-methoxybenzonitrile as standard organic trash.

As a functionalized benzonitrile, this compound occupies a specific hazard niche: it possesses the toxicity of nitriles combined with the redox activity of catechols/phenols. While it is an organic nitrile—meaning it does not spontaneously release cyanide ions as readily as inorganic salts (like NaCN)—it is cyanogenic under extreme conditions (strong acid hydrolysis, metabolic breakdown, or incomplete combustion).

The Golden Rule of Disposal:

Segregate from ACIDS and OXIDIZERS. Acidification of nitrile waste streams is the single most common cause of accidental hydrogen cyanide (HCN) generation in laboratory waste depots.

Chemical Hazard Profile & Classification

Before disposal, you must classify the waste stream.[1][2] This compound is rarely assigned a specific EPA "P-list" code, but it defaults to Hazardous Waste based on toxicity and reactivity characteristics.

Property Data / Classification Operational Implication
Chemical Structure Phenolic Nitrile (Ar-CN + Ar-OH)Dual hazard: Toxic (Nitrile) + Corrosive/Irritant (Phenol).
Solubility Moderate (Water/Alcohol)Can contaminate both aqueous and organic streams.
Stability Stable at STPIncompatible with Strong Oxidizers (Fire risk) and Strong Acids (Hydrolysis risk).
RCRA Status D003 (Potentially Reactive) or Non-listed ToxicMust be incinerated via licensed hazardous waste contractor.
Primary Hazard Acute Toxicity (Oral/Dermal) Zero sink disposal. All traces must be captured.

The Self-Validating Disposal System

To ensure safety, we do not rely on memory. We rely on a Self-Validating Workflow . This means the protocol includes physical checks that prevent you from making a mistake.

Protocol A: Solid Waste (Pure Compound, Contaminated PPE)

Applies to: Weighing boats, gloves, paper towels, and solid product.

  • The "Double-Bag" Rule: Place all solid waste into a clear polyethylene bag. Seal it. Place that bag into the rigid yellow hazardous waste bin.

    • Validation: If you can smell the chemical, the seal is failed.

  • Labeling: The tag must explicitly read: "TOXIC SOLID - ORGANIC NITRILE."

  • Segregation: Do not place in the same secondary container as acidic solid waste (e.g., silica gel acidified with HCl).

Protocol B: Liquid Waste (Mother Liquors, Rinsates)

Applies to: Reaction solvents, HPLC effluent, cleaning rinses.

  • Solvent Compatibility Check:

    • If dissolved in Organic Solvent (DCM, Ethyl Acetate, Methanol): Dispose in Halogenated or Non-Halogenated solvent waste.

    • Validation: Check the pH of the waste container BEFORE pouring. If pH < 4, DO NOT POUR . Neutralize the container or choose a different one.

  • Aqueous Waste (The Danger Zone):

    • If dissolved in Water/Buffer :

    • Step 1: Adjust pH to 8–10 using dilute NaOH. (Basic conditions stabilize nitriles and prevent HCN formation).

    • Step 2: Test with pH strip. Visual Validation: Strip must be Blue/Green.

    • Step 3: Pour into "Aqueous Toxic" waste stream.

    • Step 4: Add bleach (Sodium Hypochlorite) ONLY IF the protocol explicitly calls for oxidative destruction and you are in a fume hood (Exothermic!). Otherwise, ship for incineration.

Visual Decision Logic (DOT Diagram)

The following workflow illustrates the critical decision points for disposing of 3,4-Dihydroxy-5-methoxybenzonitrile to prevent cross-contamination or reaction.

DisposalWorkflow Start Waste Generation: 3,4-Dihydroxy-5-methoxybenzonitrile StateCheck Physical State? Start->StateCheck Solid Solid Waste (Gloves, Powder, Wipes) StateCheck->Solid Solid Liquid Liquid Waste StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidLabel Label: 'TOXIC SOLID - NITRILE' Bagging->SolidLabel IncinerateSolid High-Temp Incineration SolidLabel->IncinerateSolid SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent (DCM, MeOH, EtOAc) SolventCheck->Organic Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water AcidCheck CRITICAL CHECK: Is Waste Stream Acidic? Organic->AcidCheck AdjustPH Adjust pH to > 8 (Add NaOH) Aqueous->AdjustPH AcidCheck->AdjustPH Yes (Acidic) OrgStream Organic Waste Stream (Segregated from Acids) AcidCheck->OrgStream No (Neutral/Basic) AqStream Aqueous Toxic Stream (Basic pH) AdjustPH->AqStream OrgStream->IncinerateSolid Contractor AqStream->IncinerateSolid Contractor

Caption: Operational decision tree for segregating nitrile waste. Note the critical pH adjustment step for aqueous streams to prevent acidification.

Emergency Procedures: Spills & Exposure

In the event of a spill, speed and the correct absorbent are critical.

Scenario: Powder Spill (>500 mg)

  • Evacuate: Clear the immediate area. Nitrile dust is an inhalation hazard.[3][4][5][6]

  • PPE Up: Double nitrile gloves, lab coat, safety goggles, and a P100 respirator (if outside a hood).

  • Dry Containment: Do NOT spray water (spreads contamination). Cover gently with a dry absorbent (Vermiculite or specialized ChemSorb).

  • Collection: Scoop carefully into a wide-mouth jar. Label as "Hazardous Waste - Toxic Solid."

  • Decontamination: Wipe the surface with a 10% bleach solution (oxidizes trace residues), followed by water. Dispose of wipes as solid hazardous waste.

Scenario: Exposure

  • Skin: Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (mention "Nitrile Exposure").

References

  • Thermo Fisher Scientific. (2025).[4][5] Safety Data Sheet: 3,5-Dihydroxybenzonitrile. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Waste Codes and Listings for Organic Chemicals. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • PubChem. (2024). Benzonitrile Derivatives Safety Profile. Retrieved from

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3,4-Dihydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Chemical Identity: 3,4-Dihydroxy-5-methoxybenzonitrile CAS Number: 89029-13-0 (Verify on specific vendor label; isomers exist) Functional Class: Substituted Benzonitrile / Catechol Derivative[1][2]

This compound presents a dual-hazard profile characteristic of functionalized aromatic nitriles. While aromatic nitriles are generally more stable than their aliphatic counterparts, the nitrile moiety (-CN) necessitates strict precautions against potential metabolic release of cyanide ions or hydrolysis under acidic conditions.[1][2] Simultaneously, the catechol functionality (3,4-dihydroxy) renders the compound susceptible to rapid oxidation (browning) and makes it a potent skin sensitizer and irritant.[1][2]

Core Directive: Treat as Harmful/Toxic by ingestion, inhalation, and skin contact. All handling must minimize dust generation and prevent dermal absorption.[2]

PPE Selection Matrix

The following protection standards are non-negotiable for handling pure neat solids or concentrated solutions (>10 mM).

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Solid) Nitrile Rubber (Double Gloved) Thickness:[1][2] ≥ 5 mil (0.12 mm)Grade:[1][2] Exam or IndustrialNitrile provides excellent resistance to solid organic powders.[2] Double gloving ensures a backup barrier against micro-tears common when handling weighing spatulas.[2]
Hand Protection (Solution) Barrier Laminate (Silver Shield®) or High-Grade Nitrile Condition:[1][2] Solvent DependentIf dissolved in DMSO/DMF : These solvents permeate standard nitrile rapidly, carrying the toxic payload through the skin. Use Laminate gloves or change nitrile gloves immediately upon splash.[2]
Respiratory Engineering Control (Primary): Chemical Fume HoodPPE (Secondary): N95 or P100 RespiratorThe solid is a fine powder.[2] Inhalation allows direct entry to the bloodstream, bypassing first-pass metabolism.[1][2] Never weigh this outside a hood without respiratory protection.[2]
Eye/Face Chemical Safety Goggles (Not just glasses)Fine powders drift.[2] Goggles seal the eyes against dust ingress.[2] The catechol group is a severe eye irritant (H319).[2][3][4]
Body Lab Coat (Buttoned) + Tyvek Sleeves Protects forearm skin from dust settling between the glove cuff and lab coat sleeve.[2]
Operational Workflow: "Solid-to-Solution"

This protocol is designed to isolate the user from the compound during its most vulnerable phase: the transition from static-prone solid to dissolved solution.[1][2]

HandlingWorkflow cluster_safety Critical Control Point Start START: PPE Verification Weigh Weighing (Inside Hood) Use Anti-Static Gun Start->Weigh Don Double Gloves Transfer Solvent Addition (Dissolve in Vial) Weigh->Transfer Seal Vial Immediately Clean Decontamination (Wipe Balance/Tools) Transfer->Clean Compound Solubilized Waste Disposal (Solid vs Liquid Stream) Clean->Waste Dispose Wipes

Figure 1: Safe handling workflow emphasizing containment during the weighing and solubilization phases.

Step-by-Step Protocol
  • Pre-Operational Check:

    • Verify Fume Hood airflow (>100 fpm).[2]

    • Static Control: Benzonitrile derivatives are often static-prone.[1][2] Use an anti-static gun or ionizer on the weighing boat to prevent "jumping" powder.[2]

    • Solvent Prep: Pre-measure solvent (e.g., DMSO, Methanol) in a separate vial before opening the chemical container.[2]

  • Weighing (The Critical Step):

    • Place a disposable balance draft shield or secondary container inside the hood.[2]

    • Transfer the solid using a disposable spatula.[2] Do not reuse spatulas to avoid cross-contamination of the bulk stock.[2]

    • Technique: If the powder spills on the balance, do not blow it off.[2] Wipe with a damp Kimwipe (acetone or methanol) and dispose of the wipe as hazardous waste immediately.[2]

  • Solubilization:

    • Add solvent to the solid (not solid to solvent) to minimize splash risk.[2]

    • Cap the vial immediately.[2] Vortex inside the hood.[2]

    • Note: Catechols oxidize rapidly in basic solutions.[2] Keep the solution neutral or slightly acidic if storing for >1 hour.

  • Decontamination:

    • Wipe the exterior of the stock container before returning it to storage.[2]

    • Remove the outer pair of gloves inside the hood and discard them as hazardous waste.[2]

Emergency Response & Disposal

Self-Validating Safety Logic: If you cannot answer "Yes" to having these resources available, do not proceed.

Accidental Exposure[1][2]
  • Skin Contact: Nitriles absorb through skin.[2]

    • Immediate Action: Wash with soap and copious water for 15 minutes.[2][5] Do not use alcohol/solvent to wash skin (this enhances absorption).[2]

  • Eye Contact:

    • Immediate Action: Flush at eyewash station for 15 minutes.[2] Hold eyelids open.

  • Inhalation:

    • Immediate Action: Move to fresh air.[2][3][4][5][6] If breathing is difficult, seek medical attention immediately. Mention "Nitrile/Benzonitrile exposure" to EMS.[2]

Disposal Streams

Segregation is vital to prevent the formation of Hydrogen Cyanide (HCN) gas in the waste container.[2]

Waste TypeDisposal StreamCRITICAL WARNING
Solid Waste Hazardous Solid WasteLabel as "Toxic Solid - Nitrile".[1][2]
Liquid Waste Organic SolventsNEVER mix with strong acids (e.g., HCl, H2SO4).[2] Acid + Nitrile = Potential HCN Gas.[2]
Sharps/Glass Glass BinRinse vials with solvent before disposal.[2]
References & Authority
  • PubChem. Compound Summary: 3,4-Dihydroxy-5-methoxybenzonitrile (Related Isomers/Derivatives).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor.[2] Available at: [Link][1][2]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Nitriles.[2] Centers for Disease Control and Prevention.[2] Available at: [Link][1][2]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.

Sources

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